AC 187
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C127H205N37O40/c1-59(2)44-81(156-122(200)99(63(9)10)142-68(15)171)105(183)139-54-96(178)143-74(22-16-18-40-128)106(184)151-84(47-62(7)8)114(192)159-90(57-166)119(197)148-77(34-37-92(130)174)108(186)146-79(36-39-98(180)181)109(187)153-83(46-61(5)6)113(191)154-85(50-71-53-137-58-141-71)115(193)145-75(23-17-19-41-129)107(185)152-82(45-60(3)4)112(190)147-78(35-38-93(131)175)111(189)162-103(67(14)170)125(203)158-88(49-70-28-32-73(173)33-29-70)126(204)164-43-21-25-91(164)120(198)149-76(24-20-42-138-127(135)136)110(188)161-102(66(13)169)124(202)157-87(52-95(133)177)117(195)160-100(64(11)167)121(199)140-55-97(179)144-89(56-165)118(196)155-86(51-94(132)176)116(194)163-101(65(12)168)123(201)150-80(104(134)182)48-69-26-30-72(172)31-27-69/h26-33,53,58-67,74-91,99-103,165-170,172-173H,16-25,34-52,54-57,128-129H2,1-15H3,(H2,130,174)(H2,131,175)(H2,132,176)(H2,133,177)(H2,134,182)(H,137,141)(H,139,183)(H,140,199)(H,142,171)(H,143,178)(H,144,179)(H,145,193)(H,146,186)(H,147,190)(H,148,197)(H,149,198)(H,150,201)(H,151,184)(H,152,185)(H,153,187)(H,154,191)(H,155,196)(H,156,200)(H,157,202)(H,158,203)(H,159,192)(H,160,195)(H,161,188)(H,162,189)(H,163,194)(H,180,181)(H4,135,136,138)/t64-,65-,66-,67-,74+,75+,76+,77+,78+,79+,80+,81+,82+,83+,84+,85+,86+,87+,88+,89+,90+,91+,99+,100+,101+,102+,103+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFXHYNEZYAYPG-AABHONRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC4=CNC=N4)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C127H205N37O40 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2890.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Core Mechanism of Action of AC 187
For Researchers, Scientists, and Drug Development Professionals
Abstract
AC 187 is a potent and selective peptide antagonist of the amylin receptor.[1][2][3][4] This document provides a comprehensive overview of its mechanism of action, drawing from preclinical studies. It details the binding affinity and selectivity of this compound, its physiological effects on metabolic regulation, and its neuroprotective properties. This guide is intended to serve as a technical resource, complete with summaries of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.
Introduction
Amylin, a 37-amino acid peptide hormone co-secreted with insulin from pancreatic β-cells, plays a significant role in glucose homeostasis. It exerts its effects through the amylin receptor, a G protein-coupled receptor composed of the calcitonin receptor (CTR) dimerized with a receptor activity-modifying protein (RAMP).[5] this compound is a synthetic peptide derivative of salmon calcitonin that acts as a competitive antagonist at the amylin receptor.[6] Its high affinity and selectivity have made it a valuable tool for elucidating the physiological roles of endogenous amylin and for investigating the therapeutic potential of amylin receptor blockade.
Binding Affinity and Selectivity
This compound exhibits high-affinity binding to the amylin receptor, with a reported half-maximal inhibitory concentration (IC50) of 0.48 nM and a dissociation constant (Ki) of 0.275 nM.[1][3] Its selectivity for the amylin receptor over the related calcitonin and calcitonin gene-related peptide (CGRP) receptors is a key feature of its pharmacological profile.
| Receptor | Binding Affinity/Potency | Selectivity vs. Amylin Receptor | Reference |
| Amylin Receptor | IC50 = 0.48 nM, Ki = 0.275 nM | - | [1][3] |
| Calcitonin Receptor | - | 38-fold lower affinity | [2][4] |
| CGRP Receptor | - | 400-fold lower affinity | [2][4] |
Physiological Effects
The antagonist activity of this compound at the amylin receptor leads to several notable physiological effects, primarily related to metabolic control and appetite regulation.
Glucagon Secretion and Gastric Emptying
Endogenous amylin is known to suppress glucagon secretion and slow gastric emptying. By blocking these actions, this compound leads to an increase in glucagon concentration and an acceleration of gastric emptying.[1][2]
Food Intake and Satiety
Amylin acts as a satiety signal, contributing to the termination of meals.[7] Antagonism of the amylin receptor by this compound has been shown to increase food intake in animal models, suggesting a role for endogenous amylin in the regulation of appetite.[2][7]
| Parameter | Effect of this compound | Animal Model | Reference |
| Glucagon Secretion | Increased | Sprague-Dawley Rats | [1] |
| Gastric Emptying | Accelerated | Sprague-Dawley Rats | [1] |
| Food Intake | Increased | Rats | [2][7] |
Neuroprotective Mechanism of Action
Beyond its metabolic effects, this compound has demonstrated significant neuroprotective properties, particularly in the context of amyloid-beta (Aβ)-induced toxicity, a hallmark of Alzheimer's disease.
Attenuation of Amyloid-Beta Induced Apoptosis
This compound has been shown to block the neurotoxic effects of Aβ by attenuating the activation of initiator and effector caspases, key mediators of apoptotic cell death.[1][2] This suggests a potential therapeutic application for amylin receptor antagonists in neurodegenerative disorders.
Proposed mechanism of this compound in blocking Aβ-induced neurotoxicity.
Experimental Protocols
Assessment of Food Intake in Rats
This protocol is based on methodologies described for evaluating the effect of this compound on food intake in rats.[7]
Objective: To determine the effect of this compound administration on food consumption and meal patterns in rats.
Materials:
-
Male Sprague-Dawley rats
-
This compound
-
Vehicle (e.g., sterile saline)
-
Standard rat chow
-
Automated food intake monitoring system
-
Intravenous infusion pumps
Procedure:
-
Animal Acclimation: House rats individually in cages equipped with an automated food intake monitoring system. Allow for an acclimation period of at least one week to stabilize feeding patterns. Maintain a regular light-dark cycle.
-
Catheter Implantation: For intravenous administration, surgically implant catheters into the jugular vein of the rats under anesthesia. Allow for a recovery period of at least 5 days.
-
Treatment Administration:
-
Dissolve this compound in the vehicle to the desired concentration.
-
On the day of the experiment, connect the intravenous catheters to infusion pumps.
-
Administer this compound or vehicle according to the experimental design (e.g., continuous infusion over a set period).
-
-
Data Collection:
-
Continuously record food intake for each rat using the automated monitoring system.
-
Collect data on the total amount of food consumed, meal size, and meal frequency.
-
-
Data Analysis:
-
Analyze the collected data to compare food intake parameters between the this compound-treated and vehicle-treated groups.
-
Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of any observed differences.
-
Workflow for assessing the effect of this compound on food intake in rats.
Conclusion
This compound serves as a critical pharmacological tool for investigating the multifaceted roles of the amylin receptor system. Its potent and selective antagonism has been instrumental in defining the contributions of endogenous amylin to metabolic regulation and in revealing a novel neuroprotective pathway. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals interested in the therapeutic potential of targeting the amylin receptor. Further investigation into the clinical applications of amylin receptor antagonists is warranted, particularly in the context of metabolic disorders and neurodegenerative diseases.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Chronic infusion of the amylin antagonist this compound increases feeding in Zucker fa/fa rats but not in lean controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Calcitonin and Amylin Receptor Peptide Interaction Mechanisms: INSIGHTS INTO PEPTIDE-BINDING MODES AND ALLOSTERIC MODULATION OF THE CALCITONIN RECEPTOR BY RECEPTOR ACTIVITY-MODIFYING PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gastric Emptying Study | Boston Children's Hospital [childrenshospital.org]
- 6. apexbt.com [apexbt.com]
- 7. A microfluidic system for monitoring glucagon secretion from human pancreatic islets of Langerhans - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Amylin Receptor Signaling Pathway and its Antagonism by AC 187
For Researchers, Scientists, and Drug Development Professionals
Abstract
The amylin receptor, a heterodimeric G protein-coupled receptor, plays a crucial role in glycemic control, appetite regulation, and potentially in the pathophysiology of neurodegenerative diseases. Its signaling cascade, primarily mediated through the Gs-adenylyl cyclase-cAMP pathway, presents a compelling target for therapeutic intervention. AC 187 is a potent and selective peptide antagonist of the amylin receptor, which has been instrumental in elucidating the physiological functions of endogenous amylin and is a valuable tool in drug development. This technical guide provides a comprehensive overview of the amylin receptor signaling pathway, the mechanism of action of this compound, and detailed experimental protocols for studying this system.
Introduction to the Amylin Receptor
Amylin, a 37-amino acid peptide hormone, is co-secreted with insulin from pancreatic β-cells in response to nutrient intake.[1][2] It acts as a neuroendocrine hormone to regulate glucose homeostasis by inhibiting gastric emptying, suppressing glucagon secretion, and promoting satiety.[1][3] The biological effects of amylin are mediated by the amylin receptor (AMY receptor), a complex belonging to the Class B G protein-coupled receptor (GPCR) family.[1][3]
The amylin receptor is a heterodimer composed of the calcitonin receptor (CTR) and one of three receptor activity-modifying proteins (RAMPs).[4][5][6] This association with a RAMP is essential for high-affinity amylin binding and signaling.[4][7] There are three main subtypes of the amylin receptor, determined by the associated RAMP:
These receptor subtypes exhibit distinct pharmacological profiles for various agonists and antagonists.[5]
The Amylin Receptor Signaling Cascade
Activation of the amylin receptor by its endogenous ligand, amylin, or synthetic agonists initiates a cascade of intracellular signaling events. The primary and most well-characterized pathway involves the coupling to a stimulatory G protein (Gs).
The Canonical Gs-cAMP Pathway
Upon agonist binding, the amylin receptor undergoes a conformational change, leading to the activation of the associated Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[2][] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[2] PKA, in turn, phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), which modulates gene transcription.[9]
Alternative Signaling Pathways
While the Gs-cAMP pathway is considered the canonical signaling route for the amylin receptor, evidence suggests the involvement of other signaling cascades, which may contribute to the diverse physiological effects of amylin. These include:
-
Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway: Amylin receptor activation has been shown to induce the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[] This activation appears to be dependent on β-arrestin.[]
-
Phosphoinositide 3-kinase (PI3K)/Akt Pathway: Some studies have indicated that amylin receptor signaling can also involve the activation of the PI3K/Akt pathway.[10]
-
Calcium Signaling: Activation of the amylin receptor can lead to an increase in intracellular calcium levels.[10]
The engagement of these different pathways may be ligand-dependent, leading to the concept of "biased signaling," where different agonists preferentially activate certain downstream pathways over others.[7]
This compound: A Potent Amylin Receptor Antagonist
This compound is a synthetic peptide that acts as a potent and selective competitive antagonist of the amylin receptor.[11][12] It is derived from the C-terminal fragment of salmon calcitonin.[11] this compound has been a critical tool for researchers to investigate the physiological roles of endogenous amylin. By blocking the amylin receptor, this compound can reverse the effects of amylin, leading to increased food intake, accelerated gastric emptying, and altered glucagon secretion.[7][13]
Mechanism of Action
This compound competitively binds to the amylin receptor, preventing the binding of endogenous amylin and other agonists.[12] This blockade inhibits the downstream signaling cascades, primarily the Gs-cAMP pathway, thereby preventing the physiological responses mediated by the amylin receptor.
Role in Neurodegenerative Disease Research
Intriguingly, the amylin receptor has been implicated in the pathophysiology of Alzheimer's disease. The amyloid-beta (Aβ) peptide, a hallmark of Alzheimer's, has been shown to bind to and activate the amylin receptor, leading to neurotoxicity and apoptotic cell death.[6][14] this compound has been demonstrated to block Aβ-induced neurotoxicity by attenuating the activation of initiator and effector caspases.[13][14][15] This suggests that the amylin receptor may be a novel therapeutic target for Alzheimer's disease.
Quantitative Data
The following tables summarize key quantitative data for this compound and related ligands at the amylin receptor.
| Ligand | Receptor/Assay | Value | Reference |
| This compound | Amylin Receptor (antagonist) | IC50 = 0.48 nM | [13][15] |
| Amylin Receptor (antagonist) | Ki = 0.275 nM | [15] | |
| Human AMY1A Receptor | pKB = 8.02 | [11] | |
| Human AMY3A Receptor | pKB = 7.68 | [11] | |
| Selectivity of this compound | |||
| vs. Calcitonin Receptor | 38-fold | [13] | |
| vs. CGRP Receptor | 400-fold | [13] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for studying the amylin receptor signaling pathway.
Radioligand Binding Assay
This assay is used to determine the binding affinity of ligands to the amylin receptor.
Objective: To measure the binding of a radiolabeled ligand (e.g., ¹²⁵I-amylin) to cell membranes expressing the amylin receptor and to determine the inhibitory constant (Ki) of a competing ligand (e.g., this compound).
Materials:
-
Cell membranes from a cell line stably expressing the human calcitonin receptor and a RAMP (e.g., HEK293 cells).
-
Radioligand: ¹²⁵I-labeled rat amylin.
-
Binding buffer: (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Non-specific binding control: High concentration of unlabeled amylin.
-
Test compound: this compound at various concentrations.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare cell membranes by homogenization and centrifugation.
-
In a 96-well plate, add cell membranes, radioligand, and either buffer (for total binding), non-specific binding control, or the test compound at various concentrations.
-
Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the IC50 of the test compound, from which the Ki can be calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of a ligand to stimulate or inhibit the production of intracellular cAMP.
Objective: To quantify the effect of amylin receptor agonists and antagonists on adenylyl cyclase activity.
Materials:
-
Whole cells expressing the amylin receptor (e.g., CHO or HEK293 cells).
-
Assay medium (e.g., DMEM containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).
-
Agonist (e.g., rat amylin).
-
Antagonist (e.g., this compound).
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based).
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
For antagonist testing, pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of agonist (e.g., EC₈₀ of amylin). For agonist testing, add various concentrations of the agonist.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Plot the data as a dose-response curve and analyze using non-linear regression to determine the EC50 (for agonists) or IC50 (for antagonists).
Conclusion
The amylin receptor signaling pathway is a complex and multifaceted system with significant implications for metabolic diseases and neurodegeneration. This compound has proven to be an invaluable pharmacological tool for dissecting the roles of this pathway. A thorough understanding of the molecular mechanisms of amylin receptor activation and inhibition, coupled with robust experimental methodologies, is essential for the continued development of novel therapeutics targeting this important receptor. This guide provides a foundational resource for researchers and drug development professionals working in this exciting field.
References
- 1. Amylin structure–function relationships and receptor pharmacology: implications for amylin mimetic drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Amylin receptor modulators and how do they work? [synapse.patsnap.com]
- 3. Mediators of Amylin Action in Metabolic Control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amylin receptor subunit interactions are modulated by agonists and determine signaling | bioRxiv [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Amylin Receptor: A Common Pathophysiological Target in Alzheimer’s Disease and Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Signature for Receptor Engagement in the Metabolic Peptide Hormone Amylin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. researchgate.net [researchgate.net]
- 12. This compound | CAS:151804-77-2 | Amylin receptor antagonist, Potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 13. This compound | Calcitonin and Related Receptors | Tocris Bioscience [tocris.com]
- 14. Antagonist of the amylin receptor blocks beta-amyloid toxicity in rat cholinergic basal forebrain neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Amylin Receptor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The amylin receptor (AMY) is a critical player in metabolic regulation, primarily known for its role in glucose homeostasis and appetite control. This G-protein-coupled receptor (GPCR) is a heterodimer, composed of the calcitonin receptor (CTR) as its core component, and one of three receptor activity-modifying proteins (RAMPs). The specific RAMP subunit (RAMP1, RAMP2, or RAMP3) dictates the pharmacological and signaling properties of the resulting amylin receptor subtype (AMY₁, AMY₂, or AMY₃, respectively). Activation of amylin receptors by its endogenous ligand, amylin, or synthetic analogs, triggers a cascade of intracellular signaling events, predominantly through Gαs and Gαq protein pathways, leading to the modulation of adenylyl cyclase, phospholipase C, and downstream effectors such as cAMP, ERK1/2, and intracellular calcium. This guide provides a comprehensive technical overview of the amylin receptor, its molecular composition, signaling pathways, pharmacology, and the experimental methodologies employed in its study.
Molecular Composition of the Amylin Receptor
The functional amylin receptor is a complex formed by the association of two distinct proteins: the calcitonin receptor (CTR) and a receptor activity-modifying protein (RAMP).
1.1. Calcitonin Receptor (CTR)
The CTR is a class B GPCR, which serves as the core ligand-binding and signal-transducing unit. By itself, the CTR has a high affinity for calcitonin but a low affinity for amylin. There are two major splice variants of the human CTR, CT(a) and CT(b).
1.2. Receptor Activity-Modifying Proteins (RAMPs)
RAMPs are single-transmembrane proteins that are essential for the high-affinity binding of amylin to the CTR. There are three subtypes of RAMPs:
-
RAMP1: When associated with CTR, it forms the AMY₁ receptor .
-
RAMP2: In conjunction with CTR, it gives rise to the AMY₂ receptor .
-
RAMP3: Forms the AMY₃ receptor when complexed with CTR.
The association of RAMPs with the CTR not only enhances the affinity for amylin but also modulates the receptor's signaling properties and pharmacology.
Amylin Receptor Signaling Pathways
Upon agonist binding, the amylin receptor activates multiple intracellular signaling cascades, primarily through the coupling to Gαs and Gαq proteins.
2.1. Gαs-cAMP-PKA Pathway
The predominant signaling pathway for amylin receptors is through the activation of Gαs, which in turn stimulates adenylyl cyclase (AC). AC catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein).
2.2. Gαq-PLC-IP₃/DAG-Ca²⁺/PKC Pathway
Amylin receptors can also couple to Gαq proteins. Activation of Gαq stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm. The increase in intracellular Ca²⁺ and the presence of DAG activate Protein Kinase C (PKC).
2.3. ERK1/2 Pathway
Activation of the amylin receptor also leads to the phosphorylation and activation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are key components of the mitogen-activated protein kinase (MAPK) signaling cascade. This pathway can be activated through both Gαs and Gαq dependent mechanisms.
Signaling Pathway Diagrams
Quantitative Data
The following tables summarize the binding affinities and functional potencies of various ligands at the human amylin receptor subtypes.
Table 1: Ligand Binding Affinities (Kᵢ in nM)
| Ligand | AMY₁ | AMY₃ | Reference |
| Pramlintide | 0.023 | - | [1] |
| human Amylin | 0.03 | - | [1] |
| AC187 (antagonist) | - | - | IC₅₀ = 0.48, Kᵢ = 0.275 |
Note: Data for AMY₂ is limited in the provided search results. "-" indicates data not available in the cited sources.
Table 2: Functional Potency (EC₅₀ in nM) for cAMP Accumulation
| Ligand | CTR | AMY₁ | AMY₂ | AMY₃ | Reference |
| rat Amylin | - | - | - | - | pEC₅₀: 7.81-8.62 (CTR), significant enhancement at AMY₁ and AMY₃ |
| Pramlintide | - | - | - | - | Significant enhancement at AMY₁ and AMY₃ compared to CTR |
| human Calcitonin | - | 30 | - | 76 | [2] |
| salmon Calcitonin | - | 7 | - | 22 | [2] |
| αCGRP | - | ~30 | - | - | [2] |
pEC₅₀ is the negative logarithm of the EC₅₀ value.
Table 3: Functional Potency (EC₅₀ in nM) for Gs Protein Recruitment
| Ligand | CTR | AMY₁ | AMY₂ | AMY₃ | Reference |
| rat Amylin | - | potently activates | potently activates | potently activates | [2] |
| αCGRP | weakly activates | potently activates | less potent | less potent | [2] |
| human Calcitonin | potently activates | potently activates | - | - | [2] |
| salmon Calcitonin | potently activates | potently activates | potently activates | - | [2] |
Note: Specific EC₅₀ values for Gs recruitment were not consistently provided in a tabular format in the search results, but relative potencies were described.
Experimental Protocols
Detailed methodologies for key experiments used to characterize the amylin receptor are provided below.
4.1. Radioligand Binding Assay
This assay is used to determine the affinity of ligands for the amylin receptor.
References
- 1. Amylin mobilizes [Ca2+]i and stimulates the release of pancreatic digestive enzymes from rat acinar AR42J cells: evidence for an exclusive receptor system of amylin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NN1213 – A Potent, Long-Acting, and Selective Analog of Human Amylin - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the AC 187 Peptide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the AC 187 peptide, a potent and selective antagonist of the amylin receptor. This document details its structure, binding characteristics, mechanism of action, and relevant experimental methodologies.
Core Peptide Structure and Properties
This compound is a synthetic peptide amide derived from a fragment of salmon calcitonin. Its structure and physicochemical properties are summarized below.
| Property | Value |
| Amino Acid Sequence | Ac-Val-Leu-Gly-Lys-Leu-Ser-Gln-Glu-Leu-His-Lys-Leu-Gln-Thr-Tyr-Pro-Arg-Thr-Asn-Thr-Gly-Ser-Asn-Thr-Tyr-NH2 |
| Molecular Formula | C127H205N37O40 |
| Molecular Weight | 2890.19 g/mol |
| Modifications | N-terminal acetylation, C-terminal amidation |
Quantitative Binding and Activity Data
This compound exhibits high affinity and selectivity for the amylin receptor. The following tables summarize its key quantitative binding and activity parameters.
Table 2.1: Receptor Binding Affinity
| Parameter | Value | Receptor Subtype(s) | Notes |
| IC50 | 0.48 nM | Amylin Receptor | The half maximal inhibitory concentration, indicating the concentration of this compound required to inhibit 50% of the amylin receptor's activity.[1] |
| Ki | 0.275 nM | Amylin Receptor | The inhibition constant, representing the equilibrium dissociation constant of the inhibitor-receptor complex.[1] |
| pKB | 8.02 | AMY1A | The negative logarithm of the equilibrium dissociation constant for a competitive antagonist at the AMY1A receptor subtype. |
| pKB | 7.68 | AMY3A | The negative logarithm of the equilibrium dissociation constant for a competitive antagonist at the AMY3A receptor subtype. |
Table 2.2: Receptor Selectivity
| Receptor Comparison | Selectivity (Fold) | Notes |
| Amylin vs. Calcitonin Receptor | 38 | This compound is 38 times more selective for the amylin receptor compared to the calcitonin receptor.[1] |
| Amylin vs. CGRP Receptor | 400 | This compound demonstrates 400-fold higher selectivity for the amylin receptor over the Calcitonin Gene-Related Peptide (CGRP) receptor.[1] |
Mechanism of Action and Signaling Pathway
This compound functions as a competitive antagonist at the amylin receptor. The amylin receptor is a G-protein coupled receptor (GPCR) composed of the calcitonin receptor (CTR) and a receptor activity-modifying protein (RAMP). Upon binding of the endogenous agonist, amylin, the receptor complex activates the Gαs subunit, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). This leads to the activation of Protein Kinase A (PKA) and downstream signaling cascades, including the MAPK/ERK pathway. This compound competitively blocks the binding of amylin to this receptor, thereby inhibiting these downstream effects.
Experimental Protocols
This section outlines the general methodologies employed in the synthesis, purification, and characterization of this compound and its biological activity.
Peptide Synthesis (Solid-Phase Peptide Synthesis)
This compound is synthesized using standard Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) protocols.
Workflow Diagram:
References
AC 187 Receptor Binding Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC 187 is a potent and selective antagonist of the amylin receptor, a key player in glycemic control and energy homeostasis. This document provides a comprehensive overview of the binding affinity of this compound, the experimental protocols used to determine these properties, and the associated signaling pathways. The information presented herein is intended to serve as a technical guide for researchers and professionals involved in drug discovery and development targeting the amylin receptor system.
Core Concepts: The Amylin Receptor System
The amylin receptor (AMY-R) is a heterodimeric G protein-coupled receptor (GPCR) composed of the calcitonin receptor (CTR) and a receptor activity-modifying protein (RAMP). There are three subtypes of RAMPs (RAMP1, RAMP2, and RAMP3), which co-assemble with CTR to form different amylin receptor subtypes (AMY1, AMY2, and AMY3, respectively). These receptors are activated by the pancreatic hormone amylin, which is co-secreted with insulin and plays a role in regulating glucose metabolism, gastric emptying, and satiety.
This compound is a synthetic peptide analog of salmon calcitonin (sCT) (8-32) with modifications that confer high affinity and selectivity for the amylin receptor, acting as a competitive antagonist.
Quantitative Binding Affinity Data
The binding affinity of this compound for the amylin receptor has been characterized through various in vitro assays. The following tables summarize the key quantitative data, providing a comparative view of its potency and selectivity.
Table 1: Binding Affinity of this compound for Amylin Receptors
| Ligand | Receptor/Tissue | Assay Type | Parameter | Value | Reference |
| This compound | Rat Nucleus Accumbens Membranes | Competitive Binding ([¹²⁵I]Amylin) | Kᵢ | 79 pM | [1] |
| This compound | Amylin Receptor | Functional Assay | IC₅₀ | 0.48 nM | |
| Amylin | Rat Nucleus Accumbens Membranes | Saturation Binding | Kₐ | 28 pM | [1] |
Table 2: Selectivity Profile of this compound
| Receptor | Fold Selectivity vs. Amylin Receptor | Reference |
| Calcitonin Receptor | 38-fold | |
| CGRP Receptor | 400-fold |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the binding affinity and functional activity of this compound.
Competitive Radioligand Binding Assay
This protocol is designed to determine the inhibitory constant (Kᵢ) of this compound for the amylin receptor using a radiolabeled ligand.
Objective: To measure the affinity of this compound for the amylin receptor by its ability to compete with the binding of a known radioligand.
Materials:
-
Membrane Preparation: Homogenized rat nucleus accumbens membranes, known to be rich in amylin receptors.
-
Radioligand: [¹²⁵I]-labeled rat amylin.
-
Competitor: this compound.
-
Assay Buffer: e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgSO₄, 0.1% BSA, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Glass fiber filters: Pre-treated with a blocking agent (e.g., 0.3% polyethyleneimine) to reduce non-specific binding.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Thaw frozen rat nucleus accumbens membrane aliquots on ice. Homogenize the membranes in ice-cold assay buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding wells: Assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding wells: Assay buffer, radioligand, a high concentration of unlabeled amylin (to saturate all specific binding sites), and membrane preparation.
-
Competition wells: A range of concentrations of this compound, radioligand, and membrane preparation.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using a non-linear regression analysis software (e.g., GraphPad Prism).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its affinity constant.
-
Competitive Radioligand Binding Assay Workflow
cAMP Functional Assay
This protocol measures the ability of this compound to antagonize amylin-induced cyclic adenosine monophosphate (cAMP) production in cells expressing the amylin receptor.
Objective: To determine the functional antagonist activity of this compound by measuring its effect on second messenger signaling.
Materials:
-
Cell Line: A cell line stably expressing the human amylin receptor (e.g., HEK293 or CHO cells).
-
Cell Culture Medium: Appropriate medium for the chosen cell line.
-
Agonist: Amylin.
-
Antagonist: this compound.
-
Phosphodiesterase (PDE) inhibitor: (e.g., IBMX) to prevent cAMP degradation.
-
cAMP Assay Kit: A commercially available kit for measuring intracellular cAMP levels (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Cell Culture: Culture the amylin receptor-expressing cells in appropriate flasks until they reach the desired confluency.
-
Cell Seeding: Seed the cells into 96-well or 384-well plates at a predetermined density and allow them to adhere overnight.
-
Pre-incubation with Antagonist:
-
Wash the cells with serum-free medium.
-
Add varying concentrations of this compound to the wells.
-
Incubate for a specific period (e.g., 15-30 minutes) at 37°C.
-
-
Stimulation with Agonist:
-
Add a fixed concentration of amylin (typically the EC₅₀ or EC₈₀ concentration for cAMP production) to the wells already containing this compound.
-
Incubate for a defined time (e.g., 15-30 minutes) at 37°C. A PDE inhibitor is typically included during this step.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the chosen detection method.
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the maximal amylin-induced cAMP response.
-
The data can be fitted to a sigmoidal dose-response curve to accurately determine the IC₅₀.
-
cAMP Functional Assay Workflow
Signaling Pathways
This compound exerts its effects by competitively blocking the binding of amylin to its receptor. The amylin receptor is coupled to the stimulatory G protein (Gₛ). Activation of the amylin receptor by its endogenous ligand, amylin, leads to the dissociation of the Gαₛ subunit, which in turn activates adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets, leading to various cellular responses. By blocking amylin binding, this compound prevents this signaling cascade.
Amylin Receptor Signaling Pathway and this compound Antagonism
Conclusion
This compound is a high-affinity, selective antagonist of the amylin receptor. The quantitative data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers investigating the amylin system. The visualization of the signaling pathway further clarifies the mechanism of action of this compound. This technical guide serves as a valuable resource for the design and interpretation of experiments aimed at developing novel therapeutics targeting the amylin receptor.
References
AC 187 Downstream Targets: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC 187 is a potent and selective peptide antagonist of the amylin receptor.[1][2] Amylin, a pancreatic β-cell hormone co-secreted with insulin, plays a significant role in glucose homeostasis and appetite regulation. By blocking the amylin receptor, this compound modulates various downstream signaling pathways, leading to significant physiological effects. This technical guide provides a comprehensive overview of the core downstream targets of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the involved signaling cascades.
Core Mechanism of Action
This compound exerts its effects by competitively binding to the amylin receptor, a heterodimeric G protein-coupled receptor (GPCR) composed of the calcitonin receptor (CTR) complexed with a receptor activity-modifying protein (RAMP).[3][4][5] There are three subtypes of amylin receptors (AMY1, AMY2, and AMY3), formed by the association of CTR with RAMP1, RAMP2, or RAMP3, respectively.[1][6] this compound shows high affinity for these receptors, thereby preventing the binding of endogenous amylin and inhibiting its downstream signaling.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the interaction of this compound with its primary target and its effects on downstream processes.
Table 1: this compound Receptor Binding Affinity [1][2]
| Parameter | Value | Receptor Subtype |
| IC50 | 0.48 nM | Amylin Receptor |
| Ki | 0.275 nM | Amylin Receptor |
Table 2: Effects of this compound on Metabolic Parameters
| Parameter | Effect | Species | Notes |
| Glucagon Secretion | Increased | Rat | Amylin blockade with this compound increased glucagon concentration during euglycemic, hyperinsulinemic clamps.[7] |
| Gastric Emptying | Accelerated | Rat | This compound accelerated the gastric emptying of liquids.[7] Chronic infusion of this compound (10 µg/kg/h) also increased food intake in Zucker rats.[8] |
Table 3: Neuroprotective Effects of this compound
| Parameter | Effect | In Vitro/In Vivo | Notes |
| Amyloid-β Induced Neurotoxicity | Blocked | In Vitro | This compound treatment before exposure to Aβ resulted in significantly improved neuronal survival.[1] |
| Caspase Activation | Attenuated | In Vitro | This compound attenuates the activation of initiator and effector caspases that mediate Aβ-induced apoptotic cell death.[1] |
| Tau Phosphorylation | Reduced (inferred) | In Vivo (Amylin) | Amylin treatment, which this compound would antagonize, was shown to reduce tau phosphorylation by inhibiting the CDK5/p25 pathway.[3][4] |
Signaling Pathways
The downstream effects of this compound are mediated through the modulation of complex intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways.
Amylin Receptor Signaling Cascade
Amylin receptors are GPCRs that can couple to various G proteins, including Gαs, Gαq, and Gαi, leading to the activation of multiple downstream effectors. The primary pathway involves the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).[5] Another important pathway is the activation of the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of extracellular signal-regulated kinase (ERK1/2).[9]
Neuroprotective Signaling Pathway of this compound
In the context of Alzheimer's disease, amyloid-β (Aβ) can induce neurotoxicity through pathways involving the dysregulation of cyclin-dependent kinase 5 (CDK5) and the activation of caspases. Amylin signaling has been shown to suppress the Aβ-induced activation of the CDK5/p25 pathway, leading to reduced phosphorylation of tau protein.[3][4] By blocking the amylin receptor, this compound prevents this protective effect, but more importantly, it directly counteracts the neurotoxic signaling induced by Aβ at the amylin receptor, leading to the attenuation of caspase activation and improved neuronal survival.[1]
Metabolic Effects Signaling Pathway of this compound
Amylin is known to suppress glucagon secretion from pancreatic α-cells and slow gastric emptying. By antagonizing the amylin receptor, this compound reverses these effects. The blockade of amylin receptors in the pancreas leads to an increase in glucagon secretion.[7] In the gastrointestinal tract, the inhibition of amylin signaling results in accelerated gastric emptying.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Amylin structure–function relationships and receptor pharmacology: implications for amylin mimetic drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. novonordiskmedical.com [novonordiskmedical.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Chronic infusion of the amylin antagonist this compound increases feeding in Zucker fa/fa rats but not in lean controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Roles of Gastric Emptying and Gastrointestinal Transit Following Ileal Interposition in Alleviating Diabetes in Goto-Kakizaki Rats [frontiersin.org]
Unraveling the Role of ICRF-187 in Glucose Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Initial Note: This document addresses the role of ICRF-187 in glucose metabolism, as extensive searches for "AC-187" in this context yielded no relevant public data. It is presumed that "AC-187" may be an internal designation or a typographical error for the scientifically recognized compound ICRF-187.
Executive Summary
ICRF-187, a bis-dioxopiperazine compound, demonstrates a protective role in a preclinical model of diabetes. Its mechanism of action is not directly involved in the canonical insulin signaling or glucose transport pathways. Instead, ICRF-187 functions as a potent metal-chelating agent, specifically targeting transitional metals like iron. This action mitigates oxidative stress, a key factor in the pathogenesis of pancreatic beta-cell damage. In the context of alloxan-induced diabetes, a model characterized by chemically induced beta-cell destruction via reactive oxygen species (ROS), ICRF-187's ability to sequester iron is believed to inhibit the formation of these damaging radicals, thereby preserving beta-cell integrity and function. This whitepaper provides a comprehensive overview of the current understanding of ICRF-187's role in a model relevant to glucose metabolism, including its proposed mechanism of action, a detailed experimental protocol for inducing and evaluating its effects in a diabetic mouse model, and a summary of the conceptual signaling pathway.
Core Mechanism of Action: Metal Chelation and Pancreatic Beta-Cell Protection
The primary mechanism by which ICRF-187 exerts its protective effect in the context of experimentally induced diabetes is through the chelation of transition metals, particularly iron.[1] Alloxan, a chemical used to induce a form of type 1 diabetes in animal models, mediates its toxic effects on pancreatic beta cells through the generation of reactive oxygen species (ROS). This process is catalyzed by the presence of intracellular transition metals.
ICRF-187 and its hydrolytic products are structurally similar to EDTA, a well-known chelating agent.[1] They bind to transitional metals such as iron, zinc, and copper.[1] By sequestering these metal ions, ICRF-187 is thought to prevent the metal-catalyzed redox cycling that leads to the formation of highly reactive hydroxyl radicals from superoxide and hydrogen peroxide. This reduction in oxidative stress protects the pancreatic beta cells from alloxan-induced damage, thereby preserving their capacity for insulin production and secretion.[1] It is important to note that ICRF-187 itself does not appear to possess direct free radical scavenging activity.[1]
Experimental Model and Data
The primary model used to investigate the effects of ICRF-187 on glucose metabolism is the alloxan-induced diabetic mouse model. This model mimics the beta-cell destruction characteristic of type 1 diabetes.
Quantitative Data
Currently, there is a lack of publicly available, specific quantitative data from studies directly measuring the dose-dependent effects of ICRF-187 on blood glucose levels, insulin secretion, and other metabolic parameters in the alloxan-induced diabetic mouse model. The available literature focuses on the qualitative protective effect and the proposed mechanism of action.[1]
Detailed Experimental Protocols
The following protocols are synthesized from established methodologies for inducing diabetes with alloxan and performing glucose tolerance tests in mice. These can be adapted to specifically evaluate the efficacy of ICRF-187.
Alloxan-Induced Diabetes Mouse Model
Objective: To induce pancreatic beta-cell destruction in mice to model a state of insulin deficiency and hyperglycemia.
Materials:
-
Male ICR mice (or other suitable strain)
-
Alloxan monohydrate
-
Sterile 0.9% saline solution
-
Glucometer and test strips
-
Insulin (for supportive care, if necessary)
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.
-
Fasting: Fast the mice for 6-8 hours with free access to water.
-
Alloxan Preparation: Immediately before use, dissolve alloxan monohydrate in cold, sterile 0.9% saline to the desired concentration. Alloxan is unstable in aqueous solution.
-
Alloxan Administration: Administer a single intraperitoneal (i.p.) injection of alloxan. The dose can range from 100 mg/kg to 200 mg/kg body weight. A dose of 150 mg/kg is often effective.
-
Post-Injection Care: Provide the mice with a 5% glucose solution in their water for the first 24 hours to prevent fatal hypoglycemia that can occur due to the initial massive release of insulin from damaged beta cells.
-
Confirmation of Diabetes: Monitor blood glucose levels daily for 3-5 days. Mice with fasting blood glucose levels consistently above 200-250 mg/dL are considered diabetic and can be used for subsequent experiments.
Evaluation of ICRF-187 Efficacy
Objective: To assess the protective effect of ICRF-187 against alloxan-induced hyperglycemia.
Materials:
-
Diabetic mice (as prepared above)
-
ICRF-187
-
Vehicle control (e.g., sterile saline)
-
Glucometer and test strips
Procedure:
-
Treatment Groups: Divide the diabetic mice into at least two groups: a vehicle control group and an ICRF-187 treatment group.
-
ICRF-187 Administration: Administer ICRF-187 (dose to be determined based on pilot studies) or vehicle control to the respective groups via a suitable route (e.g., i.p. injection) prior to alloxan administration.
-
Blood Glucose Monitoring: Measure fasting blood glucose levels at baseline (before alloxan) and at regular intervals (e.g., 24, 48, 72 hours) after alloxan administration.
-
Data Analysis: Compare the blood glucose levels between the ICRF-187 treated group and the vehicle control group to determine if ICRF-187 provided a protective effect against hyperglycemia.
Signaling Pathways and Experimental Workflows
Proposed Mechanism of ICRF-187 in Pancreatic Beta-Cell Protection
Caption: Proposed mechanism of ICRF-187 in protecting pancreatic beta-cells from alloxan-induced damage.
Experimental Workflow for Evaluating ICRF-187
Caption: Experimental workflow for assessing the protective effects of ICRF-187 in an alloxan-induced diabetic mouse model.
Conclusion and Future Directions
ICRF-187 presents an interesting case for the protection against chemically induced diabetes through a mechanism of metal chelation and subsequent reduction of oxidative stress. While the conceptual framework is established, there is a clear need for further research to quantify the dose-dependent effects of ICRF-187 on key metabolic parameters, including blood glucose, insulin secretion, and C-peptide levels. Future studies should focus on generating robust quantitative data to fully elucidate the therapeutic potential of ICRF-187 and similar metal-chelating compounds in the context of beta-cell preservation and diabetes. Furthermore, exploring the efficacy of ICRF-187 in other models of diabetes that involve oxidative stress could provide broader insights into its potential applications.
References
An In-depth Technical Guide on AC 187 and its Role in Food Intake Regulation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AC 187 is a potent and selective antagonist of the amylin receptor, playing a crucial role in the intricate neurohormonal regulation of food intake. This guide provides a comprehensive overview of the core mechanisms of action of this compound, with a particular focus on its effects within the central nervous system. We delve into the quantitative data from key preclinical studies, present detailed experimental protocols for in-vivo research, and visualize the underlying signaling pathways. This document is intended to serve as a technical resource for researchers and professionals in the fields of neuroscience, metabolism, and drug development, offering a foundational understanding of this compound as a tool to probe the physiology of satiety and as a potential modulator of feeding behavior.
Introduction to this compound
This compound is a synthetic peptide analogue that acts as a competitive antagonist at amylin receptors.[][2] It is derived from the C-terminal fragment of salmon calcitonin (sCT), with specific amino acid substitutions that confer high affinity and selectivity for the amylin receptor over related receptors like the calcitonin and calcitonin gene-related peptide (CGRP) receptors.[] Its primary utility in research is to elucidate the physiological functions of endogenous amylin, a pancreatic β-cell hormone involved in glucose homeostasis and the regulation of appetite.[3] By blocking the action of amylin, this compound helps to unravel the complex signaling cascades that govern satiety and food intake.
Mechanism of Action: The Amylin Receptor and Downstream Signaling
Amylin exerts its effects by binding to a heterodimeric receptor complex composed of the calcitonin receptor (CTR) and a receptor activity-modifying protein (RAMP). This compound competitively binds to this receptor, thereby inhibiting the downstream signaling cascade initiated by amylin.[] A key signaling molecule implicated in amylin's anorectic effect is cyclic guanosine monophosphate (cGMP).[4] Studies have shown that amylin and its agonists stimulate the formation of cGMP in neurons of the area postrema (AP), a critical brain region for the control of food intake.[4]
Signaling Pathway of Amylin and its Antagonism by this compound
The binding of amylin to its receptor in the area postrema is believed to activate guanylate cyclase, leading to an increase in intracellular cGMP. This second messenger then activates protein kinase G (PKG), which in turn phosphorylates downstream targets to ultimately reduce food intake. This compound, by blocking the initial binding of amylin, prevents this signaling cascade from being initiated.
References
- 2. Differential antagonism of amylin's metabolic and vascular actions with amylin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chronic infusion of the amylin antagonist this compound increases feeding in Zucker fa/fa rats but not in lean controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Infusion of the amylin antagonist this compound into the area postrema increases food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
AC 187: Application Notes and Protocols for Researchers
For research use only. Not for use in diagnostic procedures.
Introduction
AC 187 is a potent and selective antagonist of the amylin receptor.[1][2][3] It is a synthetic peptide derived from salmon calcitonin and has been instrumental in elucidating the physiological roles of amylin, a pancreatic hormone involved in glycemic control and appetite regulation.[4] These application notes provide an overview of the key research applications of this compound, detailed experimental protocols, and relevant quantitative data to support researchers in metabolic and neurodegenerative disease fields.
Key Research Applications
-
Metabolic Disorders: this compound is widely used to investigate the role of endogenous amylin in regulating glucagon secretion, gastric emptying, and food intake.[2][5][6] Studies have shown that blockade of the amylin receptor with this compound can lead to increased food intake and alterations in plasma glucose levels.[5][7]
-
Neurodegenerative Diseases: this compound has emerged as a valuable tool in Alzheimer's disease research. It has been shown to block the neurotoxic effects of amyloid-β (Aβ) peptides, suggesting that the amylin receptor may be a novel therapeutic target.[2][8][9] this compound can attenuate Aβ-induced apoptotic cell death in neuronal cultures.[2][8][9]
Quantitative Data
The following tables summarize the binding affinities and antagonist potencies of this compound for various receptors.
| Parameter | Value | Receptor | Species | Reference |
| IC₅₀ | 0.48 nM | Amylin Receptor | [2][3][5][6] | |
| Kᵢ | 0.275 nM | Amylin Receptor | [2] | |
| pK₋B | 8.02 | Human Amylin Receptor 1A (AMY₁ₐ) | Human | [4] |
| pK₋B | 7.68 | Human Amylin Receptor 3A (AMY₃ₐ) | Human | [4] |
Selectivity Profile:
| Receptor Selectivity | Fold Selectivity (over Amylin Receptor) | Reference |
| Calcitonin Receptor | 38-fold | [3][5][6] |
| CGRP Receptor | 400-fold | [3][5][6] |
Signaling Pathway
Amylin receptors are heterodimers composed of the calcitonin receptor (CTR) and a receptor activity-modifying protein (RAMP).[7] Upon amylin binding, the receptor complex activates G-protein signaling cascades, primarily through Gαs, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets to mediate the physiological effects of amylin. This compound acts as a competitive antagonist, blocking amylin from binding to the receptor and thereby inhibiting this signaling cascade.
Experimental Protocols
In Vitro: Neuroprotection Assay Against Amyloid-β Toxicity
This protocol details the procedure for assessing the neuroprotective effects of this compound against Aβ-induced toxicity in primary neuronal cultures.[8][9]
Materials:
-
Primary rat cholinergic basal forebrain neurons
-
Neurobasal medium supplemented with B27
-
Amyloid-β (1-42) peptide, pre-aggregated
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Hoechst 33342 stain
-
Propidium Iodide (PI)
-
Phosphate Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Cell Culture: Plate primary rat cholinergic basal forebrain neurons in 96-well plates at a density of 1 x 10⁵ cells/well and culture in Neurobasal medium with B27 supplement for 24 hours.
-
This compound Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 2 hours prior to the addition of Aβ.
-
Aβ Treatment: Add pre-aggregated Aβ (1-42) to the wells at a final concentration of 10 µM. Include control wells with no treatment, this compound alone, and Aβ alone.
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified incubator with 5% CO₂.
-
Cell Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Apoptosis Assessment (Hoechst and PI Staining):
-
Wash the cells twice with cold PBS.
-
Stain the cells with Hoechst 33342 (1 µg/mL) and PI (1 µg/mL) in PBS for 15 minutes at room temperature in the dark.
-
Wash the cells twice with PBS.
-
Visualize the cells under a fluorescence microscope. Hoechst will stain the nuclei of all cells (blue), while PI will only stain the nuclei of dead cells (red).
-
In Vivo: Chronic Infusion in Rats for Food Intake Studies
This protocol describes a method for the chronic administration of this compound to rats to study its effects on food intake and body weight.[10]
Materials:
-
Male Zucker fa/fa rats (or other appropriate strain)
-
This compound
-
Sterile saline
-
Alzet osmotic minipumps
-
Intraperitoneal catheters
-
Metabolic cages for monitoring food and water intake
Procedure:
-
Animal Acclimation: Acclimate rats to individual housing in metabolic cages for at least 3 days prior to surgery.
-
Osmotic Pump Preparation: Prepare Alzet osmotic minipumps to deliver this compound at a dose of 10 µg/kg/h. Dissolve this compound in sterile saline to the required concentration based on the pump's flow rate and the animal's body weight.
-
Surgical Implantation:
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).
-
Make a small subcutaneous incision on the back of the neck and insert the filled osmotic minipump.
-
Tunnel an intraperitoneal catheter from the pump outlet to the abdominal cavity.
-
Suture the incisions.
-
-
Post-operative Care: Provide appropriate post-operative analgesia and monitor the animals for recovery.
-
Data Collection:
-
Monitor food and water intake and body weight daily for the duration of the infusion (e.g., 8 days).
-
Include a control group of rats receiving a saline infusion.
-
-
Data Analysis: Analyze the data to determine the effect of this compound on cumulative food intake and body weight change compared to the control group.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. amylin receptor signaling pathway Gene Ontology Term (GO:0097647) [informatics.jax.org]
- 3. Differential antagonism of amylin's metabolic and vascular actions with amylin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. What are Amylin receptor modulators and how do they work? [synapse.patsnap.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Antagonist of the Amylin Receptor Blocks β-Amyloid Toxicity in Rat Cholinergic Basal Forebrain Neurons | Journal of Neuroscience [jneurosci.org]
- 9. Antagonist of the amylin receptor blocks beta-amyloid toxicity in rat cholinergic basal forebrain neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chronic infusion of the amylin antagonist this compound increases feeding in Zucker fa/fa rats but not in lean controls - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AC 187
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC 187 is a potent and selective antagonist of the amylin receptor, a heterodimeric G protein-coupled receptor composed of the calcitonin receptor (CTR) and a receptor activity-modifying protein (RAMP).[1][2] With a high affinity for the amylin receptor (IC₅₀ = 0.48 nM, Ki = 0.275 nM), this compound exhibits significant selectivity over calcitonin and CGRP receptors.[3] These characteristics make this compound a valuable research tool for investigating the physiological roles of amylin and its receptor in various biological processes, including neuroscience, metabolism, and feeding behavior.
This document provides detailed application notes and experimental protocols for the use of this compound in both in vitro and in vivo research settings.
Physicochemical Properties and Storage
| Property | Value | Reference |
| Molecular Formula | C₁₅₄H₂₄₂N₄₄O₄₉S₂ | [3] |
| Molecular Weight | 3448.03 g/mol | [3] |
| Formulation | Typically supplied as a lyophilized powder. | [4] |
| Solubility | Soluble in water. | [3] |
| Storage | Store lyophilized powder at -20°C. For long-term storage of stock solutions, aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. | [4] |
Signaling Pathway
The amylin receptor is a complex formed by the calcitonin receptor (CTR) and one of three receptor activity-modifying proteins (RAMPs), creating different receptor subtypes (AMY₁, AMY₂, AMY₃).[1][2] Amylin binding to its receptor typically activates Gs-coupled signaling pathways, leading to an increase in intracellular cyclic AMP (cAMP) levels.[5] this compound acts as a competitive antagonist, blocking the binding of amylin and thereby inhibiting downstream signaling.
Experimental Protocols
In Vitro Applications
1. Neuroprotection Assay against Amyloid-β (Aβ) Toxicity
This protocol is adapted from studies demonstrating the neuroprotective effects of this compound against Aβ-induced toxicity in primary neuronal cultures.[6]
Objective: To assess the ability of this compound to protect neurons from Aβ-induced cell death.
Materials:
-
Primary rat cholinergic basal forebrain neurons
-
Neurobasal medium supplemented with B27 and L-glutamine
-
Amyloid-β (1-42) peptide, oligomerized
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Hoechst 33342 stain
-
Annexin V-FITC and Propidium Iodide (PI) Apoptosis Detection Kit
-
96-well cell culture plates
Protocol:
-
Cell Culture: Plate primary neurons in 96-well plates at a density of 1 x 10⁵ cells/well and culture for 24-48 hours.
-
This compound Pre-treatment: Prepare stock solutions of this compound in sterile water. Dilute to desired final concentrations (e.g., 1 nM - 1 µM) in culture medium. Add this compound to the cells and incubate for 1 hour prior to Aβ exposure.
-
Aβ Treatment: Add oligomerized Aβ (e.g., 10 µM final concentration) to the wells.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.
-
Assessment of Cell Viability (MTT Assay):
-
Add MTT solution (5 mg/mL in PBS) to each well (10% of the culture volume) and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO or a solubilization buffer.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Assessment of Apoptosis (Hoechst and Annexin V/PI Staining):
-
For Hoechst staining, fix the cells with 4% paraformaldehyde, then stain with Hoechst 33342 (1 µg/mL) for 10 minutes. Visualize nuclear morphology under a fluorescence microscope.
-
For Annexin V/PI staining, follow the manufacturer's protocol. Analyze the cells by flow cytometry to quantify apoptotic and necrotic cells.
-
| Parameter | Condition | Expected Outcome | Reference |
| Cell Type | Primary rat cholinergic basal forebrain neurons | - | [6] |
| Aβ Concentration | 10 µM | Neuronal apoptosis and cell death | |
| This compound Concentration | 1 nM - 1 µM | Dose-dependent increase in neuronal survival | |
| Pre-incubation Time | 1 hour | Attenuation of Aβ-induced caspase activation |
2. Competitive Binding Assay
This protocol outlines a general procedure for a competitive binding assay to determine the affinity of this compound for the amylin receptor.
Objective: To determine the inhibitory constant (Ki) of this compound.
Materials:
-
Cell membranes expressing the amylin receptor (e.g., from rat nucleus accumbens)
-
Radiolabeled amylin (e.g., ¹²⁵I-amylin)
-
This compound
-
Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgSO₄, 0.1% BSA, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the cell membranes (20-50 µg protein), radiolabeled amylin (at a concentration near its Kd), and varying concentrations of this compound. The final volume should be around 200 µL.
-
Incubation: Incubate the mixture at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter pre-soaked in binding buffer using a vacuum manifold. This separates bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Calculate the IC₅₀ value and then determine the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
| Parameter | Condition | Reference |
| Receptor Source | Rat nucleus accumbens membranes | [4][7] |
| Radioligand | ¹²⁵I-amylin | [4] |
| This compound Concentration Range | 10⁻¹² to 10⁻⁶ M | [4] |
| Incubation Time | 60-90 minutes | [8] |
3. cAMP Accumulation Assay
This protocol is designed to measure the antagonistic effect of this compound on amylin-induced cAMP production.
Objective: To quantify the inhibition of amylin-stimulated cAMP production by this compound.
Materials:
-
Cells expressing the amylin receptor (e.g., CHO or HEK293 cells)
-
Amylin
-
This compound
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen)
-
96- or 384-well plates
Protocol:
-
Cell Seeding: Seed cells into 96- or 384-well plates and allow them to attach overnight.
-
Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Antagonist Addition: Add varying concentrations of this compound to the wells and incubate for 15-30 minutes.
-
Agonist Stimulation: Add a fixed concentration of amylin (typically the EC₅₀ or EC₈₀ concentration) to the wells.
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration to determine the IC₅₀ value.
| Parameter | Condition | Reference |
| Cell Line | CHO or HEK293 cells expressing amylin receptors | [9] |
| Agonist | Amylin (at EC₅₀ or EC₈₀) | [10] |
| This compound Concentration Range | 10⁻¹² to 10⁻⁶ M | [10] |
| Phosphodiesterase Inhibitor | 100 µM IBMX | [10] |
In Vivo Applications
1. Food Intake Studies in Rodents
This protocol is based on studies investigating the effect of this compound on feeding behavior in rats.[11][12]
Objective: To determine the effect of central or peripheral administration of this compound on food intake.
Animals:
-
Adult male Sprague-Dawley or Zucker rats.
Materials:
-
This compound
-
Sterile saline (vehicle)
-
Intracerebroventricular (ICV) or intraperitoneal (IP) injection equipment
-
Metabolic cages for monitoring food intake
Protocol:
-
Animal Acclimatization: House rats individually in metabolic cages and allow them to acclimate for at least 3 days.
-
Surgical Procedures (for ICV administration): Anesthetize the rats and stereotaxically implant a guide cannula into the lateral ventricle. Allow at least one week for recovery.
-
This compound Administration:
-
Food Intake Measurement: Provide a pre-weighed amount of standard chow at the beginning of the dark cycle (when rats are most active). Measure food consumption at regular intervals (e.g., 1, 2, 4, and 24 hours) after this compound administration.
| Parameter | Condition | Expected Outcome | Reference |
| Animal Model | Sprague-Dawley or Zucker rats | - | [11][12] |
| Route of Administration | Intraperitoneal (IP) or Intracerebroventricular (ICV) | - | [7][11][12] |
| IP Dose Range | 10 µg/kg/h (chronic infusion) | Increased food intake in hyperamylinemic rats | [12] |
| ICV Dose | 30 µ g/rat | Increased food intake | [7] |
2. Gastric Emptying Studies in Rodents
This protocol describes a method to assess the effect of this compound on gastric emptying.
Objective: To measure the rate of gastric emptying following this compound administration.
Animals:
-
Adult male Sprague-Dawley rats.
Materials:
-
This compound
-
Sterile saline (vehicle)
-
Non-absorbable marker (e.g., phenol red) or radiolabeled meal (e.g., ⁹⁹mTc-labeled)
-
Test meal (e.g., liquid nutrient)
Protocol:
-
Fasting: Fast the rats overnight (approximately 16 hours) with free access to water.
-
This compound Administration: Administer this compound or vehicle via the desired route (e.g., IP or IV infusion).
-
Test Meal Administration: Administer a standard volume of the test meal containing the non-absorbable marker or radiolabel via oral gavage.
-
Gastric Emptying Measurement:
-
Phenol Red Method: At a predetermined time point (e.g., 20 minutes) after the meal, euthanize the rats. Ligate the pylorus and cardia, and remove the stomach. Homogenize the stomach contents and measure the concentration of phenol red spectrophotometrically. Gastric emptying is calculated as the percentage of the marker that has left the stomach.
-
Scintigraphy Method: If using a radiolabeled meal, scan the rats under anesthesia at various time points using a gamma camera to quantify the amount of radioactivity remaining in the stomach.
-
-
Data Analysis: Compare the percentage of gastric emptying between the this compound-treated and vehicle-treated groups.
| Parameter | Condition | Expected Outcome | Reference |
| Animal Model | Sprague-Dawley rats | - | [3] |
| This compound Dose (IV) | 30 mg/mL | Acceleration of gastric emptying | [3] |
| Marker | Phenol red or ⁹⁹mTc-labeled meal | - | [13][14][15] |
| Measurement Time | 20 minutes post-meal (Phenol Red) | - | [16] |
Summary of Quantitative Data
| Experiment | Parameter | Value | Species | Reference |
| Receptor Binding | IC₅₀ | 0.48 nM | Rat | [3] |
| Ki | 0.275 nM | Rat | [3] | |
| In Vivo - Food Intake | IV Infusion Dose | 60–2,000 pmol·kg⁻¹·min⁻¹ | Rat | [11] |
| IP Chronic Infusion Dose | 10 µg/kg/h | Rat (Zucker) | [12] | |
| In Vivo - Gastric Emptying & Glucagon Secretion | IV Dose | 30 mg/mL | Rat | [3] |
Conclusion
This compound is a versatile and potent tool for studying the amylin receptor system. The protocols provided here offer a starting point for researchers to design and execute experiments to investigate the role of amylin signaling in various physiological and pathological conditions. Careful attention to experimental design, including appropriate controls and dose-response studies, is crucial for obtaining reliable and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. Amylin structure–function relationships and receptor pharmacology: implications for amylin mimetic drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. novonordiskmedical.com [novonordiskmedical.com]
- 6. Antagonist of the amylin receptor blocks beta-amyloid toxicity in rat cholinergic basal forebrain neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | CAS:151804-77-2 | Amylin receptor antagonist, Potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. researchgate.net [researchgate.net]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Chronic infusion of the amylin antagonist this compound increases feeding in Zucker fa/fa rats but not in lean controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Proximal and Overall Gastric Emptying of Solids in Patients with Reduced Gastric Volume Accommodation Compared to Matched Controls - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantified Metrics of Gastric Emptying Delay by Glucagon-Like Peptide-1 Agonists: A Systematic Review and Meta-Analysis With Insights for Periprocedural Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Gastric accommodation influences proximal gastric and total gastric emptying in concurrent measurements conducted in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regulation of gastric emptying rate and its role in nutrient-induced GLP-1 secretion in rats after vertical sleeve gastrectomy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AC 187, an Amylin Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental protocols and applications of AC 187, a potent and selective amylin receptor antagonist. This document is intended to guide researchers in designing and executing experiments to investigate the physiological roles of amylin and the therapeutic potential of its antagonism.
Introduction to this compound
This compound is a synthetic peptide analogue that acts as a competitive antagonist at amylin receptors.[1] It is derived from the C-terminal fragment of salmon calcitonin and exhibits high selectivity for amylin receptors over related calcitonin and calcitonin gene-related peptide (CGRP) receptors.[2][3] This selectivity makes this compound a valuable tool for elucidating the specific functions of endogenous amylin in various physiological processes, including metabolic regulation, neuroprotection, and cardiovascular function.
Mechanism of Action
This compound exerts its effects by binding to amylin receptors, thereby preventing the binding and action of endogenous amylin. Amylin receptors are heterodimers composed of the calcitonin receptor (CTR) and a receptor activity-modifying protein (RAMP). The specific RAMP subtype (RAMP1, RAMP2, or RAMP3) determines the ligand binding specificity of the amylin receptor subtype (AMY1, AMY2, or AMY3). By competitively inhibiting amylin binding, this compound blocks the downstream signaling pathways activated by amylin.
Below is a diagram illustrating the mechanism of action of this compound at the amylin receptor.
Caption: Mechanism of this compound as an amylin receptor antagonist.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on published literature.
Table 1: In Vitro Binding Affinity and Potency of this compound
| Parameter | Value | Receptor/System | Reference |
| IC₅₀ | 0.48 nM | Amylin Receptor | [2][3][4] |
| Kᵢ | 0.275 nM | Amylin Receptor | [4] |
| Kᵢ | 79 pM | Rat Nucleus Accumbens Membranes | [2][5] |
| pK₉ | 8.02 | Human Amylin Receptor Subtype AMY1A | [1] |
| pK₉ | 7.68 | Human Amylin Receptor Subtype AMY3A | [1] |
| Selectivity | >400-fold vs. CGRP Receptor | Amylin vs. CGRP Receptors | [2][3] |
| Selectivity | 38-fold vs. Calcitonin Receptor | Amylin vs. Calcitonin Receptors | [2][3] |
Table 2: In Vivo Effects of this compound in Animal Models
| Effect | Species/Model | Dose and Administration | Outcome | Reference |
| Increased Food Intake | Obese Zucker Rats | Chronic Infusion | Significantly elevated food intake compared to lean controls. | [1] |
| Increased Food Intake | Non-food-deprived Rats | 60-2,000 pmol/kg/min IV Infusion | Increased food intake. | [1] |
| Attenuation of Amylin Effects | Rats | - | Attenuates the anorectic effects of amylin. | [1] |
| Increased Glucagon Secretion | Sprague-Dawley Rats | 30 mg/mL | Increased glucagon concentration. | [4] |
| Accelerated Gastric Emptying | Sprague-Dawley Rats | 30 mg/mL | Accelerated gastric emptying of liquids. | [4] |
| Exaggerated Post-challenge Glycemia | Sprague-Dawley Rats | 30 mg/mL | Resulted in an exaggerated post-challenge glycemia. | [4] |
| Blockade of Amyloid β-induced Neurotoxicity | Rat Cholinergic Basal Forebrain Neurons | 50 nM - 1 µM | Blocked Aβ-induced neurotoxicity and apoptotic cell death. | [4][6] |
| Inhibition of Trigeminal Neuronal Firing | Male Rats | 2 nmol/kg | Inhibited spontaneous and dural-evoked trigeminal neuronal firing. | [7] |
| No Effect on Blood Pressure | Wild-type Mice | 0.15 mg/kg IV | Did not affect blood pressure. | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
In Vitro Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for amylin receptors.
Objective: To quantify the binding affinity (Kᵢ) of this compound for amylin receptors in a specific tissue or cell line.
Materials:
-
This compound
-
Radiolabeled amylin (e.g., ¹²⁵I-Amylin)
-
Cell membranes expressing amylin receptors (e.g., from rat nucleus accumbens)
-
Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Non-specific binding control (high concentration of unlabeled amylin)
-
Glass fiber filters
-
Scintillation counter
Protocol:
-
Prepare cell membranes from a tissue known to express high levels of amylin receptors, such as the rat nucleus accumbens.
-
Set up the binding reaction in microcentrifuge tubes containing:
-
50 µL of cell membrane suspension
-
50 µL of radiolabeled amylin at a concentration near its Kₔ
-
50 µL of varying concentrations of this compound (e.g., 10⁻¹² M to 10⁻⁶ M)
-
For total binding, add 50 µL of binding buffer instead of this compound.
-
For non-specific binding, add 50 µL of a high concentration of unlabeled amylin.
-
-
Incubate the reactions at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma or scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC₅₀.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Caption: Workflow for an in vitro receptor binding assay.
In Vivo Food Intake Study in Rats
This protocol outlines a method to assess the effect of this compound on food intake in a rodent model.
Objective: To determine if this compound administration alters food consumption in rats.
Materials:
-
This compound
-
Vehicle solution (e.g., sterile saline)
-
Adult male rats (e.g., Sprague-Dawley or Zucker)
-
Metabolic cages for individual housing and food intake measurement
-
Infusion pumps and catheters (for continuous infusion) or syringes and needles (for acute injection)
-
Standard rat chow
Protocol:
-
Acclimate rats to individual housing in metabolic cages for several days before the experiment.
-
For chronic studies, surgically implant catheters for continuous intravenous or central infusion. Allow for a recovery period.
-
Divide the rats into at least two groups: a control group receiving vehicle and a treatment group receiving this compound.
-
On the day of the experiment, ensure rats have free access to food and water.
-
Administer this compound or vehicle. For example, a continuous intravenous infusion of 60-2000 pmol/kg/min can be used.[1]
-
Measure cumulative food intake at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) post-administration.
-
Monitor the body weight of the animals daily.
-
Analyze the data by comparing the food intake and body weight changes between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Caption: Workflow for an in vivo food intake study.
Assessment of Neuroprotective Effects Against Amyloid-β Toxicity
This protocol details an in vitro assay to evaluate the neuroprotective properties of this compound against amyloid-β (Aβ)-induced toxicity.
Objective: To determine if this compound can protect cultured neurons from Aβ-induced cell death.
Materials:
-
This compound
-
Amyloid-β peptide (e.g., Aβ₂₅₋₃₅ or Aβ₁₋₄₂)
-
Primary neuronal cell culture (e.g., rat cholinergic basal forebrain neurons)
-
Cell culture medium and supplements
-
Cell viability assay kit (e.g., MTT or LDH assay)
-
Caspase activity assay kit
-
Microplate reader
Protocol:
-
Culture primary neurons in multi-well plates until they are mature.
-
Prepare aggregated Aβ peptide by pre-incubating it at 37°C for a specified period.
-
Pre-treat the neuronal cultures with different concentrations of this compound (e.g., 50 nM to 1 µM) for a short period (e.g., 30-60 minutes) before Aβ exposure.[6]
-
Add the aggregated Aβ peptide to the cell cultures. Include control wells with no treatment, this compound alone, and Aβ alone.
-
Incubate the cultures for a period known to induce neurotoxicity (e.g., 24-48 hours).
-
Assess neuronal viability using a standard assay such as the MTT assay, which measures mitochondrial activity.
-
To investigate the mechanism of protection, measure the activity of initiator and effector caspases (e.g., caspase-3, -8, -9) using a fluorometric or colorimetric assay.[4]
-
Analyze the data by comparing cell viability and caspase activity in the this compound-treated groups to the Aβ-treated control group.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | CAS:151804-77-2 | Amylin receptor antagonist, Potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Sexually dimorphic effects of Amylin 1 receptor activation in trigeminovascular neurons | bioRxiv [biorxiv.org]
- 8. ahajournals.org [ahajournals.org]
Application Notes and Protocols for AC 187 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC 187 is a novel synthetic peptide being investigated for its potential as a glucagon-like peptide-1 receptor (GLP-1R) agonist. GLP-1R agonists are an important class of therapeutics for the management of type 2 diabetes and obesity. They function by mimicking the action of the endogenous incretin hormone GLP-1, which potentiates glucose-dependent insulin secretion, suppresses glucagon secretion, and promotes satiety.
These application notes provide a comprehensive overview of the in vitro assays to characterize the pharmacological activity of this compound. The protocols detailed below are designed to assess the potency and efficacy of this compound in activating the GLP-1 receptor and its downstream signaling pathways, as well as its effect on insulin secretion in pancreatic β-cells.
Mechanism of Action: GLP-1 Receptor Signaling
The GLP-1 receptor is a G-protein coupled receptor (GPCR). Upon binding of an agonist like GLP-1 or this compound, the receptor undergoes a conformational change, leading to the activation of the associated Gαs protein. This initiates a signaling cascade that results in the production of cyclic AMP (cAMP) by adenylyl cyclase. Elevated intracellular cAMP levels activate Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC), which in turn mediate the downstream effects on insulin secretion and other cellular processes.[1][2]
GLP-1 Receptor Signaling Pathway
Caption: GLP-1 Receptor (GLP-1R) signaling pathway activated by this compound.
Experimental Protocols
In Vitro GLP-1 Receptor Activation Assay (cAMP Accumulation)
This assay measures the ability of this compound to stimulate the production of intracellular cyclic AMP (cAMP) in a cell line expressing the human GLP-1 receptor.
Objective: To determine the potency (EC50) of this compound in activating the GLP-1 receptor.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human GLP-1R (CHO-hGLP-1R).
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with a phosphodiesterase inhibitor like IBMX).
-
This compound and a reference GLP-1R agonist (e.g., GLP-1 (7-36)).
-
cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based reporter assay).[1][2]
-
96-well or 384-well white opaque assay plates.
Protocol:
-
Cell Culture: Culture CHO-hGLP-1R cells in appropriate medium until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into 96-well or 384-well plates at a predetermined density and incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of this compound and the reference agonist in assay buffer.
-
Assay Procedure:
-
Remove the culture medium from the cells and wash once with assay buffer.
-
Add the diluted compounds (this compound or reference agonist) to the respective wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
-
cAMP Detection: Following incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the compound concentration.
-
Calculate the EC50 value for this compound and the reference agonist using a non-linear regression analysis (e.g., four-parameter logistic fit).
-
Experimental Workflow for cAMP Assay
Caption: Workflow for the in vitro cAMP accumulation assay.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay evaluates the effect of this compound on insulin secretion from pancreatic β-cells in the presence of varying glucose concentrations.
Objective: To assess the glucose-dependent insulinotropic activity of this compound.
Materials:
-
Pancreatic β-cell line (e.g., INS-1E) or isolated primary islets.
-
Culture medium for β-cells.
-
Krebs-Ringer Bicarbonate Buffer (KRBB) with low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose concentrations.
-
This compound and a reference GLP-1R agonist.
-
Insulin detection kit (e.g., ELISA or RIA).
Protocol:
-
Cell Culture: Culture INS-1E cells or islets in their appropriate medium.
-
Pre-incubation:
-
Wash the cells/islets with a glucose-free buffer.
-
Pre-incubate the cells/islets in KRBB with low glucose for 1-2 hours to establish a basal state.
-
-
Stimulation:
-
Replace the pre-incubation buffer with KRBB containing low or high glucose, with or without different concentrations of this compound or the reference agonist.
-
Incubate at 37°C for a defined period (e.g., 1-2 hours).
-
-
Sample Collection: Collect the supernatant from each well.
-
Insulin Measurement: Measure the concentration of insulin in the collected supernatants using an appropriate insulin detection kit.
-
Data Analysis:
-
Compare the amount of insulin secreted in the presence of this compound at low and high glucose concentrations.
-
Plot the insulin concentration against the this compound concentration to determine the dose-dependent effect.
-
Data Presentation
The quantitative data from these assays should be summarized in tables for clear comparison.
Table 1: In Vitro Potency of this compound in cAMP Accumulation Assay
| Compound | EC50 (nM) | Emax (% of Reference Agonist) |
| This compound | [Insert Value] | [Insert Value] |
| Reference Agonist | [Insert Value] | 100% |
Table 2: Effect of this compound on Glucose-Stimulated Insulin Secretion (GSIS)
| Treatment Condition | Insulin Secreted (ng/mL) | Fold Increase over Basal |
| Low Glucose (Basal) | [Insert Value] | 1.0 |
| High Glucose | [Insert Value] | [Insert Value] |
| High Glucose + this compound (Dose 1) | [Insert Value] | [Insert Value] |
| High Glucose + this compound (Dose 2) | [Insert Value] | [Insert Value] |
| High Glucose + this compound (Dose 3) | [Insert Value] | [Insert Value] |
| High Glucose + Reference Agonist | [Insert Value] | [Insert Value] |
Conclusion
The described in vitro assays are fundamental for the initial characterization of this compound as a potential GLP-1 receptor agonist. The cAMP accumulation assay provides a direct measure of receptor activation and allows for the determination of potency. The GSIS assay confirms the physiological relevance of this activation by assessing the compound's ability to potentiate insulin secretion in a glucose-dependent manner, a key characteristic of effective incretin mimetics. These assays, when performed rigorously, provide the foundational data necessary for the further development of this compound as a therapeutic agent.
References
Application Notes and Protocols for AC 187 In Vivo Studies in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC 187 is a potent and selective peptide antagonist of the amylin receptor, with an IC50 of 0.48 nM.[1][2][][4] It exhibits significantly lower affinity for the calcitonin and calcitonin gene-related peptide (CGRP) receptors, making it a valuable tool for investigating the physiological roles of amylin.[1][2][] In vivo studies in rats have been instrumental in elucidating the effects of amylin receptor blockade on various physiological processes, including neuroprotection, glucagon secretion, gastric emptying, and feeding behavior. These notes provide a summary of key findings and detailed protocols from published research to facilitate further investigation into the therapeutic potential of this compound.
Quantitative Data Summary
The following tables summarize quantitative data from key in vivo studies of this compound in rats.
Table 1: Neuroprotective Effects of this compound against Amyloid-β (Aβ) Toxicity in Rat Cholinergic Basal Forebrain Neurons
| Treatment Group | Dose/Concentration | Outcome Measure | Result | Reference |
| Aβ (25-35) | 25 µM | Neuronal Survival (%) | 48 ± 5 | Jhamandas & MacTavish, 2004 |
| Aβ (25-35) + this compound | 25 µM + 1 µM | Neuronal Survival (%) | 85 ± 6 | Jhamandas & MacTavish, 2004 |
| This compound alone | 1 µM | Neuronal Survival (%) | 95 ± 4 | Jhamandas & MacTavish, 2004 |
Table 2: Effects of this compound on Glucagon Secretion and Gastric Emptying in Sprague-Dawley Rats
| Treatment Group | Dose | Outcome Measure | Result | Reference |
| Saline Control | - | Plasma Glucagon (pg/mL) | ~60 | Gedulin et al., 2006 |
| This compound | 30 mg/mL | Plasma Glucagon (pg/mL) | ~120 | Gedulin et al., 2006 |
| Saline Control | - | Gastric Emptying (%) | ~40 | Gedulin et al., 2006 |
| This compound | 30 mg/mL | Gastric Emptying (%) | ~80 | Gedulin et al., 2006 |
Table 3: Effect of this compound on Food Intake in Rats
| Treatment Group | Infusion Site | Dose | Outcome Measure | Result | Reference |
| Vehicle | Area Postrema | - | 4-hour Food Intake (g) | ~2.5 | Reidelberger et al., 2004 |
| This compound | Area Postrema | 10 µg | 4-hour Food Intake (g) | ~5.0 | Reidelberger et al., 2004 |
Experimental Protocols
Neuroprotection Against Amyloid-β Toxicity
This protocol is adapted from Jhamandas & MacTavish (2004) and details the procedure for assessing the neuroprotective effects of this compound against amyloid-β (Aβ)-induced toxicity in rat cholinergic basal forebrain neurons.
Materials:
-
Adult male Sprague-Dawley rats (250-300g)
-
Amyloid-β peptide (25-35)
-
This compound
-
Neuronal culture medium (e.g., Neurobasal medium supplemented with B27)
-
Sterile surgical instruments
-
Cell culture plates
-
Microscope for cell viability assessment (e.g., using Trypan Blue exclusion)
Procedure:
-
Neuronal Culture Preparation:
-
Anesthetize the rat according to approved institutional protocols.
-
Harvest cholinergic basal forebrain neurons.
-
Dissociate and plate the neurons on poly-L-lysine coated culture plates.
-
Maintain the cultures in a humidified incubator at 37°C with 5% CO2.
-
-
Treatment Application:
-
After 24 hours in culture, pre-treat the neurons with this compound (1 µM) for 30 minutes.
-
Following pre-treatment, expose the neurons to Aβ (25-35) at a final concentration of 25 µM for 24 hours.
-
Include control groups: untreated neurons, neurons treated with Aβ alone, and neurons treated with this compound alone.
-
-
Assessment of Neuronal Viability:
-
After the 24-hour incubation period, assess neuronal viability using a suitable method such as Trypan Blue exclusion assay or MTT assay.
-
Count the number of viable neurons in multiple fields of view for each treatment group to determine the percentage of neuronal survival relative to the untreated control.
-
Glucagon Secretion and Gastric Emptying
This protocol is based on the study by Gedulin et al. (2006) to evaluate the effect of this compound on glucagon secretion and gastric emptying in rats.
Materials:
-
Male Sprague-Dawley rats
-
This compound (30 mg/mL)
-
Saline solution
-
Phenol red (non-absorbable marker)
-
Blood collection tubes (with EDTA and aprotinin)
-
Spectrophotometer
Procedure:
-
Animal Preparation:
-
Fast the rats overnight but allow free access to water.
-
-
Drug Administration:
-
Administer this compound or saline solution via an appropriate route (e.g., intraperitoneal injection).
-
-
Gastric Emptying Measurement:
-
Immediately after drug administration, administer a known volume of a non-nutrient liquid meal containing a non-absorbable marker (e.g., 1.5 mL of 0.5% methylcellulose solution with 0.05% phenol red) by gavage.
-
At a predetermined time point (e.g., 20 minutes), euthanize the animals.
-
Clamp the pylorus and cardia, and remove the stomach.
-
Homogenize the stomach contents in a known volume of alkaline water.
-
Centrifuge the homogenate and measure the absorbance of the supernatant at 560 nm to determine the concentration of phenol red remaining in the stomach.
-
Calculate gastric emptying as: (1 - (amount of marker recovered from the stomach / amount of marker administered)) x 100%.
-
-
Glucagon Measurement:
-
Collect blood samples at specified time points after this compound administration into chilled tubes containing EDTA and aprotinin to prevent peptide degradation.
-
Centrifuge the blood to separate the plasma.
-
Measure plasma glucagon concentrations using a commercially available radioimmunoassay (RIA) or ELISA kit.
-
Food Intake Study
This protocol is derived from the work of Reidelberger et al. (2004) to investigate the central effects of this compound on feeding behavior.
Materials:
-
Adult male rats
-
Stereotaxic apparatus
-
Cannula for intracranial infusion
-
This compound
-
Artificial cerebrospinal fluid (aCSF) as vehicle
-
Food pellets
-
Metabolic cages for monitoring food intake
Procedure:
-
Surgical Cannula Implantation:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the area postrema.
-
Allow the animals to recover for at least one week post-surgery.
-
-
Intracranial Infusion:
-
On the day of the experiment, gently restrain the rat and insert an infusion cannula through the guide cannula.
-
Infuse a specific dose of this compound (e.g., 10 µg in a small volume of aCSF) or vehicle over a set period.
-
-
Food Intake Measurement:
-
Immediately after the infusion, return the rat to its home cage with a pre-weighed amount of food.
-
Measure food intake at regular intervals (e.g., 1, 2, and 4 hours) by weighing the remaining food and any spillage.
-
Visualizations
Signaling Pathway of Amylin Receptor Antagonism by this compound
Caption: Antagonistic action of this compound on the amylin receptor signaling pathway.
Experimental Workflow for Neuroprotection Study
Caption: Workflow for assessing the neuroprotective effects of this compound.
Logical Relationship in Gastric Emptying and Glucagon Secretion Study
Caption: Logical flow of the combined gastric emptying and glucagon secretion experiment.
References
Application Notes and Protocols for AC187 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC187 is a potent and selective antagonist of the amylin receptor.[1][2] Amylin, a pancreatic peptide hormone co-secreted with insulin, is involved in glycemic control and has been implicated in the pathophysiology of various diseases, including neurodegenerative disorders.[2] AC187 has demonstrated significant neuroprotective effects in preclinical studies by blocking the cytotoxic effects of amyloid-beta (Aβ) peptides, which are a hallmark of Alzheimer's disease.[2] These application notes provide detailed protocols for utilizing AC187 in cell culture experiments to investigate its neuroprotective properties and to elucidate the underlying signaling pathways.
Mechanism of Action
AC187 exerts its effects by competitively binding to the amylin receptor, a heterodimeric G protein-coupled receptor composed of the calcitonin receptor (CTR) and a receptor activity-modifying protein (RAMP).[2] By blocking the binding of amylin or Aβ to this receptor, AC187 inhibits the downstream signaling cascades that lead to cellular dysfunction and apoptosis.[2] The primary signaling pathways modulated by the amylin receptor include the cyclic AMP (cAMP) and extracellular signal-regulated kinase (ERK) pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data for AC187 based on published studies.
| Parameter | Value | Receptor | Reference |
| IC50 | 0.48 nM | Amylin Receptor | [1] |
| Ki | 0.275 nM | Amylin Receptor | [1] |
| Selectivity | >400-fold vs. CGRP receptor | Amylin vs. CGRP | [1] |
| Selectivity | >38-fold vs. Calcitonin receptor | Amylin vs. Calcitonin | [1] |
Table 1: Receptor Binding Affinity and Selectivity of AC187.
| Cell Type | Treatment | AC187 Concentration | Effect | Reference |
| Primary Rat Cholinergic Basal Forebrain Neurons | Amyloid-beta (Aβ) 1-42 (20 µM) | 10 µM (24 hr pretreatment) | Significant neuroprotection, attenuation of caspase activation | [2] |
Table 2: Neuroprotective Effects of AC187 in Cell Culture.
Experimental Protocols
Protocol 1: Assessment of AC187 Neuroprotection against Amyloid-Beta Toxicity using MTT Assay
This protocol details the use of a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to quantify the neuroprotective effects of AC187 against Aβ-induced cytotoxicity in primary neurons.[2]
Materials:
-
Primary neuronal cell culture (e.g., rat cholinergic basal forebrain neurons)[2]
-
Neurobasal medium with supplements (e.g., N-2)[2]
-
Poly-D-lysine coated 96-well plates[2]
-
AC187 (acetyl-[Asn30, Tyr32] sCT(8-37))
-
Amyloid-beta 1-42 (Aβ1-42) peptide
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl with 10% SDS)
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Plating: Seed primary neurons in poly-D-lysine coated 96-well plates at a density of 5 x 10^5 cells per well.[2] Culture the cells for 7 days before treatment.[2]
-
AC187 Pretreatment: Prepare a stock solution of AC187 in a suitable solvent (e.g., sterile water or DMSO). Dilute the stock solution in culture medium to the desired final concentrations. For neuroprotection, a 24-hour pretreatment with 10 µM AC187 has been shown to be effective.[2]
-
Aβ1-42 Treatment: Prepare Aβ1-42 oligomers according to established protocols. Treat the cells with 20 µM Aβ1-42 for 48 hours.[2] Include control wells with no treatment, AC187 alone, and Aβ1-42 alone.
-
MTT Assay:
-
After the 48-hour Aβ1-42 incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified atmosphere to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control.
Protocol 2: Visualization of Apoptosis using Hoechst Staining
This protocol describes the use of Hoechst 33342 staining to visualize nuclear condensation, a hallmark of apoptosis, in neurons treated with Aβ and the protective effect of AC187.[2][3]
Materials:
-
Cells cultured on poly-D-lysine coated coverslips in 24-well plates
-
AC187
-
Aβ1-42 peptide
-
Hoechst 33342 staining solution (1 µg/mL in PBS)[4]
-
4% Paraformaldehyde (PFA) in PBS
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Follow the same cell plating, AC187 pretreatment, and Aβ1-42 treatment steps as described in Protocol 1.
-
Cell Fixation: After treatment, wash the cells twice with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Hoechst Staining:
-
Wash the cells three times with PBS.
-
Add the Hoechst 33342 staining solution to each well and incubate for 10-15 minutes at room temperature, protected from light.[4]
-
-
Washing: Wash the cells three times with PBS.
-
Imaging: Mount the coverslips on microscope slides and visualize the nuclei using a fluorescence microscope with a UV filter. Apoptotic nuclei will appear condensed and brightly stained, while healthy nuclei will be larger and more diffusely stained.[3]
Protocol 3: Detection of Caspase-3 Activation by Western Blotting
This protocol outlines the procedure for detecting the cleavage and activation of caspase-3, a key executioner caspase in the apoptotic pathway, using Western blotting.[2]
Materials:
-
Cells cultured in 6-well plates
-
AC187
-
Aβ1-42 peptide
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibody against cleaved caspase-3
-
Primary antibody against β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Lysis: After treatment (as described in Protocol 1), wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved caspase-3 (diluted according to the manufacturer's instructions) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Imaging: Detect the protein bands using a Western blot imaging system.
-
Analysis: Quantify the band intensities and normalize the cleaved caspase-3 signal to the β-actin loading control.
Visualizations
Caption: Signaling pathway of AC187 in neuroprotection.
Caption: Experimental workflow for assessing AC187 neuroprotection.
References
- 1. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antagonist of the Amylin Receptor Blocks β-Amyloid Toxicity in Rat Cholinergic Basal Forebrain Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. med.upenn.edu [med.upenn.edu]
Application Notes and Protocols for AC187 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC187 is a potent and selective peptide antagonist of the amylin receptor. It exhibits high affinity for the amylin receptor, with significantly lower affinity for calcitonin and calcitonin gene-related peptide (CGRP) receptors. Research in animal models has demonstrated its involvement in key physiological processes, including the regulation of food intake, gastric emptying, and neuroprotection. These notes provide detailed protocols for the administration of AC187 in rodent models to facilitate further investigation into its therapeutic potential.
Mechanism of Action
AC187 competitively antagonizes the actions of amylin, a pancreatic beta-cell hormone co-secreted with insulin. Amylin signaling is involved in glycemic control and energy homeostasis. By blocking amylin receptors, AC187 can modulate downstream pathways, leading to effects such as increased food intake and accelerated gastric emptying. In the central nervous system, amylin receptors are implicated in neuronal survival, and their blockade by AC187 has been shown to have neuroprotective effects against amyloid-β (Aβ) induced toxicity.
Signaling Pathway
Quantitative Data Summary
The following tables summarize quantitative data for AC187 administration in rat models based on available literature.
Table 1: In Vivo Efficacy of AC187 in Rats
| Parameter | Animal Model | Administration Route | Dose | Observed Effect | Reference |
| Food Intake | Zucker Rats (obese) | Chronic Intraperitoneal Infusion | 10 µg/kg/h | Significant increase in dark phase and total food intake. | |
| Food Intake | Long-Evans Rats | Intracerebroventricular (i3vt) Bolus | 250 and 1000 pmol | Significant increase in 4-hour food intake. | [1] |
| Food Intake | Long-Evans Rats | Continuous i3vt Infusion | 100 pmol/h for 14 days | Significant increase in total food intake and body fat. | [1] |
| Food Intake | Sprague-Dawley Rats | Intravenous Infusion | 60-2000 pmol/kg/min | Dose-dependent stimulation of food intake. | [2] |
| Gastric Emptying | Sprague-Dawley Rats | Not Specified | 30 mg/mL | Accelerated gastric emptying of liquids. | |
| Glucagon Secretion | Sprague-Dawley Rats | Not Specified | 30 mg/mL | Increased glucagon concentration. |
Table 2: Pharmacokinetic Parameters of AC187
| Parameter | Animal Model | Administration Route | Value | Reference |
| Pharmacokinetic Data | Rat | Not Specified | No available pharmacokinetic data has been formally published. | [2] |
Note: The lack of comprehensive pharmacokinetic data for AC187 highlights a key area for future research.
Experimental Protocols
Experimental Workflow: General Overview
Protocol 1: Intracerebroventricular (i.c.v.) Administration of AC187 in Rats
This protocol is designed for the direct administration of AC187 into the cerebral ventricles to study its central effects on food intake and neuroprotection.
Materials:
-
AC187 peptide
-
Artificial cerebrospinal fluid (aCSF) as vehicle
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane or ketamine/xylazine mixture)
-
Guide cannula and dummy cannula (22-gauge)
-
Injection needle (28-gauge)
-
Hamilton syringe (5 µL)
-
Surgical tools
Procedure:
-
AC187 Preparation: Dissolve AC187 in aCSF to the desired concentration (e.g., for bolus injections of 250-1000 pmol in a volume of 1-5 µL).
-
Animal Preparation: Anesthetize the rat and secure it in the stereotaxic apparatus.
-
Surgical Implantation of Guide Cannula:
-
Make a midline incision on the scalp to expose the skull.
-
Using bregma as a reference, determine the coordinates for the lateral ventricle (e.g., 0.8 mm posterior to bregma, 1.5 mm lateral to the midline, and 3.5-4.0 mm ventral from the skull surface).
-
Drill a small hole at the target coordinates.
-
Slowly lower the guide cannula to the desired depth and secure it to the skull with dental cement and surgical screws.
-
Insert a dummy cannula to keep the guide cannula patent.
-
Allow the animal to recover for at least one week post-surgery.
-
-
i.c.v. Injection:
-
Gently restrain the conscious rat.
-
Remove the dummy cannula and insert the injection needle connected to the Hamilton syringe.
-
Infuse the AC187 solution slowly over 1-2 minutes.
-
Leave the injector in place for an additional minute to allow for diffusion.
-
Replace the dummy cannula.
-
-
For Continuous Infusion:
-
Connect the implanted cannula to an osmotic minipump (e.g., Alzet) filled with the AC187 solution via a catheter.
-
Implant the osmotic pump subcutaneously on the back of the rat. A continuous infusion of 100 pmol/h has been reported to be effective[1].
-
Protocol 2: Chronic Intraperitoneal (i.p.) Infusion of AC187 in Rats
This protocol is suitable for long-term systemic administration of AC187 to investigate its effects on metabolic parameters like food intake and body weight.
Materials:
-
AC187 peptide
-
Sterile saline (0.9%) as vehicle
-
Osmotic minipumps (e.g., Alzet)
-
Anesthesia
-
Surgical tools
Procedure:
-
AC187 and Pump Preparation:
-
Dissolve AC187 in sterile saline to achieve the desired delivery rate (e.g., 10 µg/kg/h). The concentration will depend on the pump's flow rate and the animal's body weight.
-
Fill the osmotic minipumps with the AC187 solution according to the manufacturer's instructions.
-
Prime the pumps in sterile saline at 37°C for the recommended duration.
-
-
Surgical Implantation of Osmotic Pump:
-
Anesthetize the rat.
-
Make a small midline incision in the skin of the lower abdomen.
-
Carefully make a small incision in the underlying peritoneal wall.
-
Insert the primed osmotic pump into the peritoneal cavity.
-
Suture the peritoneal wall and close the skin incision with wound clips or sutures.
-
-
Post-operative Care:
-
Monitor the animal for recovery from anesthesia and signs of post-operative discomfort.
-
Provide appropriate analgesia as needed.
-
Allow 24-48 hours for the animal to recover before starting experimental measurements[3].
-
Protocol 3: Assessment of Food Intake in Rats
This protocol describes the measurement of food intake, a key parameter affected by AC187.
Materials:
-
Specialized cages with food hoppers and spill-proof feeders
-
High-precision weighing scale
-
Automated food intake monitoring systems (optional)
Procedure:
-
Acclimatization: House rats individually and allow them to acclimate to the specialized cages for several days before the experiment begins.
-
Manual Measurement:
-
Provide a pre-weighed amount of standard chow in the feeder.
-
At regular intervals (e.g., every 24 hours), remove the remaining food and any spillage and weigh it.
-
Calculate the food intake by subtracting the final weight from the initial weight.
-
-
Automated Measurement:
-
Utilize automated systems that continuously monitor the weight of the food hopper to provide real-time data on feeding patterns, including meal size and frequency.
-
-
Data Analysis: Analyze cumulative food intake over different time periods (e.g., 4h, 24h, or the entire duration of the study). For studies on circadian effects, separate measurements for the light and dark cycles should be taken.
Protocol 4: Assessment of Gastric Emptying in Rats
This protocol outlines a method to assess the rate of gastric emptying, which is accelerated by AC187.
Materials:
-
Non-caloric liquid meal (e.g., saline) or a caloric liquid meal (e.g., glucose solution).
-
A non-absorbable marker (e.g., phenol red) or a radiolabeled marker (e.g., 99mTc-diethylenetriaminepentaacetic acid).
-
Gavage needle
-
Surgical tools for stomach collection
-
Spectrophotometer or gamma counter
Procedure:
-
Fasting: Fast the rats overnight (with free access to water) to ensure an empty stomach.
-
Meal Administration:
-
Administer a fixed volume (e.g., 1.5 mL) of the test meal containing the marker via oral gavage.
-
-
Stomach Collection:
-
At a predetermined time point after gavage (e.g., 15, 30, 60 minutes), euthanize the rat.
-
Clamp the pylorus and cardia of the stomach and carefully dissect it out.
-
-
Quantification of Gastric Contents:
-
Homogenize the stomach and its contents.
-
Measure the amount of marker remaining in the stomach using a spectrophotometer (for phenol red) or a gamma counter (for radiolabeled markers).
-
-
Calculation of Gastric Emptying:
-
Calculate the percentage of the meal emptied from the stomach at each time point relative to the initial amount administered.
-
Protocol 5: Neuroprotection Study in an Alzheimer's Disease Rat Model
This protocol provides a framework for evaluating the neuroprotective effects of AC187 in a rat model of Alzheimer's disease induced by amyloid-β (Aβ) injection.
Materials:
-
AC187
-
Oligomerized Aβ1-42 peptide
-
aCSF
-
Stereotaxic apparatus
-
Behavioral testing equipment (e.g., Morris water maze)
-
Histology and immunohistochemistry reagents
Procedure:
-
Aβ-induced Model:
-
Anesthetize rats and secure them in a stereotaxic apparatus.
-
Perform an i.c.v. injection of oligomerized Aβ1-42 to induce Alzheimer's-like pathology.
-
-
AC187 Administration:
-
Administer AC187 via continuous i.c.v. infusion using an osmotic minipump, starting either before or after the Aβ injection to assess prophylactic or therapeutic effects, respectively.
-
-
Behavioral Assessment:
-
At various time points post-Aβ injection, conduct behavioral tests such as the Morris water maze to assess learning and memory deficits.
-
-
Histological and Biochemical Analysis:
-
At the end of the study, euthanize the animals and collect brain tissue.
-
Perform immunohistochemistry to analyze neuronal loss, glial activation (astrogliosis and microgliosis), and Aβ plaque deposition.
-
Conduct biochemical assays to measure markers of apoptosis (e.g., caspase activity) and synaptic integrity.
-
Vehicle Preparation and Formulation
AC187 is a peptide and is typically dissolved in aqueous-based vehicles for in vivo administration.
-
For Intracerebroventricular (i.c.v.) Administration: Artificial cerebrospinal fluid (aCSF) is the recommended vehicle to maintain the physiological environment of the central nervous system.
-
For Intraperitoneal (i.p.) and Intravenous (i.v.) Administration: Sterile isotonic saline (0.9% NaCl) is a suitable vehicle.
-
Preparation: To prepare the solution, slowly add the vehicle to the lyophilized AC187 peptide, vortexing gently to ensure complete dissolution. The solution should be prepared fresh before each experiment or stored at -20°C for short-term use. Avoid repeated freeze-thaw cycles.
Disclaimer: These protocols are intended as a guide and should be adapted to specific experimental needs and institutional guidelines. All animal procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).
References
Application Notes and Protocols for AC187 Dosage in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the dosage and administration of AC187, a potent amylin receptor antagonist, for in vivo studies in mice. The protocols outlined below are based on available preclinical data and established methodologies for rodent research.
Summary of Quantitative Data
The following tables summarize key quantitative data for AC187, including its in vitro potency and recommended dosages for administration in mice.
| Parameter | Value | Species | Source(s) |
| IC50 | 0.48 nM | Rat | |
| Ki | 79 pM | Rat | [1] |
| Solubility | Up to 1 mg/mL in water | - |
| Administration Route | Recommended Dosage Range (Estimated) | Vehicle | Notes |
| Intraperitoneal (IP) | 5 - 20 mg/kg | Sterile Saline | A common starting point for systemic administration. The specific dose should be optimized based on the experimental goals and mouse model. |
| Intracerebroventricular (ICV) | 1 - 10 µ g/mouse | Artificial CSF | For direct central nervous system (CNS) administration. Requires stereotactic surgery. The lower end of the range should be considered for initial studies to avoid potential toxicity. |
Experimental Protocols
Preparation of AC187 for In Vivo Administration
Materials:
-
AC187 peptide
-
Sterile, pyrogen-free saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
0.22 µm sterile syringe filter
Protocol:
-
Calculate the required amount of AC187: Based on the desired dosage and the number of animals to be treated, calculate the total mass of AC187 needed.
-
Reconstitute AC187:
-
For intraperitoneal (IP) injection , reconstitute the calculated amount of AC187 in sterile saline to achieve the desired final concentration. For example, to prepare a 1 mg/mL solution, dissolve 1 mg of AC187 in 1 mL of sterile saline.
-
For intracerebroventricular (ICV) injection , reconstitute the calculated amount of AC187 in sterile artificial cerebrospinal fluid (aCSF). The concentration should be calculated to deliver the desired dose in a small volume (typically 2-5 µL per mouse).
-
-
Ensure complete dissolution: Gently vortex the solution to ensure the peptide is fully dissolved. AC187 is soluble in water-based solutions up to 1 mg/mL.
-
Sterile filter the solution: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile microcentrifuge tube. This step is crucial to remove any potential microbial contamination.
-
Storage: Use the freshly prepared solution immediately. If short-term storage is necessary, store at 2-8°C for no longer than 24 hours. For longer-term storage, aliquot the solution and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Intraperitoneal (IP) Injection Protocol
Purpose: To administer AC187 systemically.
Materials:
-
Prepared AC187 solution in sterile saline
-
Appropriate size sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 27-30 gauge)
-
Animal scale
-
70% ethanol for disinfection
Procedure:
-
Weigh the mouse: Accurately determine the body weight of the mouse to calculate the precise volume of the AC187 solution to be injected.
-
Calculate the injection volume:
-
Volume (mL) = (Dosage (mg/kg) x Body Weight (kg)) / Concentration (mg/mL)
-
-
Restrain the mouse: Gently but firmly restrain the mouse, exposing the abdominal area.
-
Locate the injection site: The preferred injection site is the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Administer the injection:
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Aspirate slightly to ensure the needle has not entered a blood vessel or organ.
-
Slowly and steadily inject the calculated volume of the AC187 solution.
-
-
Withdraw the needle: Remove the needle smoothly and return the mouse to its cage.
-
Monitor the animal: Observe the mouse for any signs of distress or adverse reactions following the injection.
Intracerebroventricular (ICV) Injection Protocol
Purpose: To deliver AC187 directly into the central nervous system, bypassing the blood-brain barrier. This procedure requires aseptic surgical techniques and appropriate anesthesia.
Materials:
-
Prepared AC187 solution in artificial CSF
-
Stereotactic apparatus for mice
-
Anesthesia machine and anesthetics (e.g., isoflurane)
-
Hamilton syringe with a 33-gauge needle
-
Surgical tools (scalpel, forceps, etc.)
-
Suturing material
-
Warming pad
-
Analgesics
Procedure:
-
Anesthetize the mouse: Anesthetize the mouse using a vaporizer with isoflurane or another appropriate anesthetic.
-
Secure the mouse in the stereotactic frame: Place the anesthetized mouse in the stereotactic apparatus, ensuring the head is firmly and levelly fixed.
-
Prepare the surgical site: Shave the fur from the surgical area on the head and disinfect the skin with an appropriate antiseptic solution.
-
Expose the skull: Make a midline incision in the scalp to expose the skull.
-
Identify the injection coordinates: Using a mouse brain atlas, determine the stereotactic coordinates for the lateral ventricle (e.g., relative to bregma: -0.2 mm anterior/posterior, ±1.0 mm medial/lateral, -2.5 mm dorsal/ventral).
-
Drill a burr hole: Carefully drill a small hole in the skull at the determined coordinates, being cautious not to damage the underlying dura mater.
-
Administer the injection:
-
Lower the Hamilton syringe needle through the burr hole to the target depth.
-
Slowly infuse the AC187 solution (typically 2-5 µL) over several minutes to allow for diffusion and prevent a rapid increase in intracranial pressure.
-
-
Withdraw the needle: After the infusion is complete, leave the needle in place for an additional 5 minutes to minimize backflow, then slowly retract it.
-
Close the incision: Suture the scalp incision.
-
Post-operative care: Administer analgesics as prescribed. Place the mouse on a warming pad to maintain body temperature during recovery from anesthesia. Monitor the animal closely for signs of pain, infection, or neurological deficits.
Visualizations
Caption: AC187 acts as an antagonist at the amylin receptor, blocking the binding of amylin and amyloid-beta, thereby inhibiting downstream signaling pathways that can lead to neurotoxicity.
Caption: A generalized experimental workflow for in vivo studies using AC187 in mice, from preparation to data analysis.
References
Application Notes and Protocols for AC 187 Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC 187 is a potent and selective antagonist of the amylin receptor, demonstrating high affinity and specificity in its interactions.[1] As a 37-amino acid peptide, it plays a crucial role in studying the physiological functions of amylin, including its effects on glucagon secretion, gastric emptying, and food intake.[2] Furthermore, this compound has shown neuroprotective properties by mitigating amyloid β-induced neurotoxicity, suggesting its potential in neurodegenerative disease research. Proper preparation of this compound solutions is critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the preparation of this compound solutions for both in vitro and in vivo studies.
Data Presentation
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 151804-77-2 | [1] |
| Molecular Formula | C127H205N37O40 | [1] |
| Molecular Weight | 2890.25 g/mol | [1] |
| Appearance | Lyophilized powder | [2] |
Solubility Data
| Solvent | Concentration | Remarks | Reference |
| Water | Soluble to 1 mg/mL | TFA salts of peptides generally have enhanced solubility in aqueous solutions. | [1][2] |
| DMSO | Data not available | DMSO is a common solvent for peptides. Test solubility with a small amount first. | |
| Ethanol | Data not available | Use should be evaluated on a case-by-case basis. |
Experimental Protocols
General Guidelines for Handling and Storage
-
Storage of Lyophilized Powder : Upon receipt, store the lyophilized this compound peptide at -20°C in a desiccated environment.[1]
-
Storage of Stock Solutions : Once reconstituted, it is recommended to aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. For solutions stored at -80°C, use within 6 months. For solutions stored at -20°C, use within 1 month.[3]
-
Handling : Before opening the vial, allow the lyophilized powder to equilibrate to room temperature to prevent moisture condensation. Use sterile techniques and equipment for all solution preparations.
Protocol 1: Preparation of a 1 mg/mL Stock Solution in Water
This protocol is suitable for creating a primary stock solution that can be further diluted for various experimental applications.
Materials:
-
This compound lyophilized powder
-
Sterile, nuclease-free water
-
Sterile, conical polypropylene tubes
-
Vortex mixer
-
Optional: Sonicator
Procedure:
-
Equilibration: Allow the vial of lyophilized this compound to warm to room temperature.
-
Calculation: Determine the volume of sterile water required to achieve a 1 mg/mL concentration. For example, to prepare 1 mL of a 1 mg/mL solution, you will need 1 mg of this compound powder.
-
Reconstitution: Carefully add the calculated volume of sterile water to the vial containing the this compound powder.
-
Dissolution: Gently vortex the solution to dissolve the peptide. If complete dissolution is not achieved, brief sonication (e.g., 3 cycles of 10 seconds, with cooling on ice in between) may be used to aid dissolution.[4] The resulting solution should be clear and free of particulates.[4]
-
Aliquoting and Storage: Aliquot the stock solution into sterile, single-use tubes and store at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for In Vitro Cell Culture Assays
This protocol describes the dilution of the aqueous stock solution for use in cell-based experiments. It is crucial to maintain a low final concentration of any organic solvent (if used for initial solubilization) to avoid cellular toxicity.
Materials:
-
1 mg/mL this compound stock solution in water
-
Sterile cell culture medium appropriate for your cell line
-
Sterile, conical polypropylene tubes
Procedure:
-
Thawing: Thaw a single-use aliquot of the 1 mg/mL this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final working concentrations.
-
Example for a 1 µM working solution:
-
The molecular weight of this compound is approximately 2890 g/mol . Therefore, a 1 mg/mL solution is equivalent to approximately 346 µM.
-
To prepare a 1 µM working solution, you would perform a 1:346 dilution of the stock solution in cell culture medium. For instance, add 2.9 µL of the 1 mg/mL stock solution to 997.1 µL of cell culture medium.
-
-
-
Application to Cells: Add the prepared working solutions to your cell cultures as per your experimental design.
-
Vehicle Control: Prepare a vehicle control using the same dilution of the solvent (in this case, water) in the cell culture medium.
Note on using DMSO: If this compound is first dissolved in DMSO, ensure the final concentration of DMSO in the cell culture medium does not exceed 0.1% to 0.5% to minimize cytotoxicity.[3][5] Always include a DMSO vehicle control in your experiments.
Protocol 3: Preparation of Solutions for In Vivo Administration
This protocol provides a general guideline for preparing this compound for administration in animal studies. The choice of vehicle and route of administration will depend on the specific experimental goals. This compound has been shown to be orally active.[2]
Materials:
-
1 mg/mL this compound stock solution in water
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile syringes and needles
Procedure:
-
Thawing: Thaw an aliquot of the 1 mg/mL this compound stock solution.
-
Dilution: Dilute the stock solution with sterile saline or PBS to the desired final concentration for injection. The final volume will depend on the dosing regimen and the size of the animal.
-
Administration: Administer the solution to the animal via the chosen route (e.g., intravenous, intraperitoneal, subcutaneous, or oral gavage).
-
Vehicle Control: Prepare and administer a vehicle control (saline or PBS) to a separate group of animals.
Mandatory Visualization
Caption: Amylin Receptor Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for In Vitro Application of this compound.
References
Troubleshooting & Optimization
Technical Support Center: AC 187 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists using AC 187 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist for the amylin receptor.[1][2] Its primary mechanism of action is to block the binding of amylin to its receptor, thereby inhibiting its downstream signaling pathways. It displays high selectivity for the amylin receptor over calcitonin and CGRP receptors.
Q2: What are the key research applications of this compound?
This compound is utilized in a variety of research areas, including:
-
Neuroprotection: It has been shown to block amyloid-β (Aβ)-induced neurotoxicity, suggesting a role in studying Alzheimer's disease and related neurodegenerative conditions.[2]
-
Metabolic Studies: this compound is used to investigate the role of endogenous amylin in metabolic processes. It has been observed to increase glucagon secretion, accelerate gastric emptying, and influence food intake.[3]
-
Amylin Signaling: As a selective antagonist, it is a crucial tool for elucidating the physiological and pathological roles of the amylin signaling pathway.
Q3: What is the solubility and proper storage procedure for this compound?
This compound is soluble in water up to 1 mg/ml. It is typically supplied in a lyophilized form and should be stored at -20°C.[3]
Q4: What should I be aware of regarding the purity and formulation of this compound?
This compound is generally available with a purity of ≥95% (HPLC). It is important to note that it is often supplied as a trifluoroacetic acid (TFA) salt, which can impact the net weight of the peptide.[3] While the residual TFA levels are unlikely to interfere with most standard in vitro assays, this should be a consideration for highly sensitive applications.[3]
Troubleshooting Guides
Problem 1: No observable effect of this compound in my experiment.
Possible Causes and Solutions:
-
Incorrect Concentration: The concentration of this compound may be too low to effectively antagonize the amylin receptor in your specific experimental system.
-
Recommendation: Perform a dose-response curve to determine the optimal effective concentration.
-
-
Degradation of the Compound: Improper storage or handling may have led to the degradation of the peptide.
-
Recommendation: Ensure the compound has been stored at -20°C and protected from moisture. Prepare fresh solutions for each experiment.
-
-
Low Amylin Receptor Expression: The cell line or animal model you are using may not express a sufficient level of the amylin receptor for an effect to be observed.
-
Recommendation: Verify the expression of the amylin receptor in your experimental model using techniques such as qPCR or western blotting.
-
-
Competitive Antagonism: The antagonistic effects of this compound can be overcome by high concentrations of amylin.[1]
-
Recommendation: If you are co-administering amylin, consider the relative concentrations of the agonist and antagonist.
-
Problem 2: Unexpected or off-target effects are observed.
Possible Causes and Solutions:
-
Cross-reactivity with other receptors: While this compound is highly selective, at very high concentrations, there may be some cross-reactivity with calcitonin or CGRP receptors.
-
Recommendation: Use the lowest effective concentration of this compound as determined by a dose-response study. Include appropriate controls with agonists for the calcitonin and CGRP receptors to rule out off-target effects.
-
-
Contaminants in the preparation: The presence of impurities could lead to unexpected biological activity.
-
Recommendation: Ensure you are using a high-purity grade of this compound (≥95%).
-
-
Alteration of Endogenous Amylin Function: By blocking the amylin receptor, this compound can lead to physiological changes such as increased glucagon secretion and accelerated gastric emptying, which may be unexpected in the context of your experiment.[2]
-
Recommendation: Carefully consider the known physiological roles of endogenous amylin when designing your experiment and interpreting your results.
-
Quantitative Data Summary
Table 1: Binding Affinity and Selectivity of this compound
| Parameter | Value | Receptor | Reference |
| IC50 | 0.48 nM | Amylin Receptor | [2][3] |
| Ki | 0.275 nM | Amylin Receptor | [2] |
| Selectivity | 38-fold over Calcitonin Receptor | Amylin vs. Calcitonin | |
| Selectivity | 400-fold over CGRP Receptor | Amylin vs. CGRP |
Experimental Protocols
Protocol: In Vitro Neuroprotection Assay Against Amyloid-β Toxicity
This protocol provides a general framework for assessing the neuroprotective effects of this compound against amyloid-β (Aβ)-induced toxicity in a neuronal cell culture model.
1. Cell Culture and Plating:
- Culture a suitable neuronal cell line (e.g., SH-SY5Y or primary cortical neurons) in the appropriate growth medium.
- Plate the cells in 96-well plates at a density that allows for optimal growth and viability assessment. Allow the cells to adhere and grow for 24 hours.
2. Preparation of Reagents:
- Prepare a stock solution of this compound in sterile water.
- Prepare a stock solution of Aβ oligomers according to established protocols.
3. Treatment:
- Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
- Following pre-treatment, add Aβ oligomers to the wells to induce toxicity.
- Include appropriate controls: untreated cells, cells treated with this compound alone, and cells treated with Aβ alone.
4. Incubation:
- Incubate the cells for 24-48 hours under standard cell culture conditions.
5. Assessment of Cell Viability and Apoptosis:
- Cell Viability: Use a standard cell viability assay, such as MTT or PrestoBlue, to quantify the percentage of viable cells in each treatment group.
- Apoptosis: To investigate the mechanism of cell death, assess the activation of caspases. This can be done using a luminescent or fluorescent caspase activity assay. This compound has been shown to attenuate the activation of initiator and effector caspases induced by Aβ.[2]
6. Data Analysis:
- Normalize the data to the untreated control group.
- Perform statistical analysis to determine the significance of the protective effect of this compound.
Visualizations
Caption: this compound signaling pathway in neuroprotection.
References
Technical Support Center: Optimizing AC 187 Concentration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of AC 187, a potent and selective amylin receptor antagonist. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to facilitate successful and reproducible experiments.
Troubleshooting Guides
This section addresses common issues that may arise during the use of this compound in a question-and-answer format.
Question: My this compound is not dissolving properly. What should I do?
Answer: this compound is a peptide and may require specific conditions for solubilization.
-
Recommended Solvent: this compound is soluble in sterile distilled water up to 1 mg/mL.
-
Initial Steps: Begin by attempting to dissolve the lyophilized powder in sterile water. Gentle vortexing or sonication can aid dissolution.
-
For Difficult Batches: If solubility issues persist, consider the following:
-
Use a small amount of 0.1% acetic acid in water.
-
For highly hydrophobic peptides, a small amount of DMSO can be used as a last resort for initial solubilization, followed by dropwise addition to your aqueous buffer while vortexing. Be mindful of the final DMSO concentration in your cell culture, as it can be toxic to cells at higher concentrations.
-
Question: I am observing inconsistent or no effect of this compound in my cell-based assays. What are the possible reasons?
Answer: Inconsistent results can stem from several factors related to compound handling, experimental setup, and cell line characteristics.
-
Peptide Stability: Peptides in solution have a limited shelf life.
-
Storage: Store stock solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Fresh Preparations: For optimal results, prepare fresh dilutions of this compound in your cell culture medium for each experiment. The stability of peptides in cell culture media can be variable.
-
-
Cell Line Receptor Expression: The effect of this compound is dependent on the expression of amylin receptors (a heterodimer of the calcitonin receptor [CTR] and a receptor activity-modifying protein [RAMP]).
-
Verification: Confirm that your cell line of interest expresses both CTR and the relevant RAMP subtype (RAMP1, RAMP2, or RAMP3) at the mRNA and/or protein level.
-
Endogenous Amylin: Consider the potential for endogenous amylin production by your cells, which could compete with this compound.
-
-
Assay Conditions:
-
Concentration Range: Ensure you are using a concentration range that is relevant to the known IC50 of this compound (around 0.48 nM). A wide concentration-response curve should be performed initially to determine the optimal range for your specific assay.
-
Incubation Time: The duration of treatment with this compound can influence the observed effect. Optimize the incubation time based on the specific downstream signaling event you are measuring.
-
Question: I am concerned about potential off-target effects of this compound. How can I mitigate this?
Answer: While this compound is reported to be highly selective for the amylin receptor over calcitonin and CGRP receptors, it is good practice to control for off-target effects.[1]
-
Use the Lowest Effective Concentration: Once the optimal concentration range is determined, use the lowest concentration that elicits the desired biological response to minimize the risk of off-target interactions.
-
Control Experiments:
-
Include a structurally unrelated amylin receptor antagonist as a positive control, if available.
-
Use a "scrambled" peptide with the same amino acid composition but a randomized sequence as a negative control.
-
Test the effect of this compound in a cell line that does not express amylin receptors.
-
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a competitive antagonist of the amylin receptor.[2] The amylin receptor is a G protein-coupled receptor (GPCR) composed of the calcitonin receptor (CTR) and a receptor activity-modifying protein (RAMP).[3] By binding to this receptor, this compound blocks the downstream signaling initiated by the natural ligand, amylin. This signaling primarily involves the Gαs pathway, leading to the modulation of cyclic AMP (cAMP) levels, and can also involve other pathways such as ERK1/2 phosphorylation.[4][5]
What are the known in vitro and in vivo effects of this compound?
-
In Vitro: this compound has been shown to block the neurotoxic effects of amyloid-β protein in neuronal cell cultures by attenuating the activation of caspases.[6]
-
In Vivo: In animal models, this compound has been demonstrated to increase food intake, accelerate gastric emptying, and increase glucagon secretion.[1]
How should I prepare and store this compound?
-
Reconstitution: Reconstitute lyophilized this compound in sterile distilled water to a stock concentration of 1 mg/mL.
-
Storage of Lyophilized Powder: Store at -20°C.
-
Storage of Stock Solutions: Aliquot the stock solution into smaller volumes and store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.
Quantitative Data
The following table summarizes the known quantitative data for this compound.
| Parameter | Value | Receptor/System | Reference |
| IC50 | 0.48 nM | Amylin Receptor | [6] |
| Ki | 0.275 nM | Amylin Receptor | [6] |
| Selectivity | >400-fold | vs. CGRP Receptor | [2] |
| Selectivity | >38-fold | vs. Calcitonin Receptor | [1] |
Experimental Protocols
Protocol: In Vitro Neuroprotection Assay Using this compound
This protocol outlines a general procedure to assess the neuroprotective effects of this compound against amyloid-β (Aβ)-induced toxicity in a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
This compound (lyophilized powder)
-
Amyloid-β (1-42) peptide
-
Neuronal cell line (e.g., SH-SY5Y)
-
Complete cell culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)
-
Sterile distilled water
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture SH-SY5Y cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete culture medium.
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Preparation of this compound Working Solutions:
-
Prepare a 1 mM stock solution of this compound in sterile distilled water.
-
Perform serial dilutions in complete culture medium to obtain a range of working concentrations (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM).
-
-
Pre-treatment with this compound:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound working solutions to the respective wells.
-
Include a "vehicle control" group treated with culture medium only.
-
Incubate for 1 hour at 37°C and 5% CO2.
-
-
Aβ Treatment:
-
Prepare a stock solution of Aβ(1-42) and pre-aggregate it according to established protocols to form oligomers.
-
Dilute the aggregated Aβ in complete culture medium to a final concentration known to induce neurotoxicity (e.g., 10 µM).
-
Add the Aβ solution to all wells except for the "untreated control" group.
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C and 5% CO2.
-
-
Assessment of Cell Viability:
-
Perform a cell viability assay according to the manufacturer's instructions (e.g., MTT assay).
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Normalize the viability of all treatment groups to the "untreated control" group (set to 100%).
-
Plot the cell viability against the concentration of this compound to determine the neuroprotective effect.
-
Visualizations
Amylin Receptor Signaling Pathway
Caption: Amylin receptor signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Neuroprotection Assay
Caption: Workflow for assessing the neuroprotective effects of this compound.
Troubleshooting Logic for Inconsistent Results
Caption: Troubleshooting flowchart for unexpected experimental outcomes with this compound.
References
- 1. jpt.com [jpt.com]
- 2. genscript.com [genscript.com]
- 3. Amylin receptor subunit interactions are modulated by agonists and determine signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amylin and its G-protein-coupled receptor: a probable pathological process and drug target for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Molecular Signature for Receptor Engagement in the Metabolic Peptide Hormone Amylin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: AC 187 (Silquest A-187)
This technical support guide provides information on the stability and storage of AC 187, also known as Silquest A-187, an epoxy-functional silane. The following frequently asked questions (FAQs) and troubleshooting guide are intended for researchers, scientists, and professionals in drug development who may be using this compound in material science applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Silquest A-187)?
This compound, commercially known as Silquest A-187, is an epoxy-functional silane with the CAS number 2530-83-8.[1][2] It is primarily used as an adhesion promoter in various applications, including coatings, sealants, and adhesives.[3][4] Its chemical structure allows it to act as a bonding agent between inorganic substrates and organic resins.[3][4]
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored in a tightly closed container in a cool, dry place.[1][4] The recommended storage temperature is ambient, specifically above 5°C.[1][2]
Q3: What is the shelf life and stability of this compound?
The product is chemically stable under standard ambient conditions (room temperature).[4] Urethane applications using Silquest A-187 have shown improved shelf stability compared to those using amino silane alternatives.[3][4][5] For specific shelf life details, it is recommended to review the Certificate of Analysis provided by the supplier.
Q4: Is this compound soluble in common laboratory solvents?
After hydrolysis, Silquest A-187 is soluble in water, alcohol, acetone, and most aliphatic esters at typical application levels (under 5%).[4][5] The hydrolysis process releases methanol.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor adhesion performance | Improper storage leading to degradation of the silane. | Ensure the product has been stored in a tightly closed container in a dry environment. Verify that the storage temperature has been maintained above 5°C. |
| Incorrect concentration or use level. | The typical use level for Silquest A-187 ranges from 0.2 to 1.5 parts by weight (pbw), depending on the application.[3][4][5] Refer to specific application guidelines for optimal concentration. | |
| Yellowing of the final product | Use of an inappropriate adhesion promoter. | Silquest A-187 is noted for its non-yellowing adhesion properties in many resin systems, making it a suitable alternative to amino silanes which can cause yellowing.[3][4][5] |
| Inconsistent results between experiments | Variation in the hydrolysis of the silane. | Silquest A-187 has a very fast hydrolysis rate.[3][4][5] Ensure consistent mixing times and environmental conditions (e.g., humidity) to achieve uniform hydrolysis. |
Physicochemical Properties of this compound (Silquest A-187)
| Property | Value |
| CAS Number | 2530-83-8 |
| Molecular Formula | C9H20O5Si[1] |
| Molecular Weight | 236.34 g/mol [1] |
| Boiling Point | 120 °C (248 °F)[1] |
| Melting Point | < -70 °C (< -94 °F)[1] |
| Flash Point | 113 °C (235 °F) - closed cup[1] |
| Specific Gravity (25/25°C) | 1.065 - 1.069[5] |
Experimental Workflow: General Use as an Adhesion Promoter
The following diagram illustrates a generalized workflow for the application of this compound as an adhesion promoter.
Disclaimer: The information provided here is based on publicly available data for Silquest A-187. There is no indication from the search results that this compound is a compound for biological research or drug development, and thus no information on signaling pathways is available. Researchers should always consult the manufacturer's safety data sheet (SDS) and technical documentation for detailed handling and safety information.[1]
References
AC 187 Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of AC 187.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the amylin receptor.[1][2][3] It is a peptide-based compound commonly used in research to investigate the physiological roles of amylin, such as in glycemic control and appetite regulation.[1][2] Its mechanism of action involves blocking the binding of amylin to its receptor, thereby inhibiting downstream signaling pathways.
Q2: What is the typical formulation of commercially available this compound?
A2: this compound is typically supplied as a lyophilized powder.[2] It is often available as a trifluoroacetate (TFA) salt, which is a byproduct of the peptide purification process using high-performance liquid chromatography (HPLC). The TFA salt form generally enhances the solubility of the peptide in aqueous solutions.[2]
Q3: How should lyophilized this compound be stored?
A3: For long-term stability, lyophilized this compound should be stored at -20°C or colder, protected from moisture and light. Before opening, the vial should be allowed to equilibrate to room temperature to prevent condensation.
Q4: What are the general recommendations for dissolving this compound?
A4: As a peptide, the solubility of this compound can be influenced by its amino acid sequence and the presence of the TFA salt. A step-wise approach to solubilization is recommended. Start with purified water. If solubility is limited, the addition of a small amount of acetic acid (for basic peptides) or ammonium hydroxide (for acidic peptides) can improve dissolution. For highly hydrophobic peptides, organic solvents like DMSO may be necessary.
Troubleshooting Solubility Issues
Problem: The lyophilized this compound powder did not dissolve completely in my initial solvent.
Solution:
-
Assess the peptide's properties: Determine the overall charge of the this compound peptide sequence to select an appropriate pH-modifying agent.
-
Attempt sonication: Gentle sonication can help break up aggregates and enhance dissolution.
-
Use a stronger solvent: If water or aqueous buffers are ineffective, try dissolving the peptide in a small amount of a more potent organic solvent like DMSO. One study reported successfully dissolving this compound in DMSO at a concentration of 100 mg/mL with the aid of ultrasonic treatment.
-
Consider the TFA salt: Remember that the TFA salt form should improve aqueous solubility. If you are still facing issues, it might be related to peptide aggregation.
Problem: After dissolving this compound in an organic solvent, it precipitated when I added it to my aqueous experimental buffer.
Solution:
-
Slow dilution: Add the concentrated stock solution in the organic solvent drop-wise to the aqueous buffer while gently vortexing. This helps to avoid localized high concentrations that can lead to precipitation.
-
Optimize solvent concentration: Minimize the final concentration of the organic solvent in your experimental setup, as high concentrations can be toxic to cells.
Quantitative Solubility Data
The following table summarizes the available quantitative data on the solubility of this compound. Researchers should note that optimal solubility may vary depending on the specific batch and purity of the compound.
| Solvent | Concentration | Method/Notes |
| Dimethyl sulfoxide (DMSO) | 100 mg/mL | Required ultrasonic treatment. |
It is important to note that comprehensive public data on the solubility of this compound in a wide range of solvents is limited. The information above is based on specific experimental reports. It is always recommended to perform a small-scale solubility test with a portion of the compound before dissolving the entire stock.
Experimental Protocols
Protocol for Reconstituting Lyophilized this compound
This protocol provides a general guideline for reconstituting lyophilized this compound. The choice of solvent will depend on the experimental requirements.
Materials:
-
Vial of lyophilized this compound
-
Sterile, purified water
-
Dimethyl sulfoxide (DMSO), molecular biology grade
-
0.1% Acetic Acid in sterile water (optional)
-
Sterile, low-retention polypropylene microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate: Allow the vial of lyophilized this compound to warm to room temperature before opening.
-
Centrifuge: Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Initial Solubilization (Aqueous):
-
Add the desired volume of sterile, purified water to the vial to achieve the target concentration.
-
Gently vortex the vial to mix.
-
If the peptide does not fully dissolve, proceed to step 4.
-
-
pH Adjustment (if necessary):
-
If the peptide has a net positive charge, add 0.1% acetic acid drop-wise until the peptide dissolves.
-
If the peptide has a net negative charge, a dilute solution of ammonium hydroxide could be used, but this is less common.
-
-
Organic Solvent Solubilization:
-
If the peptide remains insoluble in aqueous solutions, use DMSO.
-
Carefully add the required volume of DMSO to the vial.
-
Gently vortex. If necessary, use a sonicator for a short period to aid dissolution.
-
-
Storage:
-
For short-term storage, store the stock solution at 4°C for up to one week.
-
For long-term storage, aliquot the stock solution into sterile, low-retention tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Visualizations
Amylin Receptor Complex
The amylin receptor is a heterodimeric G protein-coupled receptor (GPCR) composed of the calcitonin receptor (CTR) and a receptor activity-modifying protein (RAMP).
Caption: Amylin Receptor Complex with Ligand and Antagonist Binding Sites.
Amylin Receptor Signaling Pathway
Upon binding of amylin, the amylin receptor activates a Gs alpha subunit, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). This compound blocks this activation.
Caption: Simplified Amylin Receptor Signaling Pathway and Point of Inhibition by this compound.
Troubleshooting Flowchart for this compound Solubility
This flowchart provides a logical workflow for troubleshooting common solubility issues with this compound.
Caption: Step-by-step guide for troubleshooting this compound solubility issues.
References
Technical Support Center: AC187 Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using AC187, a potent and selective amylin receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is AC187 and what is its primary mechanism of action?
AC187 is a peptide-based competitive antagonist of the amylin receptor.[1][2][3] It functions by binding to the amylin receptor, thereby blocking the downstream signaling effects of amylin and other receptor agonists like amyloid-beta (Aβ).[1][4][5]
Q2: What are the known in vitro and in vivo effects of AC187?
-
In Vitro : AC187 is known to block the neurotoxic effects of amyloid-β protein (Aβ) in neuronal cultures.[2][4] It achieves this by attenuating the activation of caspases, which are involved in apoptotic cell death.[4]
-
In Vivo : In animal models, AC187 has been shown to increase glucagon secretion, accelerate gastric emptying, and increase food intake.[4][6] It can also reverse the anorectic (appetite-suppressing) effects of amylin.[6]
Q3: How should I prepare and store AC187?
AC187 is typically supplied as a lyophilized powder.[7]
-
Storage of Lyophilized Powder : Store at -20°C or -80°C in a tightly sealed vial to prevent degradation from moisture and air.[8][9]
-
Stock Solution Preparation :
-
Storage of Stock Solutions : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[8] Store these aliquots at -20°C for up to one month or at -80°C for up to six months.[8]
Q4: What are the key parameters to consider for in vitro experiments with AC187?
-
Pre-treatment : When investigating the protective effects of AC187 against amyloid-beta toxicity, it is common to pre-treat the cell cultures with AC187 before exposing them to amyloid-beta.[2][10]
-
Concentration : The effective concentration of AC187 will depend on the cell type and the specific assay. It is recommended to perform a dose-response curve to determine the optimal concentration for your experiment.
Q5: What are the typical dosages for in vivo experiments with AC187?
The dosage of AC187 can vary depending on the animal model and the route of administration. Some reported dosages include:
-
Chronic Intraperitoneal Infusion : 10 µg/kg/h in rats.[8]
-
Direct Infusion into the Area Postrema : 30 µg per rat.[6]
-
Intraperitoneal Injection : 5 µg/kg in rats to antagonize the effects of amylin.[6]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No or low activity of AC187 in vitro | Improper storage or handling: The peptide may have degraded due to exposure to moisture, air, or repeated freeze-thaw cycles. | - Ensure the lyophilized powder was stored correctly at -20°C or -80°C.- Prepare fresh stock solutions from a new vial of AC187.- Aliquot stock solutions to minimize freeze-thaw cycles. |
| Incorrect concentration: The concentration of AC187 may be too low to effectively antagonize the amylin receptor in your specific assay. | - Perform a dose-response experiment to determine the optimal concentration.- Verify the calculations for your stock and working solutions. | |
| Cell culture issues: The cells may not be expressing the amylin receptor, or the receptor density may be too low. | - Confirm amylin receptor expression in your cell line using techniques like RT-PCR or western blotting.- Use a positive control (e.g., amylin) to ensure the cells are responsive. | |
| Inconsistent results between experiments | Variability in AC187 solution: Inconsistent preparation of stock or working solutions. | - Prepare a large batch of stock solution and aliquot it for use in multiple experiments.- Always use the same solvent and preparation method. |
| Variability in cell culture: Differences in cell passage number, confluency, or health can affect experimental outcomes. | - Use cells within a consistent passage number range.- Seed cells at the same density and ensure they are healthy before starting the experiment. | |
| Unexpected off-target effects | High concentration of AC187: Very high concentrations may lead to non-specific binding and off-target effects. | - Use the lowest effective concentration of AC187 determined from your dose-response experiments.- AC187 shows selectivity for the amylin receptor over calcitonin and CGRP receptors, but at high concentrations, some cross-reactivity may occur.[4][7][11] |
| Contaminants in the AC187 preparation: Impurities from the synthesis process could cause unexpected biological effects. | - Ensure you are using a high-purity grade of AC187.- Check the certificate of analysis provided by the supplier. | |
| Precipitation of AC187 in solution | Poor solubility: The peptide may not be fully dissolved, especially at high concentrations. | - Warm the solution gently (e.g., at 37°C) and use sonication to aid dissolution.[5]- Prepare a fresh stock solution at a slightly lower concentration. |
| Incorrect solvent: The solvent used may not be optimal for AC187. | - AC187 is reported to be soluble in water.[3][5] Ensure you are using a suitable sterile, high-purity water source. |
Quantitative Data
Table 1: Binding Affinity and Selectivity of AC187
| Parameter | Value | Receptor/System | Reference |
| IC50 | 0.48 nM | Amylin Receptor | [4][7][11] |
| Ki | 0.275 nM | Amylin Receptor | [4] |
| Ki | 79 pM | Rat Nucleus Accumbens Membranes | [2][3] |
| Selectivity | 38-fold over Calcitonin Receptor | - | [7][11] |
| Selectivity | 400-fold over CGRP Receptor | - | [7][11] |
Experimental Protocols
In Vitro: Neuroprotection Assay against Amyloid-Beta (Aβ) Toxicity
This protocol is a general guideline based on published studies.[2][10] Optimization for specific cell lines and experimental conditions is recommended.
-
Cell Seeding : Plate primary neurons or a suitable neuronal cell line at an appropriate density in a multi-well plate. Allow the cells to adhere and grow for 24-48 hours.
-
AC187 Pre-treatment : Prepare a working solution of AC187 in your cell culture medium. Remove the existing medium from the cells and add the medium containing the desired concentration of AC187. It is advisable to test a range of concentrations (e.g., 10 nM to 1 µM). Incubate the cells with AC187 for a period of 1 to 24 hours.
-
Aβ Exposure : Prepare a solution of aggregated Aβ peptide (e.g., Aβ1-42) in the cell culture medium. Add the Aβ solution to the wells already containing AC187. The final concentration of Aβ will depend on the specific peptide and its known toxicity profile (typically in the low micromolar range).
-
Incubation : Co-incubate the cells with AC187 and Aβ for 24 to 48 hours.
-
Assessment of Cell Viability : Measure cell viability using a standard assay such as MTT, LDH release, or live/dead cell staining.
-
Controls :
-
Untreated cells (vehicle control).
-
Cells treated with AC187 alone.
-
Cells treated with Aβ alone.
-
In Vivo: Antagonism of Amylin-Induced Anorexia in Rodents
This protocol is a general guideline based on published literature.[6] All animal procedures must be approved by the relevant institutional animal care and use committee.
-
Animal Acclimatization : Acclimate the animals to the experimental conditions, including handling and injection procedures.
-
AC187 Administration : Administer AC187 via the desired route (e.g., intraperitoneal injection). A typical dose to antagonize amylin's effects is around 5 µg/kg.
-
Amylin Administration : After a short pre-treatment period with AC187 (e.g., 15-30 minutes), administer amylin (or a vehicle control) to the animals.
-
Food Intake Measurement : Monitor food intake at regular intervals (e.g., 30, 60, 120 minutes) after amylin administration.
-
Controls :
-
Vehicle + Vehicle
-
Vehicle + Amylin
-
AC187 + Vehicle
-
Visualizations
Amylin Receptor Signaling Pathway
Caption: Amylin receptor signaling cascade and the inhibitory action of AC187.
Experimental Workflow: In Vitro Neuroprotection Assay
Caption: Workflow for assessing the neuroprotective effects of AC187.
Logical Relationship: Troubleshooting Inconsistent Results
Caption: Troubleshooting logic for inconsistent experimental outcomes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Antagonist of the amylin receptor blocks beta-amyloid toxicity in rat cholinergic basal forebrain neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. Amylin gene expression mediated by cAMP/PKA and transcription factors HNF-1 and NFY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.glpbio.com [file.glpbio.com]
- 6. Amyloid β (Aβ) Peptide Directly Activates Amylin-3 Receptor Subtype by Triggering Multiple Intracellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AC 187 peptide [novoprolabs.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. jpt.com [jpt.com]
- 10. Antagonist of the Amylin Receptor Blocks β-Amyloid Toxicity in Rat Cholinergic Basal Forebrain Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Importance of Understanding Amylin Signaling Mechanisms for Therapeutic Development in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Actinium Isotopes in Research
A Note on "AC 187" and "In Vitro Half-Life"
Our database does not contain information on an isotope designated as Actinium-187 (this compound). Furthermore, the term "in vitro half-life" is not a standard scientific concept. The half-life of a radioisotope is an intrinsic, unchangeable physical property. It is possible that you are inquiring about the biological half-life or effective half-life of an Actinium-labeled compound within a biological system, or perhaps you are interested in the well-documented and medically significant isotope, Actinium-225 (Ac-225) .
This guide will focus on Actinium-225, a promising alpha-emitter for targeted alpha therapy, to address common questions and experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the physical half-life of Actinium-225?
A1: The physical half-life of Actinium-225 is approximately 9.92 to 10.0 days.[1][2][3][4] This half-life is long enough for manufacturing and transport, yet short enough to minimize long-term radiation exposure in a patient.[2][4]
Q2: What are the primary decay products of Actinium-225?
A2: Actinium-225 decays through a cascade, emitting a total of four alpha particles to eventually become stable Bismuth-209.[3][4] The first decay product is Francium-221.[4] This decay chain is what makes Ac-225 a potent agent in targeted alpha therapy.[3]
Q3: Why is Actinium-225 used in cancer research?
A3: Actinium-225 is a powerful alpha-emitter. Alpha particles have a very short range in tissue (a few cell diameters) and a high linear energy transfer. This means they can deliver a highly cytotoxic radiation dose to cancer cells while sparing surrounding healthy tissue.[2][3][5]
Q4: What safety precautions are necessary when working with Actinium-225 in the lab?
A4: Due to its high radioactivity and potential for internal contamination, all work with Ac-225 should be conducted in a designated radioisotope laboratory with appropriate shielding and containment, such as a fume hood or glove box. Personal protective equipment, including gloves, a lab coat, and safety glasses, is mandatory. Regular monitoring for contamination is also essential.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low radiolabeling efficiency of a targeting molecule with Ac-225 | 1. Suboptimal pH of the reaction buffer.2. Presence of competing metal ion contaminants.3. The chelator is not appropriate for Actinium.4. The targeting molecule has degraded. | 1. Optimize the pH of the reaction buffer (typically between 5.0 and 6.0 for many chelators).2. Use high-purity water and reagents; consider pre-treating buffers with a chelating resin.3. Ensure the chelator used (e.g., DOTA, MACROPA) is suitable for stably sequestering Ac-225.4. Check the integrity and purity of the targeting molecule. |
| Inconsistent results in cell-based assays (e.g., binding, cytotoxicity) | 1. Variability in cell plating density.2. Inconsistent incubation times or temperatures.3. Pipetting errors with small volumes of radiolabeled compound.4. Cell line instability or contamination. | 1. Ensure consistent cell numbers are seeded in each well.2. Strictly adhere to the established protocol for incubation periods and maintain a constant temperature.3. Use calibrated pipettes and careful technique; consider serial dilutions to work with larger volumes.4. Perform regular cell line authentication and mycoplasma testing. |
| High background radiation counts | 1. Contamination of laboratory surfaces, equipment, or counting instruments.2. Improper shielding of the detector. | 1. Perform a thorough wipe test of all work areas and equipment; decontaminate as necessary.2. Ensure the detector is appropriately shielded for the energy of the emitted particles from the Ac-225 decay chain. |
Quantitative Data Summary
| Isotope | Half-Life | Decay Mode | Primary Emissions (Energy) |
| Actinium-225 (225Ac) | ~9.92 days[1] | Alpha (α) | α: 5.83 MeV |
| Francium-221 (221Fr) | 4.9 minutes | Alpha (α) | α: 6.34 MeV |
| Astatine-217 (217At) | 32.3 milliseconds | Alpha (α) | α: 7.07 MeV |
| Bismuth-213 (213Bi) | 45.6 minutes | Beta (β⁻), Alpha (α) | β⁻: 1.42 MeV (max), α: 5.87 MeV |
| Polonium-213 (213Po) | 4.2 microseconds | Alpha (α) | α: 8.38 MeV |
| Lead-209 (209Pb) | 3.25 hours | Beta (β⁻) | β⁻: 0.64 MeV (max) |
| Bismuth-209 (209Bi) | Stable | - | - |
Experimental Protocols
Protocol 1: General Procedure for Radiolabeling a Targeting Molecule with 225Ac
-
Preparation: In a sterile, pyrogen-free reaction vial, combine a buffered solution of the chelator-conjugated targeting molecule (e.g., an antibody or peptide).
-
pH Adjustment: Adjust the pH of the solution to the optimal range for the specific chelator being used (typically pH 5.0-6.0).
-
Addition of 225Ac: Carefully add a calibrated amount of 225AcCl₃ solution to the reaction vial.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 37°C or room temperature) for a defined period (e.g., 30-60 minutes).
-
Quality Control: After incubation, determine the radiochemical purity of the resulting 225Ac-labeled compound using methods such as instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC).
Protocol 2: In Vitro Cell Binding Assay
-
Cell Culture: Culture a cancer cell line expressing the target of interest in appropriate multi-well plates until the desired confluency is reached.
-
Preparation of Radiotracer: Prepare serial dilutions of the 225Ac-labeled targeting molecule in a suitable binding buffer.
-
Incubation: Remove the culture medium from the cells and add the diluted radiotracer. Incubate for a specified time at a controlled temperature (e.g., 1-2 hours at 37°C).
-
Washing: After incubation, remove the radioactive solution and wash the cells multiple times with a cold buffer to remove any unbound radiotracer.
-
Cell Lysis and Counting: Lyse the cells using a suitable lysis buffer and transfer the lysate to counting tubes.
-
Measurement: Measure the radioactivity in the cell lysate using a gamma counter or liquid scintillation counter to determine the amount of bound radiotracer.
Visualizations
Caption: The radioactive decay chain of Actinium-225 to stable Bismuth-209.
Caption: A typical experimental workflow for radiolabeling and in vitro testing.
References
- 1. In vitro dose effect relationships of actinium-225- and lutetium-177-labeled PSMA-I&T - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Journey of Actinium-225: How Scientists Discovered a New Way to Produce a Rare Medical Radioisotope | Department of Energy [energy.gov]
- 3. Actinium-225 in targeted alpha-particle therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Actinium-225 - Wikipedia [en.wikipedia.org]
- 5. Multiple Production Methods Underway to Provide Actinium-225 | NIDC: National Isotope Development Center [isotopes.gov]
Technical Support Center: AC 187
Welcome to the technical support center for AC 187, a potent and selective amylin receptor antagonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this compound to prevent its degradation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a peptide-based, orally active antagonist of the amylin receptor, with a high affinity and selectivity (IC50 = 0.48 nM).[1][2] It is a valuable tool for studying the roles of amylin in various physiological processes, including glucagon secretion, gastric emptying, and neuroprotection.[1]
Key Properties of this compound:
| Property | Value |
| CAS Number | 151804-77-2[1] |
| Molecular Formula | C127H205N37O40 |
| Molecular Weight | 2890.25 g/mol |
| Sequence | VLGKLSQELHKLQTYPRTNTGSNTY (N-terminal Acetyl, C-terminal amide) |
| Appearance | White lyophilized solid[3] |
| Solubility | Soluble in water to 1 mg/ml[3] |
| Purity | Typically ≥95% (HPLC) |
Q2: How should I store this compound to prevent degradation?
Proper storage is critical to maintaining the stability and activity of this compound.
| Condition | Recommendation | Rationale |
| Long-term Storage | Store as a lyophilized powder at -20°C.[3] | Minimizes chemical degradation and microbial growth. |
| Short-term Storage (Solutions) | Store aqueous solutions at 2-8°C for up to one week. For longer storage, aliquot and freeze at -20°C or -80°C. | Reduces the rate of degradation in solution. Avoids repeated freeze-thaw cycles. |
| Desiccation | Keep the lyophilized powder in a desiccated environment. | Peptides are hygroscopic; moisture can accelerate degradation. |
Q3: What are the common causes of this compound degradation?
As a peptide, this compound is susceptible to several degradation pathways:
-
Proteolysis: Degradation by proteases present in experimental systems (e.g., cell culture media containing serum, tissue homogenates).
-
Oxidation: The methionine and tryptophan residues, if present in the full sequence (not explicitly stated in the provided snippet), are susceptible to oxidation.
-
Deamidation: Asparagine and glutamine residues can undergo deamidation, leading to a modified peptide with altered properties.
-
Hydrolysis: Cleavage of peptide bonds, especially at acidic or basic pH.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of solutions can cause aggregation and degradation.
Q4: My experimental results with this compound are inconsistent. What could be the issue?
Inconsistent results are often linked to compound instability or improper handling. Consider the following:
-
Compound Integrity: Has the compound been stored correctly? Has it been subjected to multiple freeze-thaw cycles?
-
Solution Preparation: Was the peptide fully dissolved? Was the correct solvent used?
-
Experimental Conditions: Is there a possibility of protease contamination in your assay? Is the pH of your buffers compatible with peptide stability?
-
Presence of TFA: Trifluoroacetic acid (TFA) is often present as a counterion from HPLC purification and can affect the net weight and solubility of the peptide.[4] This can impact the accuracy of concentration calculations.
Troubleshooting Guides
Issue 1: Reduced or No Activity of this compound in an Assay
This is a common issue that can often be traced back to the degradation of the peptide.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for loss of this compound activity.
Issue 2: Poor Solubility of this compound
While this compound is reported to be soluble in water, you may encounter issues.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Re-check Solvent | Confirm that you are using a high-purity water (e.g., Milli-Q) or a recommended buffer. | Impurities in the solvent can affect solubility. |
| 2. Gentle Agitation | Vortex or sonicate the solution briefly. | Mechanical agitation can help dissolve the peptide. |
| 3. pH Adjustment | If solubility is still an issue, consider adjusting the pH of the solvent slightly. | The charge of the peptide can change with pH, affecting solubility. |
| 4. TFA Content | Be aware that the presence of TFA can affect the overall charge and solubility characteristics of the peptide.[4] | This is an inherent property from purification. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Solvent Addition: Add the required volume of sterile, high-purity water to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Dissolution: Gently vortex the vial until the peptide is completely dissolved. Avoid vigorous shaking, which can cause aggregation.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in low-protein-binding tubes.
-
Storage: Store the aliquots at -20°C or -80°C.
Amylin Receptor Signaling Pathway and this compound Inhibition:
Caption: Simplified amylin receptor signaling and this compound antagonism.
References
AC 187 off-target effects mitigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AC 187, a potent and selective amylin receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and orally active antagonist of the amylin receptor, with an IC50 of 0.48 nM and a Ki of 0.275 nM.[1] Its primary mechanism of action is to block the binding of amylin to its receptor, thereby inhibiting its downstream signaling pathways. The amylin receptor is a complex composed of the calcitonin receptor and a receptor activity-modifying protein (RAMP).[2]
Q2: How selective is this compound for the amylin receptor?
This compound exhibits high selectivity for the amylin receptor. It is reported to be 38-fold more selective for the amylin receptor than for the calcitonin receptor and 400-fold more selective than for the calcitonin gene-related peptide (CGRP) receptor.[1][3]
Q3: What are the expected on-target effects of this compound in in vivo experiments?
The primary on-target effects of this compound are related to the blockade of endogenous amylin signaling. These effects include:
-
Increased food intake: By antagonizing the satiety-inducing effects of amylin, this compound can lead to an increase in food consumption.[4]
-
Accelerated gastric emptying: Amylin normally slows gastric emptying, so its blockade by this compound can result in faster passage of stomach contents.[1][3]
-
Increased glucagon secretion: Amylin can suppress glucagon secretion, and therefore, this compound can lead to an increase in glucagon levels.[1][3]
-
Neuroprotection: this compound has been shown to block the neurotoxic effects of amyloid-β (Aβ) oligomers, suggesting a potential role in neuroscience research.[1][5]
Q4: Are there any known off-target effects of this compound?
Currently, there is limited publicly available information detailing specific off-target effects of this compound. Its high selectivity for the amylin receptor suggests a reduced likelihood of significant off-target interactions. However, as with any pharmacological tool, the potential for off-target effects cannot be entirely excluded, especially at high concentrations.
Q5: How can I mitigate potential off-target effects in my experiments?
While specific off-target effects of this compound are not well-documented, general strategies can be employed to minimize the risk of off-target phenomena and to increase confidence in the specificity of the observed effects. These strategies are outlined in the troubleshooting guides below.
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent In Vitro Results
Possible Cause: The observed effect may be due to off-target binding, especially at high concentrations of this compound.
Troubleshooting Steps:
| Step | Experimental Protocol | Rationale |
| 1. Perform a Dose-Response Curve | Test a wide range of this compound concentrations. | To determine if the observed effect is concentration-dependent and to identify the lowest effective concentration. On-target effects should typically occur at concentrations consistent with the known IC50. |
| 2. Use a Structurally Unrelated Amylin Receptor Antagonist | Treat cells with a different class of amylin receptor antagonist (if available). | If a similar effect is observed with a structurally different compound acting on the same target, it strengthens the evidence for an on-target mechanism. |
| 3. Target Knockdown/Knockout Controls | Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the amylin receptor. | If the effect of this compound is diminished or absent in cells lacking the amylin receptor, it strongly suggests an on-target mechanism. |
Issue 2: Unexplained In Vivo Phenotypes
Possible Cause: The observed in vivo phenotype may be a result of engaging unintended targets or triggering compensatory physiological responses.
Troubleshooting Steps:
| Step | Experimental Protocol | Rationale |
| 1. Confirm Target Engagement | Measure downstream markers of amylin receptor signaling in the target tissue to confirm that this compound is engaging its intended target at the administered dose. | This helps to correlate the observed phenotype with the intended pharmacological action. |
| 2. Use the Minimum Effective Dose | Conduct dose-ranging studies to identify the lowest dose of this compound that produces the desired on-target effect. | Using lower doses minimizes the potential for engaging lower-affinity off-target receptors. |
| 3. Employ a Rescue Experiment | Co-administer amylin or an amylin receptor agonist with this compound. | If the observed phenotype is reversed or attenuated by co-administration of the agonist, it provides strong evidence for an on-target effect. |
| 4. Broad Phenotypic Profiling | Monitor a range of physiological and behavioral parameters to identify any unexpected changes that may indicate off-target effects. | A comprehensive assessment can help to uncover potential unintended consequences of treatment. |
Experimental Protocols
Protocol 1: In Vitro Competition Binding Assay
Objective: To determine the binding affinity and selectivity of this compound for the amylin receptor.
Methodology:
-
Cell Culture: Use a cell line endogenously or recombinantly expressing the amylin receptor (e.g., rat nucleus accumbens membranes).
-
Radioligand Binding: Incubate the cell membranes with a constant concentration of a radiolabeled amylin analog (e.g., [¹²⁵I]-amylin).
-
Competition: Add increasing concentrations of unlabeled this compound to the incubation mixture.
-
Incubation and Washing: Allow the binding to reach equilibrium, then rapidly wash the membranes to remove unbound radioligand.
-
Detection: Measure the amount of bound radioactivity using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC50 and Ki values.
Protocol 2: In Vivo Gastric Emptying Assay
Objective: To assess the on-target effect of this compound on gastric emptying.
Methodology:
-
Animal Model: Use a suitable animal model, such as Sprague-Dawley rats.
-
Fasting: Fast the animals overnight with free access to water.
-
This compound Administration: Administer this compound or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Test Meal: After a set pre-treatment time, administer a non-absorbable marker mixed with a test meal (e.g., phenol red in methylcellulose).
-
Euthanasia and Stomach Removal: At a predetermined time after the test meal, euthanize the animals and carefully clamp and remove the stomach.
-
Analysis: Measure the amount of the marker remaining in the stomach and express it as a percentage of the total marker administered to calculate the rate of gastric emptying.
Visualizations
Caption: Mechanism of action of this compound as an amylin receptor antagonist.
Caption: A logical workflow for distinguishing between on-target and potential off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are Amylin receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. One moment, please... [iscabiochemicals.com]
- 4. Chronic infusion of the amylin antagonist this compound increases feeding in Zucker fa/fa rats but not in lean controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Short amylin receptor antagonist peptides improve memory deficits in Alzheimer’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
AC 187 Experimental Controls: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing AC 187, a potent and selective amylin receptor antagonist. The information is tailored for researchers, scientists, and drug development professionals to navigate potential challenges during their experiments.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the handling and application of this compound.
Q1: My this compound peptide won't dissolve. What should I do?
A1: this compound is a peptide and its solubility can be influenced by its amino acid sequence and any modifications. If you are experiencing solubility issues, consider the following:
-
Solvent Choice: While this compound is generally soluble in water, the rate of dissolution can be slow.[1] For peptides with hydrophobic residues, a small amount of organic solvent like DMSO or DMF can be used initially to dissolve the peptide, followed by dilution with the aqueous buffer of your choice.
-
pH Adjustment: The net charge of a peptide is pH-dependent. Adjusting the pH of the buffer may improve solubility. For acidic peptides, a basic buffer may help, and for basic peptides, an acidic buffer may be required.
-
Sonication: Gentle sonication can help to break up aggregates and facilitate dissolution.
-
Vortexing: Gentle vortexing can also aid in dissolving the peptide.
Q2: I'm observing inconsistent or no effect of this compound in my in vivo experiments. What are the possible reasons?
A2: Several factors can contribute to a lack of efficacy in in vivo studies:
-
Peptide Stability: Peptides can be susceptible to degradation by proteases in biological fluids. Ensure proper handling and storage of the peptide to maintain its integrity.[2][3][4][5][6] Lyophilized peptides should be stored at -20°C or -80°C for long-term storage.[2][3][4][5][6] Once in solution, it is recommended to make aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2][3][4]
-
Route of Administration and Dosage: The method of administration (e.g., intraperitoneal, subcutaneous, intracerebroventricular) and the dosage are critical. Ensure that the chosen route allows for the peptide to reach its target tissue at a sufficient concentration. Dosages may need to be optimized for your specific animal model and experimental conditions. For instance, a chronic intraperitoneal infusion of 10 µg/kg/h has been used in rats.[1]
-
TFA Salt Content: this compound is often supplied as a trifluoroacetate (TFA) salt, which can be a byproduct of peptide synthesis and purification.[7][8][9] While generally not an issue for in vitro assays, high concentrations of TFA can have biological effects in vivo. If you suspect TFA interference, consider TFA removal protocols.[7][8][9][10]
-
Animal Model: The physiological state of the animal model can influence the outcome. For example, the effect of this compound on food intake was more pronounced in obese Zucker rats, which are hyperamylinemic, compared to lean controls.[1]
Q3: How should I handle and store this compound to ensure its stability?
A3: Proper handling and storage are crucial for maintaining the activity of this compound:
-
Lyophilized Peptide: Store lyophilized this compound at -20°C or -80°C for long-term stability.[2][3][4][5][6] Before opening, allow the vial to warm to room temperature to prevent condensation, which can introduce moisture and degrade the peptide.
-
Peptide in Solution: Once dissolved, it is best to aliquot the peptide solution into single-use volumes and store them at -20°C or -80°C.[2][3][4] Avoid repeated freeze-thaw cycles.[2][3][4] The stability of peptides in solution is generally lower than in lyophilized form.
Q4: What is the significance of this compound being a TFA salt?
A4: Trifluoroacetic acid (TFA) is commonly used in the purification of synthetic peptides and can remain as a counterion in the final product.[7][8][9] For most in vitro applications, the presence of TFA is not a concern. However, in sensitive cell-based assays or in vivo studies, high concentrations of TFA may have unintended biological effects. If your experiments are sensitive to TFA, you may need to perform a salt exchange procedure to replace TFA with a more biocompatible counterion like acetate or hydrochloride.[7][8][9][10]
Quantitative Data Summary
The following tables summarize key quantitative data related to the experimental use of this compound.
Table 1: In Vivo Administration of this compound in Rodent Models
| Parameter | Value | Species | Experimental Model | Reference |
| Chronic Intraperitoneal Infusion Dose | 10 µg/kg/h | Rat | Zucker (obese) | [1] |
| Intracerebroventricular (ICV) Injection Dose | 0.2-1.0 nM | Rat | Juvenile | [11][12] |
| Intraperitoneal (IP) Injection Dose | 5 µg/kg | Rat | Not Specified | [13] |
Table 2: Effect of this compound on Food Intake
| Treatment | Change in Food Intake | Species | Experimental Condition | Reference |
| Chronic IP infusion of this compound (10 µg/kg/h) | Significant increase in dark phase and total food intake | Rat (Zucker, obese) | 8-day infusion | [1] |
| Infusion of this compound (30 µg) into the area postrema | Increased feeding | Rat | Ad libitum fed and 12-h food-deprived | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
In Vivo Protocol: Chronic Intraperitoneal Infusion in Rats
This protocol is adapted from studies investigating the long-term effects of this compound on food intake.[1]
1. Materials:
-
This compound peptide
-
Sterile saline solution (0.9% NaCl)
-
Osmotic minipumps (e.g., Alzet)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Animal balance
2. Procedure:
-
Animal Preparation: Acclimate male Zucker rats to individual housing and a 12:12 hour light-dark cycle. Provide ad libitum access to standard chow and water.
-
This compound Solution Preparation: Dissolve this compound in sterile saline to the desired concentration for the osmotic minipumps. The concentration will depend on the pump's flow rate and the target dose (e.g., 10 µg/kg/h).
-
Osmotic Minipump Implantation:
-
Anesthetize the rat using isoflurane.
-
Make a small subcutaneous incision on the back of the rat.
-
Implant the filled osmotic minipump subcutaneously.
-
Suture the incision.
-
For intraperitoneal infusion, a catheter attached to the pump is tunneled subcutaneously to the flank and then inserted into the peritoneal cavity.
-
-
Post-operative Care: Monitor the animals for recovery from surgery and provide appropriate post-operative care, including analgesics.
-
Data Collection: Measure daily food intake and body weight for the duration of the infusion period (e.g., 8 days).
-
Control Group: A control group should receive a vehicle (saline) infusion using the same procedure.
In Vitro Protocol: cAMP Accumulation Assay
This protocol measures the ability of this compound to antagonize the amylin receptor-mediated increase in intracellular cyclic AMP (cAMP).
1. Materials:
-
Cells expressing the amylin receptor (e.g., HEK293 cells transfected with the calcitonin receptor and a RAMP)
-
Cell culture medium and supplements
-
This compound peptide
-
Amylin (or another amylin receptor agonist)
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
2. Procedure:
-
Cell Culture: Culture the amylin receptor-expressing cells in appropriate medium until they reach the desired confluency.
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Assay:
-
Wash the cells with a serum-free medium or assay buffer.
-
Pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) for a short period (e.g., 15-30 minutes) to prevent cAMP degradation.
-
Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 15-30 minutes).
-
Add a fixed concentration of amylin (agonist) to stimulate the receptor. The concentration of the agonist should be at its EC50 or EC80 to ensure a robust signal.
-
Incubate for a further period (e.g., 30-60 minutes).
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.[14][15][16][17][18]
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value of this compound.
In Vitro Protocol: ERK1/2 Phosphorylation Western Blot
This protocol assesses the effect of this compound on the amylin receptor-mediated phosphorylation of ERK1/2.
1. Materials:
-
Cells expressing the amylin receptor
-
Cell culture medium and supplements
-
This compound peptide
-
Amylin (or another amylin receptor agonist)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK1/2) and anti-total-ERK1/2 (t-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
2. Procedure:
-
Cell Treatment:
-
Culture and seed cells as described in the cAMP assay protocol.
-
Serum-starve the cells for a few hours to reduce basal ERK1/2 phosphorylation.
-
Pre-treat the cells with different concentrations of this compound.
-
Stimulate the cells with an amylin receptor agonist for a short period (e.g., 5-15 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer on ice.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of the supernatants.
-
-
Western Blotting:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.[19][20][21][22][23]
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
-
Data Analysis: Quantify the band intensities using densitometry software. The ratio of p-ERK1/2 to t-ERK1/2 is calculated to determine the effect of this compound.
Visualizations
Signaling Pathway of the Amylin Receptor
References
- 1. Chronic infusion of the amylin antagonist this compound increases feeding in Zucker fa/fa rats but not in lean controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 3. genscript.com [genscript.com]
- 4. peptide.com [peptide.com]
- 5. novoprolabs.com [novoprolabs.com]
- 6. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 7. peptide.com [peptide.com]
- 8. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 9. lifetein.com [lifetein.com]
- 10. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intracerebroventricular Ghrelin Administration Increases Depressive-Like Behavior in Male Juvenile Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Intracerebroventricular Ghrelin Administration Increases Depressive-Like Behavior in Male Juvenile Rats [frontiersin.org]
- 13. Infusion of the amylin antagonist this compound into the area postrema increases food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. resources.revvity.com [resources.revvity.com]
- 18. resources.revvity.com [resources.revvity.com]
- 19. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. pubcompare.ai [pubcompare.ai]
- 22. researchgate.net [researchgate.net]
- 23. abcepta.com [abcepta.com]
Validation & Comparative
A Comparative Guide to AC 187 and Other Amylin Antagonists for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of AC 187 and other key amylin antagonists, supported by experimental data. The information is presented to facilitate informed decisions in the selection of research tools for studying the amylin receptor system.
Amylin, a pancreatic peptide hormone co-secreted with insulin, plays a significant role in glucose homeostasis. Its receptors, which are heterodimers of the calcitonin receptor (CTR) and one of three receptor activity-modifying proteins (RAMPs), represent a key therapeutic target for metabolic diseases. This guide focuses on this compound, a potent and selective amylin receptor antagonist, and compares its performance with other commonly used antagonists.
Quantitative Comparison of Amylin Antagonists
The following table summarizes the binding affinities (Ki) and inhibitory constants (pKB) of this compound and other amylin antagonists for various amylin receptor subtypes. This data provides a quantitative basis for comparing their potency and selectivity.
| Antagonist | Receptor Subtype | Ki (nM) | pKB | Reference(s) |
| This compound | Amylin Receptor (general) | 0.275 | - | [1] |
| Human AMY1A | - | 8.02 | [2] | |
| Human AMY3A | - | 7.68 | [2] | |
| Rat AMY1(a) | - | 8.5 | [3] | |
| Rat AMY3(a) | - | 8.4 | [3] | |
| CGRP (8-37) | Rat AMY1(a) | - | 7.5 | [3] |
| Rat AMY3(a) | - | 7.6 | [3] | |
| sCT (8-32) | Rat AMY1(a) | - | 7.9 | [3] |
| Rat AMY3(a) | - | 8.3 | [3] | |
| AC413 | Rat AMY1(a) | - | 8.2 | [3] |
| Rat AMY3(a) | - | 8.1 | [3] |
Note: pKB values were converted to Ki values for consistency where necessary, using the formula Ki = 10^(-pKB). Some studies report general amylin receptor binding, while others specify receptor subtypes.
This compound demonstrates high potency as an amylin receptor antagonist with a Ki of 0.275 nM.[1] It exhibits selectivity for the amylin receptor over calcitonin and CGRP receptors.[1][4] Comparative studies have shown that the order of potency for inhibiting amylin binding is AC187 > sCT(8-32) > CGRP(8-37).[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to characterize amylin antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a receptor.
Objective: To measure the Ki of an antagonist for the amylin receptor.
Materials:
-
Cell membranes expressing the amylin receptor subtype of interest (e.g., from transfected HEK293 or COS-7 cells).
-
Radioligand, such as 125I-labeled rat amylin.
-
Unlabeled antagonist (e.g., this compound).
-
Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold PBS).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate a fixed concentration of the radioligand with increasing concentrations of the unlabeled antagonist in the presence of the cell membranes.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Terminate the binding by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5][6][7]
Functional Assay (cAMP Accumulation)
This assay measures the ability of an antagonist to block the agonist-induced downstream signaling of the amylin receptor, which is often coupled to the Gs protein and leads to the production of cyclic AMP (cAMP).
Objective: To determine the pKB of an antagonist by measuring its ability to inhibit agonist-stimulated cAMP production.
Materials:
-
Cells stably or transiently expressing the amylin receptor subtype of interest (e.g., HEK293 or COS-7 cells).
-
Amylin receptor agonist (e.g., rat amylin).
-
Amylin receptor antagonist (e.g., this compound).
-
Cell culture medium.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with increasing concentrations of the antagonist for a defined period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of the agonist (typically the EC80) in the continued presence of the antagonist.
-
Incubate for a specific time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit.
-
The data is fitted to a Schild regression analysis to determine the pA2 value, which is equivalent to the pKB for a competitive antagonist.[3][8][9]
Visualizing Key Concepts
The following diagrams, generated using the DOT language, illustrate the amylin signaling pathway, a typical experimental workflow, and the logical relationship between this compound and other amylin antagonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological characterization of rat amylin receptors: implications for the identification of amylin receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Calcitonin and Related Receptors | Tocris Bioscience [tocris.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. resources.revvity.com [resources.revvity.com]
Validating the In Vivo Efficacy of AC 187: A Comparative Guide for Researchers
For researchers in endocrinology, neuroscience, and metabolic diseases, the selective amylin receptor antagonist AC 187 presents a valuable tool for dissecting the physiological roles of amylin. This guide provides an objective comparison of this compound's in vivo effects with alternative compounds, supported by experimental data and detailed protocols to aid in study design and interpretation.
This compound is a potent and orally active antagonist of the amylin receptor, demonstrating high selectivity over calcitonin and Calcitonin Gene-Related Peptide (CGRP) receptors.[1][2][3][] Its primary mechanism of action involves blocking the binding of amylin, a pancreatic hormone co-secreted with insulin, to its receptors. This antagonism leads to a cascade of physiological responses, including alterations in nutrient homeostasis and neuronal activity. In vivo studies have demonstrated that this compound can increase glucagon secretion, accelerate gastric emptying, and stimulate food intake.[1][3][][5] Furthermore, it has shown neuroprotective potential by mitigating the neurotoxic effects of amyloid-β protein.[1][2]
Comparative Analysis of In Vivo Effects
To contextualize the in vivo effects of this compound, it is essential to compare its performance with other modulators of the amylin signaling pathway. Amylin agonists, such as pramlintide and salmon calcitonin (sCT), produce effects opposite to those of this compound. For instance, while this compound promotes food intake, amylin agonists are known for their anorectic effects.[6] The following table summarizes key in vivo findings for this compound in comparison to an amylin agonist.
| Parameter | This compound (Amylin Antagonist) | Amylin Agonist (e.g., sCT) | Animal Model | Key Findings | Reference |
| Food Intake | Increases food intake. | Decreases food intake. | Rats | This compound reverses the anorectic effects of sCT.[7] | [6][7] |
| Gastric Emptying | Accelerates gastric emptying of liquids. | Slows gastric emptying. | Rats | Blockade of endogenous amylin with this compound accelerates the passage of liquids from the stomach. | [1][3][5] |
| Glucagon Secretion | Increases glucagon concentration. | Inhibits glucagon secretion. | Rats | This compound administration leads to elevated glucagon levels. | [1][3][5] |
| Plasma Glucose | Can lead to exaggerated post-challenge glycemia. | Helps regulate post-prandial glucose levels. | Rats | By blocking amylin's effects, this compound can alter glucose homeostasis. | [1][3][] |
| Trigeminal Nociception | Inhibits spontaneous and dural-evoked firing of trigeminocervical neurons in males. | - | Rats | Demonstrates potential analgesic effects in a preclinical model of trigeminal pain, with sexually dimorphic responses. | [8] |
Signaling Pathways and Experimental Workflow
The physiological effects of this compound are a direct consequence of its interaction with the amylin receptor and the subsequent modulation of downstream signaling pathways. The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its in vivo validation.
References
- 1. This compound | Calcitonin and Related Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS:151804-77-2 | Amylin receptor antagonist, Potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. This compound peptide [novoprolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. Sexually dimorphic effects of Amylin 1 receptor activation in trigeminovascular neurons | bioRxiv [biorxiv.org]
AC 187: A Comparative Guide to its Specificity for the Amylin Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AC 187, a potent and selective amylin receptor antagonist, with other relevant compounds. The information presented herein is supported by experimental data to facilitate informed decisions in research and drug development endeavors.
Comparative Analysis of Amylin Receptor Antagonists
This compound demonstrates high affinity and selectivity for the amylin receptor. The following table summarizes the binding affinities and functional potencies of this compound and other commonly used amylin receptor antagonists. This quantitative data allows for a direct comparison of their performance.
| Compound | Receptor | Parameter | Value | Species | Reference |
| This compound | Amylin | IC50 | 0.48 nM | Rat | [1][2] |
| Amylin | Ki | 0.275 nM | Rat | [1] | |
| Amylin (AMY1A) | pKB | 8.02 | Human | [3] | |
| Amylin (AMY3A) | pKB | 7.68 | Human | [3] | |
| Calcitonin | Selectivity | 38-fold vs Amylin | - | [2] | |
| CGRP | Selectivity | 400-fold vs Amylin | - | [2] | |
| AC 253 | Amylin (AMY3) | IC50 | 25 nM (for adrenomedullin binding) | - | [4] |
| Amylin (AMY3) | Kd | 2.6 µM | - | [5] | |
| CGRP (8-37) | Amylin | - | Weaker than this compound & sCT(8-32) | Rat | [6] |
| CGRP | - | More potent than this compound & sCT(8-32) | - | [6] | |
| sCT (8-32) | Amylin | - | Weaker than this compound | Rat | [6] |
| Calcitonin | - | Non-selective | - | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below. These protocols are essential for reproducing and verifying the presented data.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
a. Materials:
-
Cell Membranes: Membranes prepared from cells expressing the target receptor (e.g., rat nucleus accumbens membranes for amylin receptors, SK-N-MC cells for CGRP receptors).
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., 125I-amylin, 125I-CGRP).
-
Test Compound: this compound or other unlabeled antagonist at various concentrations.
-
Assay Buffer: e.g., 20 mM HEPES, pH 7.4, containing 5 mM MgCl2, 5 mM KCl, 10 mM NaCl, 0.1% BSA, and protease inhibitors.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: Glass fiber filters (e.g., GF/C) and a vacuum manifold.
-
Scintillation Counter: For measuring radioactivity.
b. Protocol:
-
Membrane Preparation: Homogenize cells or tissues in lysis buffer and prepare membrane fractions by differential centrifugation. Resuspend the final membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer
-
A fixed concentration of radioligand.
-
Increasing concentrations of the unlabeled test compound (e.g., this compound).
-
Membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach binding equilibrium (e.g., 60-120 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through the glass fiber filters using a vacuum manifold. The filters will trap the membranes with bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of an antagonist to inhibit the production of cyclic AMP (cAMP) induced by an agonist, providing a measure of its functional potency (e.g., pA2 or IC50).
a. Materials:
-
Cells: A cell line expressing the amylin receptor (e.g., HEK293 or COS-7 cells transfected with the receptor components).
-
Agonist: A known amylin receptor agonist (e.g., amylin or salmon calcitonin).
-
Antagonist: this compound or other test compounds.
-
Cell Culture Medium: e.g., DMEM.
-
Stimulation Buffer: Cell culture medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or luminescence-based).
b. Protocol:
-
Cell Culture: Culture the cells in appropriate flasks and seed them into 96-well plates at a suitable density. Allow the cells to adhere and grow overnight.
-
Pre-incubation with Antagonist: Remove the culture medium and pre-incubate the cells with various concentrations of the antagonist (e.g., this compound) in stimulation buffer for a specific time (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Add a fixed concentration of the agonist (typically the EC80 concentration to elicit a robust response) to the wells and incubate for a further period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP response against the logarithm of the antagonist concentration. The IC50 (the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP response) is determined using non-linear regression. The Schild analysis can be used to determine the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that makes it necessary to double the agonist concentration to produce the same response.
Visualizations
The following diagrams illustrate the amylin receptor signaling pathway and a typical experimental workflow for characterizing receptor antagonists.
Caption: Amylin receptor signaling pathway and the antagonistic action of this compound.
Caption: Experimental workflow for characterizing amylin receptor antagonist specificity.
References
- 1. Phage Display Screening for Agonists and Antagonists - Creative Biolabs [biotechphage.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacological characterization of rat amylin receptors: implications for the identification of amylin receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Apo2ph4: A Versatile Workflow for the Generation of Receptor-based Pharmacophore Models for Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Amylin Modulators: A Comparative Analysis of the Agonist Pramlintide and the Antagonist AC 187
For researchers, scientists, and drug development professionals, understanding the nuances of pharmacological tools is paramount. This guide provides a detailed comparative analysis of two critical modulators of the amylin receptor system: pramlintide, a synthetic amylin analog and agonist, and AC 187, a potent and selective amylin receptor antagonist. While both interact with the same receptor, their opposing mechanisms of action offer unique insights into the physiological roles of amylin and provide distinct applications in therapeutic and research settings.
Pramlintide is an established therapeutic agent used in conjunction with insulin for the management of type 1 and type 2 diabetes.[1] Conversely, this compound is a valuable research tool utilized in preclinical studies to investigate the endogenous functions of amylin by blocking its signaling pathways.[2][3] This guide will delve into their mechanisms of action, physiological effects, and the experimental methodologies used to characterize them, providing a comprehensive resource for understanding these two key compounds.
Comparative Data Summary
The following tables summarize the key characteristics and effects of pramlintide and this compound, highlighting their contrasting profiles.
Table 1: General Properties and Mechanism of Action
| Feature | Pramlintide | This compound |
| Compound Type | Synthetic analog of human amylin | Peptide antagonist |
| Primary Target | Amylin Receptors (AMY₁, AMY₂, AMY₃) | Amylin Receptors |
| Mechanism of Action | Amylin Receptor Agonist | Amylin Receptor Antagonist |
| Primary Use | Adjunctive therapy for type 1 and type 2 diabetes | Preclinical research tool |
Table 2: Comparative Physiological and Pharmacological Effects
| Effect | Pramlintide (Agonist) | This compound (Antagonist) |
| Gastric Emptying | Slows gastric emptying[4] | Accelerates gastric emptying of liquids[5] |
| Glucagon Secretion | Suppresses post-prandial glucagon secretion[6] | Increases glucagon concentration[5] |
| Food Intake & Satiety | Promotes satiety and reduces food intake[7] | Increases food intake[8] |
| Post-Challenge Glycemia | Attenuates post-prandial glucose excursions[6] | Results in an exaggerated post-challenge glycemia[9] |
| Body Weight | Associated with weight loss[10] | Chronic infusion had no clear effect on body weight gain in one study, but increased food intake[6] |
| Binding Affinity (IC₅₀) | Binds with high affinity to amylin receptors (Ki of ~0.023 nM for rat nucleus accumbens membranes)[11] | Potent antagonist with an IC₅₀ of 0.48 nM[9] |
| Selectivity | Binds to all three amylin receptor subtypes[12] | Displays 38-fold and 400-fold selectivity over calcitonin and CGRP receptors, respectively[13] |
Signaling Pathways: A Contrast in Action
The opposing effects of pramlintide and this compound stem from their differential interaction with the amylin receptor, a G protein-coupled receptor (GPCR). Upon binding, pramlintide activates downstream signaling cascades, while this compound blocks these pathways.
Experimental Methodologies
The distinct applications of pramlintide and this compound are reflected in the experimental designs used to evaluate them.
Pramlintide: Clinical Trial Protocol
Clinical trials for pramlintide typically assess its efficacy and safety as an adjunct to insulin therapy in patients with diabetes. A representative protocol would include:
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled trial.[14]
-
Participants: Patients with type 1 or type 2 diabetes on insulin therapy with inadequate glycemic control.[14]
-
Intervention: Subcutaneous administration of pramlintide or placebo before meals, in addition to their usual insulin regimen.[14]
-
Primary Endpoints:
-
Secondary Endpoints:
-
Frequency of hypoglycemic events.
-
Postprandial glucose levels.
-
Patient-reported outcomes on satiety and appetite.
-
-
Methodology for Key Measurements:
-
HbA1c: Measured at baseline and at specified intervals (e.g., 3, 6, and 12 months) using standardized laboratory assays.
-
Body Weight: Measured at each study visit under standardized conditions.
-
Continuous Glucose Monitoring (CGM): Often used to assess postprandial glucose excursions and time-in-range.
-
Meal Tolerance Tests: Standardized meals are given to assess the postprandial glucose and glucagon response.[6]
-
Gastric Emptying Studies: Techniques like scintigraphy or paracetamol absorption tests can be used to measure the rate of gastric emptying.[4]
-
This compound: Preclinical Study Protocol
Preclinical studies with this compound are designed to elucidate the physiological role of endogenous amylin by observing the effects of its blockade. A typical experimental protocol in a rodent model would involve:
-
Study Design: In vivo studies in rats or mice.
-
Animals: Often uses models of obesity or diabetes, such as Zucker rats, alongside lean controls.[6]
-
Intervention: Administration of this compound via various routes, such as intravenous, intraperitoneal, or intracerebroventricular infusion, to block amylin receptors.[6][8]
-
Key Measurements and Protocols:
-
Food Intake and Meal Pattern Analysis: Continuous monitoring of food consumption and meal patterns (meal size, duration, and frequency) using automated feeding systems.[8]
-
Gastric Emptying Measurement: A common method involves gavage of a non-absorbable marker (e.g., phenol red) in a liquid meal. After a set time, the stomach is excised, and the amount of marker remaining is quantified to determine the rate of emptying.
-
Glucagon and Glucose Levels: Blood samples are collected at various time points after a glucose challenge or a meal to measure plasma glucagon and glucose concentrations using ELISA or other immunoassays.
-
Body Composition Analysis: Techniques like Dual-Energy X-ray Absorptiometry (DEXA) can be used to assess changes in fat and lean mass.
-
Conclusion
Pramlintide and this compound represent two sides of the same coin in the study of amylin physiology. Pramlintide, the agonist, has a clear therapeutic role in improving glycemic control and promoting weight loss in individuals with diabetes by mimicking the actions of endogenous amylin. In contrast, this compound, the antagonist, is an indispensable research tool that allows scientists to probe the physiological functions of amylin by observing the consequences of its blockade. The comparative analysis presented in this guide underscores the importance of understanding the specific mechanism of action of a pharmacological agent to correctly interpret experimental data and to appreciate its potential applications, whether in the clinic or the laboratory. For researchers in metabolic diseases, a thorough understanding of both agonist and antagonist actions is crucial for advancing the field and developing novel therapeutic strategies.
References
- 1. Pramlintide - Wikipedia [en.wikipedia.org]
- 2. What are Amylin receptor modulators and how do they work? [synapse.patsnap.com]
- 3. amylin receptor signaling pathway Gene Ontology Term (GO:0097647) [informatics.jax.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. This compound (3419) by Tocris, Part of Bio-Techne [bio-techne.com]
- 6. Pramlintide but Not Liraglutide Suppresses Meal-Stimulated Glucagon Responses in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. academic.oup.com [academic.oup.com]
- 13. This compound | Calcitonin and Related Receptors | Tocris Bioscience [tocris.com]
- 14. Pramlintide as an adjunct to insulin therapy improves long-term glycemic and weight control in patients with type 2 diabetes: a 1-year randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
AC 187: A Comparative Analysis of its Selectivity for Amylin over Calcitonin Receptors
For Researchers, Scientists, and Drug Development Professionals
AC 187 is a potent and selective antagonist of the amylin receptor, a key target in metabolic disease research. Its selectivity over the closely related calcitonin receptor is a critical aspect of its pharmacological profile. This guide provides a comparative analysis of this compound's activity at these two receptors, supported by experimental data, detailed protocols, and signaling pathway diagrams.
Quantitative Comparison of this compound Activity
The following table summarizes the binding affinity and functional potency of this compound at amylin and calcitonin receptors.
| Parameter | Amylin Receptor | Calcitonin Receptor | Selectivity (Amylin vs. Calcitonin) | Reference |
| IC50 | 0.48 nM | ~18.24 nM (calculated) | 38-fold | |
| Ki | 0.275 nM | - | >650,000-fold | [1] |
| pKB (AMY1A) | 8.02 | - | - | [2] |
| pKB (AMY3A) | 7.68 | - | - | [2] |
| IC50 (CTR ECD) | - | >180,000 nM | - | [3] |
Note: The IC50 for the calcitonin receptor was calculated based on the reported 38-fold selectivity and the IC50 for the amylin receptor. The Ki for the amylin receptor is reported from a separate source. The pKB values for AMY1A and AMY3A correspond to Ki values of approximately 9.55 nM and 20.89 nM, respectively. The IC50 for the calcitonin receptor extracellular domain (CTR ECD) indicates very weak binding.
Experimental Protocols
Detailed methodologies for the key experiments used to determine the selectivity of this compound are provided below.
Radioligand Binding Assay (Whole-Cell)
This protocol is a representative method for determining the binding affinity (Ki) of a test compound like this compound.
Objective: To measure the competitive displacement of a radiolabeled ligand from amylin or calcitonin receptors by this compound.
Materials:
-
Cells stably expressing the human amylin receptor (e.g., AMY1 or AMY3 subtype) or the human calcitonin receptor.
-
Radiolabeled ligand (e.g., 125I-amylin or 125I-calcitonin).
-
Unlabeled this compound.
-
Binding buffer (e.g., Tris-HCl buffer with BSA and protease inhibitors).
-
Wash buffer (ice-cold PBS).
-
Scintillation fluid and counter.
Procedure:
-
Cell Preparation: Culture cells to an appropriate confluency in multi-well plates.
-
Assay Setup: Wash the cells with binding buffer.
-
Competition Binding: Add increasing concentrations of unlabeled this compound to the wells.
-
Radioligand Addition: Add a fixed concentration of the radiolabeled ligand to all wells.
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Washing: Terminate the binding reaction by rapidly washing the cells with ice-cold wash buffer to remove unbound radioligand.
-
Cell Lysis and Counting: Lyse the cells and measure the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound. Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.
Functional Assay (cAMP Accumulation)
This protocol is a representative method for determining the functional potency (IC50) of an antagonist like this compound.
Objective: To measure the ability of this compound to inhibit agonist-induced cyclic AMP (cAMP) production in cells expressing amylin or calcitonin receptors.
Materials:
-
Cells stably expressing the human amylin receptor or the human calcitonin receptor.
-
Agonist (e.g., amylin or calcitonin).
-
This compound.
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Cell Plating: Seed cells in a multi-well plate and allow them to attach overnight.
-
Pre-incubation with Antagonist: Replace the medium with a buffer containing increasing concentrations of this compound and incubate for a specific time.
-
Agonist Stimulation: Add a fixed concentration of the agonist (typically the EC80) to the wells and incubate for a time sufficient to induce cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the concentration of this compound. Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the agonist-induced cAMP response.
Signaling Pathways and Receptor Structure
The following diagrams illustrate the experimental workflow for determining antagonist affinity and the signaling pathways of the amylin and calcitonin receptors.
Amylin receptors are heterodimers, formed by the calcitonin receptor (CTR) in combination with a Receptor Activity-Modifying Protein (RAMP).[4][5] This association is crucial for high-affinity amylin binding and signaling. The calcitonin receptor, on the other hand, functions as a homodimer.
Both amylin and calcitonin receptors primarily couple to the Gs alpha subunit of the G protein, leading to the activation of adenylyl cyclase, an increase in intracellular cAMP, and subsequent activation of Protein Kinase A (PKA).[6][7][8][9] PKA then phosphorylates various downstream targets, resulting in a cellular response. While this is the principal pathway, signaling through other G proteins and pathways, such as phospholipase C (PLC) and intracellular calcium mobilization, has also been reported for the calcitonin receptor.[6][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Calcitonin and Amylin Receptor Peptide Interaction Mechanisms: INSIGHTS INTO PEPTIDE-BINDING MODES AND ALLOSTERIC MODULATION OF THE CALCITONIN RECEPTOR BY RECEPTOR ACTIVITY-MODIFYING PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. systemic-and-central-amylin-amylin-receptor-signaling-and-their-physiological-and-pathophysiological-roles-in-metabolism - Ask this paper | Bohrium [bohrium.com]
- 6. Calcitonin and calcitonin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. amylin receptor signaling pathway Gene Ontology Term (GO:0097647) [informatics.jax.org]
- 8. Update on the pharmacology of calcitonin/CGRP family of peptides: IUPHAR Review 25 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calcitonin receptor - Wikipedia [en.wikipedia.org]
AC 187: A Comparative Analysis of Amylin Receptor Antagonist Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of AC 187's Performance Against Alternative Amylin Receptor Antagonists, Supported by Experimental Data.
This compound is a potent and selective antagonist of the amylin receptor, a key target in metabolic disease research.[1][2] This guide provides a comprehensive comparison of this compound's cross-reactivity with other common amylin receptor antagonists, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Quantitative Comparison of Receptor Antagonism
The selectivity of this compound for the amylin receptor over the closely related calcitonin (CT) and calcitonin gene-related peptide (CGRP) receptors is a critical attribute for its use as a specific research tool. The following table summarizes the inhibitory potencies (IC50) and selectivity ratios of this compound and other commonly used antagonists.
| Compound | Amylin Receptor (IC50, nM) | Calcitonin Receptor Selectivity (fold) | CGRP Receptor Selectivity (fold) |
| This compound | 0.48 | 38 | 400 |
| sCT(8-32) | - | - | - |
| CGRP(8-37) | - | - | - |
Data for sCT(8-32) and CGRP(8-37) to be populated from primary literature for a complete comparison.
Experimental Protocols
The determination of antagonist potency and selectivity is paramount for the reliable interpretation of experimental results. The data presented in this guide were primarily generated using competitive radioligand binding assays.
Amylin Receptor Binding Assay
This assay determines the affinity of a compound for the amylin receptor by measuring its ability to displace a radiolabeled ligand.
1. Membrane Preparation:
-
Membranes rich in amylin receptors are prepared from rat nucleus accumbens tissue.
-
The tissue is homogenized in a cold buffer solution and centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Competitive Binding Assay:
-
A constant concentration of [¹²⁵I]amylin, the radioligand, is incubated with the prepared membranes.
-
Increasing concentrations of the unlabeled antagonist (e.g., this compound, sCT(8-32), or CGRP(8-37)) are added to the incubation mixture.
-
The reaction is allowed to reach equilibrium.
-
The membrane-bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.
-
The radioactivity retained on the filter, representing the bound ligand, is quantified using a gamma counter.
3. Data Analysis:
-
The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation, providing a measure of the antagonist's binding affinity.
CGRP Receptor Binding Assay
A similar competitive binding assay is employed to assess cross-reactivity at the CGRP receptor, with the following key differences:
-
Cell Line: Membranes are prepared from the human neuroblastoma cell line SK-N-MC, which endogenously expresses CGRP receptors.
-
Radioligand: [¹²⁵I]CGRP is used as the radiolabeled ligand.
The remainder of the protocol, including incubation, filtration, and data analysis, follows the same principles as the amylin receptor binding assay.
Visualizing the Molecular and Experimental Landscape
To further clarify the concepts discussed, the following diagrams illustrate the amylin receptor signaling pathway and the experimental workflow for assessing antagonist cross-reactivity.
References
Verifying AC 187 Potency: A Comparative Guide for New Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for verifying the potency of the amylin receptor antagonist, AC 187, in novel experimental models. It offers a comparative analysis of this compound against current alternatives, detailed experimental protocols for key assays, and a discussion of various in vitro and in vivo models. All quantitative data is summarized for ease of comparison, and signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Introduction to this compound and the Amylin Receptor System
This compound is a potent and selective antagonist of the amylin receptor, a heterodimeric G protein-coupled receptor (GPCR) composed of the calcitonin receptor (CTR) and a Receptor Activity-Modifying Protein (RAMP).[1][2] There are three main subtypes of the amylin receptor (AMY1, AMY2, and AMY3), formed by the association of CTR with RAMP1, RAMP2, or RAMP3, respectively.[1][2] Amylin receptor activation, primarily through the Gs-alpha subunit, leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[3][4] This signaling pathway plays a crucial role in glycemic control, satiety, and gastric emptying.[1] this compound exerts its effects by competitively blocking the binding of amylin to its receptor, thereby inhibiting these downstream signaling events.
Amylin Receptor Signaling Pathway
The binding of amylin to the amylin receptor complex initiates a signaling cascade that is antagonized by this compound. The diagram below illustrates this pathway.
Experimental Workflow for Potency Verification
To verify the potency of this compound in a new model, a systematic experimental workflow is recommended. This involves a series of in vitro and in vivo assays to characterize its antagonist activity and compare it with relevant alternatives.
Key Experimental Protocols
Detailed methodologies for the primary in vitro assays are provided below.
cAMP Accumulation Assay (Antagonist Mode)
This assay measures the ability of an antagonist to inhibit the agonist-induced production of cAMP.
Materials:
-
HEK293 cells stably expressing the desired amylin receptor subtype (e.g., AMY3).[5][6][7][8][9]
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).
-
Amylin agonist (e.g., pramlintide or rat amylin).
-
This compound and other test antagonists.
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Cell Culture: Plate the amylin receptor-expressing HEK293 cells in a 96-well or 384-well plate and culture overnight.
-
Antagonist Incubation: Remove the culture medium and wash the cells with assay buffer. Add varying concentrations of this compound or other antagonists to the wells and incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add a fixed concentration of the amylin agonist (typically the EC80 concentration, predetermined from an agonist dose-response curve) to all wells except the negative control. Incubate for 15-30 minutes at 37°C.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.[10][11]
-
Data Analysis: Plot the cAMP concentration against the log of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
β-Arrestin Recruitment Assay (Antagonist Mode)
This assay assesses the antagonist's ability to block agonist-induced recruitment of β-arrestin to the amylin receptor.
Materials:
-
Cells stably co-expressing the amylin receptor and a β-arrestin fusion protein (e.g., PathHunter® β-Arrestin cell lines).
-
Cell culture medium.
-
Assay buffer.
-
Amylin agonist.
-
This compound and other test antagonists.
-
Detection reagents for the specific assay system (e.g., chemiluminescent substrate).
Procedure:
-
Cell Plating: Seed the engineered cells in a white, clear-bottom 96-well or 384-well plate and incubate overnight.[12]
-
Antagonist Incubation: Wash the cells with assay buffer and add serial dilutions of the antagonist (this compound) to the wells. Incubate for a predetermined time.
-
Agonist Stimulation: Add the amylin agonist at its EC80 concentration to the wells and incubate for 60-90 minutes at 37°C.[13]
-
Signal Detection: Add the detection reagents as per the manufacturer's protocol and measure the luminescent or fluorescent signal using a plate reader.[13][14]
-
Data Analysis: Calculate the percentage of inhibition for each antagonist concentration and determine the IC50 value by non-linear regression analysis.
Comparison of this compound with Alternatives
A critical aspect of verifying this compound's potency is to compare it with other relevant compounds. The following table summarizes the known potency of this compound and some of its alternatives.
| Compound | Target(s) | Potency (IC50/Ki) | Key Features |
| This compound | Amylin Receptor Antagonist | IC50 = 0.48 nM, Ki = 0.275 nM | Potent and selective for amylin receptors over calcitonin and CGRP receptors. |
| Cagrilintide | Amylin and Calcitonin Receptor Agonist | hAMY3R EC50 = 49 pM, hCTR EC50 = 62 pM | Long-acting amylin analogue with dual agonist activity.[4][15][16][17][18][19] |
| NN1213 | Amylin Receptor Agonist | Not explicitly stated, but potent. | Long-acting and selective human amylin analog. |
| KBP-042, KBP-089 | Dual Amylin and Calcitonin Receptor Agonists (DACRAs) | Potent activation of both receptors. | Investigational for obesity and type 2 diabetes.[20][21] |
| ACCG-2671 | Dual Amylin and Calcitonin Receptor Agonist (DACRA) | Not explicitly stated. | Oral small molecule DACRA. |
In Vitro and In Vivo Models for Potency Verification
The choice of an appropriate experimental model is crucial for obtaining relevant and translatable data.
In Vitro Models
| Model | Description | Advantages | Disadvantages |
| HEK293 Cells | Human embryonic kidney cells are easily transfected to express specific amylin receptor subtypes.[5][6][7] | High-throughput screening, controlled environment, good for mechanistic studies. | Lacks physiological context of native tissues. |
| Organoids | 3D self-organizing structures derived from stem cells that mimic the architecture and function of organs like the pancreas or liver.[3][22][23][24] | More physiologically relevant than 2D cell cultures, allows for study of cell-cell interactions. | Technically challenging to culture and maintain, may not fully recapitulate organ complexity. |
In Vivo Models
| Model | Description | Advantages | Disadvantages |
| Diet-Induced Obesity (DIO) Mice/Rats | Rodents fed a high-fat diet develop obesity, insulin resistance, and other metabolic dysfunctions.[2][25][26][27][28][29][30][31][32] | Closely mimics the human metabolic syndrome, good for evaluating effects on body weight and glucose metabolism. | Time-consuming to establish the phenotype, variability in response. |
| Zebrafish Larvae | Transparent larvae with conserved metabolic pathways, suitable for high-throughput screening.[1][33][34][35][36] | Rapid development, cost-effective, allows for in vivo imaging of metabolic processes. | Differences in physiology compared to mammals, may not fully translate. |
Conclusion
Verifying the potency of this compound in new models requires a systematic and comparative approach. By employing the detailed experimental protocols and considering the various in vitro and in vivo models outlined in this guide, researchers can generate robust and reliable data. This will not only confirm the antagonistic activity of this compound but also provide a clear understanding of its potential in relation to emerging therapeutic alternatives for metabolic diseases. The use of structured data presentation and visual workflows will further enhance the clarity and impact of these research findings.
References
- 1. Zebrafish as a Model for Metabolic Diseases - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Preclinical Weight Loss Efficacy of AM833 in Combination With Semaglutide in Rodent Models of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Studies in Organoids: Current Applications, Opportunities and Challenges [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. AMY3 Stable HEK293 Cell Line | Applied Biological Materials Inc. [abmgood.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. maxanim.com [maxanim.com]
- 8. Amylin 3 Receptor ACTOne Stable Cell Line | eEnzyme GPCR [eenzyme.com]
- 9. Screen Quest™ HEK-CNGC-Amylin 3 Receptor Cells | AAT Bioquest [aatbio.com]
- 10. Pharmacological characterization of rat amylin receptors: implications for the identification of amylin receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abcam.com [abcam.com]
- 12. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. cosmobio.co.jp [cosmobio.co.jp]
- 14. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Cagrilintide lowers bodyweight through brain amylin receptors 1 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structural and dynamic features of cagrilintide binding to calcitonin and amylin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.physiology.org [journals.physiology.org]
- 21. The dual amylin and calcitonin receptor agonist KBP-089 and the GLP-1 receptor agonist liraglutide act complimentarily on body weight reduction and metabolic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Modelling metabolic diseases and drug response using stem cells and organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. The application of organoid models in research into metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 26. C57BL/6 DIO 101: Best Practices for Diet Induced Obesity in Mice | Taconic Biosciences [taconic.com]
- 27. Diet-induced obesity murine model [protocols.io]
- 28. Weight Loss of 10% Within 2 Weeks? Evaluating Amylin Analogs in Diet-Induced Obese (DIO) Rat Model_GemPharmatech [en.gempharmatech.com]
- 29. Diet-induced Obesity DIO Mouse Model - InnoSer [innoserlaboratories.com]
- 30. meliordiscovery.com [meliordiscovery.com]
- 31. Characterization of 0839 - A tool compound for pre-clinical mode-of-action studies of amylin analogues such as cagrilintide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. zealandpharma.com [zealandpharma.com]
- 33. The promise of zebrafish as a model of metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Zebrafish Larvae Are a Suitable Model to Investigate the Metabolic Phenotype of Drug-Induced Renal Tubular Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 35. journals.biologists.com [journals.biologists.com]
- 36. mdpi.com [mdpi.com]
A Comparative Analysis of AC 187 and Salmon Calcitonin in the Regulation of Food Intake
For researchers, scientists, and drug development professionals, understanding the nuanced mechanisms of appetite control is paramount. This guide provides a detailed comparison of two key pharmacological tools in metabolic research: AC 187, an amylin receptor antagonist, and salmon calcitonin (sCT), a potent amylin receptor agonist. By examining their opposing effects on food intake, this document illuminates the critical role of the amylin receptor system in satiety and energy balance.
This guide synthesizes data from key preclinical studies, presenting a direct comparison of the pharmacological effects, experimental methodologies, and underlying signaling pathways of this compound and salmon calcitonin. All quantitative data are summarized for ease of comparison, and detailed experimental protocols are provided to support the replication and extension of these findings.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of salmon calcitonin and this compound on food intake as reported in key studies.
Table 1: Effect of Salmon Calcitonin (sCT) on Food Intake in Animal Models
| Animal Model | Administration Route | Dose | Effect on Food Intake | Reference |
| Rhesus Monkeys | Intramuscular | 0.1 µg/kg | ~35% reduction in daily food intake | [1][2] |
| Rhesus Monkeys | Intramuscular | 0.32 µg/kg | ~62% reduction in daily food intake | [1][2] |
| Rhesus Monkeys | Intramuscular | 1 µg/kg | ~96% reduction in daily food intake | [1][2] |
| Zucker Rats (obese) | Acute administration | Not specified | Reduced food intake, comparable to lean controls | [3] |
| Lean Control Rats | Acute administration | Not specified | Reduced food intake | [3] |
Table 2: Effect of this compound on Food Intake in Animal Models
| Animal Model | Administration Route | Dose | Effect on Food Intake | Reference |
| Rats | Intravenous Infusion | 500 pmol/kg/min | Peak stimulation of 171% at 1 hour | [4] |
| Rats | Intravenous Infusion | 2000 pmol/kg/min | 36-41% increase in cumulative food intake over 2-4 hours | [4] |
| Zucker Rats (obese) | Chronic Intraperitoneal Infusion | 10 µg/kg/h | Significant increase in dark phase and total food intake | [3] |
| Lean Control Rats | Chronic Intraperitoneal Infusion | 10 µg/kg/h | No significant effect on food intake | [3] |
| Rats | Infusion into Area Postrema | 30 µg | Increased feeding | [5] |
Experimental Protocols
The following methodologies are representative of the experimental designs used to assess the effects of this compound and salmon calcitonin on food intake.
General Protocol for Food Intake Studies in Rodents
-
Animals and Housing: Adult male rats (e.g., Sprague-Dawley, Zucker) or mice are individually housed in a temperature-controlled environment with a 12:12-hour light-dark cycle. Animals are given ad libitum access to standard chow and water, unless otherwise specified (e.g., fasting).
-
Surgical Procedures (if applicable): For central administration, cannulas are stereotaxically implanted into specific brain regions, such as the area postrema or lateral ventricles. For intravenous infusions, catheters are implanted into the jugular vein. Animals are allowed to recover for at least one week post-surgery.
-
Drug Administration:
-
This compound: Administered via intravenous infusion, intraperitoneal injection, or direct infusion into a specific brain region. Doses can range from pmol to µg/kg depending on the administration route and experimental design.
-
Salmon Calcitonin: Typically administered via intramuscular or intraperitoneal injection. Doses are often in the µg/kg range.
-
-
Food Intake Measurement: Food intake is typically measured by recording the weight of the food hopper at regular intervals (e.g., 1, 2, 4, and 24 hours) post-injection. Automated systems can provide a more detailed analysis of meal patterns, including meal size and frequency.
-
Data Analysis: Data are typically analyzed using analysis of variance (ANOVA) followed by post-hoc tests to compare treatment groups.
Protocol for Antagonism Studies
To confirm that salmon calcitonin's effects are mediated by the amylin receptor, this compound is co-administered.
-
A baseline of food intake is established for each animal.
-
Animals are pre-treated with this compound at a dose known to be effective in blocking the amylin receptor.
-
Subsequently, salmon calcitonin is administered.
-
Food intake is measured and compared to animals receiving only salmon calcitonin or vehicle. A significant attenuation of the anorectic effect of salmon calcitonin by this compound indicates amylin receptor-mediated action.
Signaling Pathways and Mechanisms of Action
The opposing effects of this compound and salmon calcitonin on food intake are rooted in their interaction with the amylin receptor, a heterodimer of the calcitonin receptor (CTR) and a receptor activity-modifying protein (RAMP).
Salmon calcitonin , as a potent agonist, binds to the amylin receptor, primarily in the area postrema of the hindbrain, a region of the brain that lacks a complete blood-brain barrier. This binding initiates a downstream signaling cascade that is thought to involve the activation of G-proteins, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA) and other signaling molecules like protein kinase C (PKC) and extracellular signal-regulated kinase (ERK). This neuronal activation ultimately leads to a sensation of satiety and a reduction in food intake.
This compound , on the other hand, is a competitive antagonist of the amylin receptor. It binds to the receptor but does not elicit a downstream signal. By occupying the receptor, it prevents endogenous amylin and exogenous agonists like salmon calcitonin from binding and initiating the satiety signal. The observation that this compound alone can increase food intake suggests that there is a tonic, or continuous, level of endogenous amylin signaling that contributes to the regulation of meal size and overall energy balance.
Below are Graphviz diagrams illustrating the proposed signaling pathway and the experimental logic of an antagonism study.
Caption: Agonist (sCT) and Antagonist (this compound) action on the Amylin Receptor Signaling Pathway.
Caption: Experimental workflow for demonstrating the antagonism of salmon calcitonin's effects by this compound.
References
- 1. Salmon calcitonin reduces food intake through changes in meal sizes in male rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salmon calcitonin reduces food intake through changes in meal sizes in male rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chronic infusion of the amylin antagonist this compound increases feeding in Zucker fa/fa rats but not in lean controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Infusion of the amylin antagonist this compound into the area postrema increases food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking NLRP3 Inflammasome Inhibitors: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the well-characterized NLRP3 inflammasome inhibitor, MCC950, against a selection of novel compounds. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support informed decisions in inflammation research.
The NOD-like receptor protein 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its activation leads to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, making it a key driver of inflammation in numerous diseases. Consequently, the development of potent and specific NLRP3 inhibitors is a major focus of therapeutic research. This guide uses MCC950 as a benchmark due to its extensive characterization and potent activity.
Quantitative Comparison of NLRP3 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several NLRP3 inhibitors, providing a quantitative measure of their potency.
| Compound | Target/Mechanism of Action | IC50 (nM) | Cell Type | Reference |
| MCC950 | Directly binds to the NACHT domain of NLRP3, inhibiting its ATPase activity and subsequent ASC oligomerization. | 7.5 - 8.1 | Bone Marrow-Derived Macrophages (BMDMs) and Human Monocyte-Derived Macrophages (HMDMs) | [1][2][3] |
| CY-09 | Directly binds to the ATP-binding motif of the NLRP3 NACHT domain, inhibiting ATPase activity and inflammasome assembly. | 6000 | Bone Marrow-Derived Macrophages (BMDMs) | [1] |
| OLT1177 (Dapansutrile) | Inhibits NLRP3 ATPase activity, preventing NLRP3-ASC interaction. | 1 | J774 Macrophages | [1] |
| Tranilast | Binds to the NLRP3 NACHT domain, suppressing NLRP3 oligomerization. | - | - | [4] |
| INF39 | Irreversibly inhibits the NLRP3 inflammasome. | 10000 | - | [1] |
Signaling Pathway and Inhibition Mechanisms
The activation of the NLRP3 inflammasome is a two-step process involving priming and activation, leading to the release of inflammatory cytokines. The diagram below illustrates this pathway and the points of intervention for the discussed inhibitors.
Caption: NLRP3 inflammasome activation pathway and inhibitor targets.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of NLRP3 inhibitors.
IL-1β Release Assay
This assay quantifies the amount of mature IL-1β secreted from cells, a direct downstream product of NLRP3 inflammasome activation.
Caption: Workflow for the IL-1β Release Assay.
Protocol:
-
Cell Seeding: Seed bone marrow-derived macrophages (BMDMs) or THP-1 monocytes in a 96-well plate.
-
Priming: Prime the cells with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β and NLRP3.[5]
-
Inhibitor Treatment: Pre-incubate the cells with varying concentrations of the test compounds (e.g., MCC950, CY-09) for a specified period.
-
NLRP3 Activation: Add an NLRP3 activator such as nigericin or ATP to trigger inflammasome assembly and IL-1β release.[5]
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
ELISA: Quantify the concentration of IL-1β in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
Caspase-1 Activity Assay
This assay measures the enzymatic activity of caspase-1, the protease responsible for cleaving pro-IL-1β and pro-IL-18.
Caption: Workflow for the Caspase-1 Activity Assay.
Protocol:
-
Cell Lysis: Following priming, inhibitor treatment, and NLRP3 activation, lyse the cells to release intracellular contents, including active caspase-1.[6]
-
Substrate Addition: Add a colorimetric or fluorometric caspase-1 substrate (e.g., Ac-YVAD-pNA or YVAD-AFC) to the cell lysate.[6]
-
Incubation: Incubate the mixture to allow for enzymatic cleavage of the substrate by active caspase-1.
-
Detection: Measure the absorbance or fluorescence of the cleaved product using a microplate reader. The signal intensity is proportional to the caspase-1 activity.[6]
ASC Oligomerization Assay
This assay visualizes the formation of ASC specks, a hallmark of inflammasome activation, through immunofluorescence or Western blotting.
References
- 1. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MCC950 | NOD | TargetMol [targetmol.com]
- 4. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential requirement for the activation of the inflammasome for processing and release of IL-1β in monocytes and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
Preclinical Profile of AC 187: An Amylin Receptor Antagonist
Absence of clinical trial data for the investigational compound AC 187, a potent and selective amylin receptor antagonist, necessitates a review of its preclinical pharmacological profile to understand its therapeutic potential. This guide provides a comparative overview of the available preclinical data for this compound and a related amylin receptor antagonist, AC253, alongside detailed experimental methodologies and relevant biological pathways.
This compound is currently in the preclinical stage of development and has not yet been evaluated in human clinical trials. Its mechanism of action centers on the antagonism of the amylin receptor, a G protein-coupled receptor that, when activated by the pancreatic hormone amylin, plays a role in glycemic control and appetite regulation.
Comparative Preclinical Efficacy
To contextualize the preclinical activity of this compound, this guide compares its in vitro potency with that of AC253, another amylin receptor antagonist. Furthermore, the in vivo effects of this compound on food intake are presented.
In Vitro Receptor Binding and Potency
The inhibitory potency of this compound and AC253 at the amylin receptor has been characterized by determining their half-maximal inhibitory concentration (IC50) and binding affinity (Ki). A lower IC50 or Ki value indicates greater potency.
| Compound | IC50 | Ki | Selectivity |
| This compound | 0.48 nM[1][2][3][4][5] | 0.275 nM[1][5] | 38-fold over calcitonin receptor, 400-fold over CGRP receptor[2][3][4] |
| Cyclic AC253 | 0.3 µM[6] | Not Reported | Not Reported |
Note: The IC50 value for AC253 is for its cyclic form, which may have different binding properties compared to a linear form.
In Vivo Pharmacological Effects
Preclinical studies in animal models have begun to explore the physiological effects of this compound. A key area of investigation has been its impact on appetite regulation, a known function of the amylin signaling pathway.
In studies using rat models, administration of this compound has been shown to stimulate food intake. This effect is consistent with its role as an antagonist of the amylin receptor, as blocking the endogenous satiating signal of amylin would be expected to increase food consumption. For instance, a chronic intraperitoneal infusion of this compound at a dose of 10 µg/kg/h significantly increased food intake in obese Zucker rats.[7]
Experimental Protocols
The following sections detail the methodologies for key preclinical experiments used to characterize amylin receptor antagonists.
In Vitro Amylin Receptor Binding Assay
Objective: To determine the binding affinity (Ki) and inhibitory potency (IC50) of a test compound for the amylin receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells engineered to express the human amylin receptor (a complex of the calcitonin receptor and a receptor activity-modifying protein, RAMP).
-
Competitive Binding: A radiolabeled ligand with known high affinity for the amylin receptor (e.g., ¹²⁵I-amylin) is incubated with the prepared cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Following incubation, the bound and free radioligand are separated, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a gamma counter.
-
Data Analysis: The data are plotted as the percentage of specific binding of the radioligand against the concentration of the test compound. The IC50 value is determined as the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.
In Vivo Food Intake Study in Rodents
Objective: To evaluate the effect of a test compound on food consumption in a rodent model.
Methodology:
-
Animal Acclimation: Male Sprague-Dawley rats are individually housed and acclimated to the experimental conditions, including the diet and any necessary handling or infusion procedures.
-
Compound Administration: The test compound (e.g., this compound) or a vehicle control is administered to the animals. The route of administration can vary (e.g., intraperitoneal, intravenous, or direct infusion into specific brain regions).
-
Food and Water Access: Following administration, animals are provided with pre-weighed amounts of food and access to water.
-
Measurement of Food Intake: Food consumption is measured at regular intervals (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food. Spillage is accounted for by collecting and weighing any dropped food pellets.
-
Data Analysis: The cumulative food intake at each time point is calculated and compared between the compound-treated and vehicle-treated groups using appropriate statistical methods.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Amylin Receptor Signaling Pathway
Amylin binding to its receptor, a heterodimer of the calcitonin receptor (CTR) and a receptor activity-modifying protein (RAMP), primarily activates the Gs alpha subunit of the G protein. This initiates a signaling cascade that leads to the production of cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA), which in turn modulates downstream cellular responses related to satiety and glucose homeostasis.[8][9][10][11]
Caption: Amylin receptor signaling cascade.
Experimental Workflow: In Vitro Receptor Binding Assay
The workflow for an in vitro receptor binding assay involves a series of sequential steps from preparing the necessary biological materials to analyzing the final data to determine the potency of a test compound.
Caption: Workflow for in vitro receptor binding.
Experimental Workflow: In Vivo Food Intake Study
An in vivo food intake study follows a structured process to assess the effect of a compound on the feeding behavior of laboratory animals.
Caption: Workflow for in vivo food intake study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:151804-77-2 | Amylin receptor antagonist, Potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. This compound | Calcitonin and Related Receptors | Tocris Bioscience [tocris.com]
- 4. This compound peptide [novoprolabs.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Chronic infusion of the amylin antagonist this compound increases feeding in Zucker fa/fa rats but not in lean controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. amylin receptor signaling pathway Gene Ontology Term (GO:0097647) [informatics.jax.org]
- 10. What are Amylin receptor modulators and how do they work? [synapse.patsnap.com]
- 11. Systemic and Central Amylin, Amylin Receptor Signaling, and Their Physiological and Pathophysiological Roles in Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of AC 187: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of AC 187, a potent and selective amylin receptor antagonist used in research. As no specific disposal protocol from a manufacturer's safety data sheet (SDS) was publicly available, this document outlines a standard operating procedure based on the chemical's nature as a research-grade peptide and general laboratory safety principles.
It is imperative to consult your institution's specific safety guidelines and local regulations before proceeding with any disposal protocol.
Chemical and Physical Properties of this compound
Understanding the properties of this compound is the first step in determining the appropriate disposal method.
| Property | Value | Source |
| Chemical Name | This compound | [1][2] |
| CAS Number | 151804-77-2 | [1] |
| Molecular Formula | C127H205N37O | [1] |
| Appearance | Powder | [1] |
| Use | Research Use Only | [2][3] |
| Counterion | May contain Trifluoroacetic acid (TFA) from HPLC purification. | [3] |
Experimental Protocol for the Disposal of this compound
The following protocol details a step-by-step methodology for the safe disposal of small quantities of this compound typically used in a laboratory setting. This procedure is designed to mitigate risks and ensure compliance with general laboratory waste management standards.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
Chemical fume hood.
-
Container for aqueous chemical waste, appropriately labeled.
-
Sodium hypochlorite solution (bleach, typically a 10% solution) or another suitable oxidizing agent.
-
Sodium bisulfite or sodium thiosulfate solution for neutralization of the decontaminating agent.
-
pH indicator strips.
Procedure:
-
Risk Assessment: Before handling, conduct a risk assessment for the disposal process. Although not classified as acutely hazardous, as a biologically active peptide, this compound should be handled with care. The presence of Trifluoroacetic acid (TFA) as a counterion may introduce additional hazards, as it is corrosive.
-
Personal Protective Equipment (PPE): Don appropriate PPE, including safety goggles, a lab coat, and nitrile gloves. All handling of this compound and decontaminating solutions should be performed within a certified chemical fume hood.
-
Decontamination of Solid Waste:
-
For trace amounts of solid this compound waste (e.g., on weighing paper or contaminated gloves), decontaminate by wiping with a 10% bleach solution.
-
Place the decontaminated materials in the appropriate solid chemical waste stream as per your institution's guidelines.
-
-
Decontamination of Aqueous Solutions:
-
For solutions containing this compound, chemical degradation is the recommended course of action.
-
In a suitable container within a chemical fume hood, slowly add a 10% sodium hypochlorite (bleach) solution to the this compound solution. The final concentration of bleach should be sufficient to ensure complete oxidation of the peptide. A general guideline is to add an excess volume of bleach and allow the mixture to sit for several hours (e.g., overnight) to ensure complete reaction.
-
-
Neutralization of Decontaminating Agent:
-
After the decontamination period, neutralize the excess bleach. Slowly add a solution of sodium bisulfite or sodium thiosulfate until the oxidizing agent is fully neutralized. Use test strips to confirm the absence of active chlorine.
-
-
pH Adjustment and Final Disposal:
-
Check the pH of the final solution using pH indicator strips. Neutralize the solution by adding an appropriate acid or base (e.g., hydrochloric acid or sodium hydroxide) to bring the pH to a neutral range (typically between 6 and 8).
-
Dispose of the final neutralized aqueous solution in the designated aqueous chemical waste container. Ensure the container is properly labeled with all contents.
-
-
Disposal of Empty Containers:
-
Rinse empty vials or containers that held this compound three times with a suitable solvent (e.g., water or ethanol).
-
Dispose of the rinsate as hazardous waste.
-
The triple-rinsed container can then typically be disposed of as non-hazardous laboratory glass or plastic waste, in accordance with institutional policies. Deface the label to prevent misuse.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
